delta-Tetradecalactone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-nonyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQYTJLYRIFFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863012 | |
| Record name | 2h-pyran-2-one, tetrahydro-6-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a soft, creamy, musky butter-like odour | |
| Record name | delta-Tetradecalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | delta-Tetradecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
130.00 to 135.00 °C. @ 5.00 mm Hg | |
| Record name | delta-Tetradecalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol,vegetable oil and propylene glycol; insoluble in water | |
| Record name | delta-Tetradecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.969 | |
| Record name | delta-Tetradecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2721-22-4 | |
| Record name | δ-Tetradecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Tetradecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002721224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2h-pyran-2-one, tetrahydro-6-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-6-nonyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-TETRADECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46339AI51N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Tetradecalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
| Record name | delta-Tetradecalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Delta-Tetradecalactone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-tetradecalactone (δ-tetradecalactone) is a naturally occurring lactone found in various food products and essential oils, prized for its creamy, buttery, and fruity aroma.[1][2] Primarily utilized in the flavor and fragrance industry, recent research into the broader class of δ-lactones has suggested potential biological activities, including antimicrobial and cytotoxic effects, warranting further investigation for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for δ-tetradecalactone. It also outlines a representative synthesis protocol and explores the current understanding of the biological activities of δ-lactones.
Chemical Identity and Structure
This compound is a cyclic ester with a six-membered ring, belonging to the class of δ-valerolactones. The structure is characterized by a nonyl group at the 6-position of the oxan-2-one ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 6-nonyloxan-2-one |
| CAS Number | 2721-22-4[3][4][5] |
| Molecular Formula | C₁₄H₂₆O₂[3] |
| Molecular Weight | 226.36 g/mol [3] |
| InChI Key | SKQYTJLYRIFFCO-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC1CCCC(=O)O1 |
| FEMA Number | 3590[3][5][6] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature with characteristic organoleptic properties.[2][3]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Creamy, buttery, waxy, fruity | [2][7] |
| Boiling Point | 130-135 °C at 5 mmHg | [1] |
| Melting Point | 14 °C | [3] |
| Density | 0.935 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.461 | [1] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [3] |
| Vapor Pressure | 0.000273 mmHg at 25 °C (estimated) | [2] |
| logP (o/w) | 4.507 (estimated) | [2] |
Spectroscopic Data
The structural elucidation of δ-tetradecalactone is supported by various spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Peaks/Signals |
| Mass Spectrometry (EI-MS) | m/z 99 (base peak), 41, 43, 55, 71 |
| Infrared (IR) Spectroscopy (neat) | Characteristic C=O stretching vibration for a saturated ester (lactone) around 1735 cm⁻¹ |
| ¹³C NMR Spectroscopy | Signals expected for a carbonyl carbon (~170-180 ppm), an ester-linked methine carbon (~80 ppm), and a series of aliphatic carbons. |
| ¹H NMR Spectroscopy | A multiplet for the proton on the ester-linked carbon, and a series of multiplets and a triplet for the aliphatic chain protons. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to δ-lactones involves the Baeyer-Villiger oxidation of the corresponding 2-alkylcyclopentanone. The following is a representative protocol for the synthesis of δ-tetradecalactone.
Caption: Synthetic workflow for this compound.
Methodology:
-
Synthesis of 2-Nonylcyclopentanone:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of sodium hydroxide (B78521) in ethanol (B145695) is prepared.
-
A mixture of cyclopentanone (B42830) and nonanal (B32974) is added dropwise to the basic solution at a controlled temperature to facilitate an aldol (B89426) condensation reaction.
-
After the reaction is complete, the mixture is neutralized, and the organic layer is separated.
-
The resulting 2-nonylidenecyclopentanone is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2-nonylcyclopentanone.
-
-
Baeyer-Villiger Oxidation:
-
The 2-nonylcyclopentanone is dissolved in a suitable solvent such as dichloromethane.
-
A peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is then quenched, and the organic layer is washed, dried, and the solvent is evaporated to yield crude δ-tetradecalactone.
-
-
Purification:
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of δ-tetradecalactone in various matrices.[10][11][12]
Caption: Gas Chromatography-Mass Spectrometry workflow.
Methodology:
-
Sample Preparation: Samples are typically prepared by solvent extraction, followed by concentration.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is programmed to ensure good separation, for instance, starting at 60 °C and ramping up to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 400.
-
Identification: The retention time and the mass spectrum of the analyte are compared to those of a pure δ-tetradecalactone standard.
-
Biological Activity and Potential Signaling Pathways
While δ-tetradecalactone is primarily known for its sensory properties, the broader class of δ-lactones has been reported to exhibit various biological activities. Specific signaling pathways for δ-tetradecalactone are not well-elucidated; however, research on related lactones suggests potential mechanisms of action.
References
- 1. This compound | 2721-22-4 [chemicalbook.com]
- 2. This compound, 2721-22-4 [thegoodscentscompany.com]
- 3. This compound | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. femaflavor.org [femaflavor.org]
- 6. vigon.com [vigon.com]
- 7. acsint.biz [acsint.biz]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 11. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Delta-Tetradecalactone from Natural Sources
Introduction
Delta-tetradecalactone (δ-tetradecalactone), a C14 aliphatic delta-lactone, is a significant aroma compound prized for its distinct creamy, buttery, and fatty sensory profile with sweet, milky nuances.[1][2][3][4][5] Its chemical structure is 6-nonyltetrahydro-2H-pyran-2-one. This compound is a key contributor to the characteristic flavor profiles of many natural products, particularly dairy and animal fats. Its low aroma detection threshold of approximately 1.7 parts per billion makes it an impactful component even at trace concentrations.[1][2] This guide provides a comprehensive overview of the natural occurrence of δ-tetradecalactone, its biosynthetic origins, and the detailed methodologies for its isolation, purification, and characterization.
Natural Occurrence and Discovery
This compound is primarily found in lipid-rich natural sources. Its discovery is linked to the analytical investigation of flavor volatiles in foods. While it has been identified in a variety of products, quantitative data remains limited for many sources, with many studies confirming its presence but not its precise concentration.[6]
Table 1: Documented Natural Sources of δ-Tetradecalactone
| Category | Specific Source |
|---|---|
| Dairy Products | Blue cheeses, Cheddar cheese, Parmesan cheese, Buttermilk, Heated butter, Milk.[1][2][7] |
| Animal Fats | Heated beef fat, Chicken fat, Pork fat, Lamb and mutton liver.[1][2][7] |
| Plant-Based Sources | Coconut meat and oil.[1] |
| Fruits | Blackberries (Rubus), Evergreen blackberries (Rubus laciniatus).[6] |
Biosynthesis Pathway
The natural formation of δ-tetradecalactone is predominantly a result of microbial metabolism of unsaturated fatty acids. Lactic acid bacteria (LAB) and other microorganisms possess the enzymatic machinery to convert fatty acid precursors into hydroxy fatty acids, which are the direct precursors to lactones.[7] The general pathway involves the hydration of an unsaturated fatty acid, followed by chain shortening via β-oxidation, and subsequent intramolecular esterification (lactonization) to form the stable cyclic ester.
References
- 1. mdpi.com [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound, 2721-22-4 [perflavory.com]
- 4. De Monchy Aromatics delta tetradecalactone [demonchyaromatics.com]
- 5. Fragrance University [fragranceu.com]
- 6. Showing Compound this compound (FDB017267) - FooDB [foodb.ca]
- 7. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of delta-tetradecalactone (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of delta-tetradecalactone (CAS No. 2721-22-4), a significant lactone in the flavor, fragrance, and potentially pharmaceutical industries. This document outlines its boiling point and density, supported by detailed experimental methodologies and structured data presentation for ease of reference and comparison.
Core Physical Properties
This compound is characterized as a colorless to pale yellow liquid.[1] Its key physical properties, boiling point and density, are summarized below. These values are critical for a range of applications, including purification, formulation, and quality control.
Data Summary
| Physical Property | Value | Conditions |
| Boiling Point | 130-135 °C | @ 5.00 mm Hg |
| Density | 0.935 g/mL | @ 25 °C |
| 0.932-0.969 g/mL | Not specified |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]
Experimental Protocols
While specific experimental documentation for this compound is not publicly detailed, the determination of its boiling point and density would follow standardized laboratory procedures for viscous liquids. The following sections describe the likely methodologies employed.
Boiling Point Determination
The boiling point of this compound is provided at reduced pressure (5.00 mm Hg), which is a common practice for high molecular weight, heat-sensitive compounds to prevent decomposition at atmospheric pressure. Standard methods for determining the boiling point of such organic liquids include distillation and the Thiele tube method.
1. Simple Distillation Method:
This method involves heating the liquid in a distillation flask and recording the temperature at which the vapor pressure of the liquid equals the applied pressure.[10][11][12] For a high-boiling-point substance like this compound, a vacuum distillation setup is essential.
-
Apparatus: A round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer to monitor the pressure.
-
Procedure:
-
The this compound sample is placed in the round-bottom flask with boiling chips.
-
The system is evacuated to the desired pressure (e.g., 5.00 mm Hg).
-
The sample is gradually heated.
-
The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drops of distillate are collected. This temperature is the boiling point at that specific pressure.
-
2. Thiele Tube Method:
A simpler and microscale method for boiling point determination involves a Thiele tube.[8][9]
-
Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and heat-transfer fluid (e.g., mineral oil).
-
Procedure:
-
A small amount of the this compound is placed in the small test tube.
-
The sealed capillary tube is inverted and placed inside the test tube.
-
The assembly is attached to a thermometer and immersed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated. When a steady stream of bubbles emerges from the capillary tube, the heating is stopped.
-
The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.
-
Density Determination
The density of a liquid can be determined using several methods, with digital density meters and pycnometers being common for the precision required in research and quality control.
1. Digital Density Meter (Oscillating U-Tube Method):
This is a modern and accurate method, often governed by standards such as ASTM D4052.[2][4]
-
Apparatus: A digital density meter.
-
Procedure:
-
The instrument is calibrated with a substance of known density (e.g., dry air and pure water).
-
A small sample of this compound is injected into the oscillating U-tube.
-
The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.
-
The temperature is precisely controlled during the measurement (e.g., 25 °C).
-
2. Pycnometer Method:
A pycnometer provides a very precise measurement of density and is suitable for viscous liquids, as described in methods like ASTM D1480.[3]
-
Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), a high-precision analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the this compound sample, taking care to avoid air bubbles, and placed in a water bath at the desired temperature (e.g., 25 °C) until thermal equilibrium is reached.
-
The pycnometer is removed from the bath, carefully dried, and weighed again.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like this compound.
References
- 1. This compound | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. azom.com [azom.com]
- 6. Natural Delta Tetradecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 7. parchem.com [parchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Delta-Tetradecalactone: An In-depth Technical Guide to its Organoleptic and Sensory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tetradecalactone (CAS No. 2721-22-4) is a naturally occurring lactone found in a variety of food products, contributing significantly to their characteristic flavors and aromas.[1][2][3] This technical guide provides a comprehensive overview of the organoleptic and sensory properties of this compound, intended for researchers, scientists, and drug development professionals. The guide details its chemical and physical characteristics, sensory profile, natural occurrences, and applications, and provides in-depth experimental protocols for its sensory evaluation. Furthermore, it explores the biochemical signaling pathways involved in its perception.
Chemical and Physical Properties
This compound is a 14-carbon aliphatic delta-lactone. Its key chemical and physical properties are summarized in the table below, compiled from various sources.[1][2][3][4][5][6]
| Property | Value |
| Synonyms | 5-Hydroxytetradecanoic acid lactone, Tetradecan-5-olide |
| CAS Number | 2721-22-4 |
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.36 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 130-135 °C at 5 mmHg |
| Density | 0.931-0.937 g/mL at 25 °C |
| Refractive Index | 1.459-1.465 at 20 °C |
| Solubility | Soluble in alcohol; insoluble in water |
| Odor | Waxy, creamy, buttery, oily, fatty, cheesy, milky, dairy |
| Taste | Creamy, dairy, buttery, fatty, with sweet milky nuances |
Organoleptic and Sensory Profile
The sensory profile of this compound is predominantly characterized by its creamy, buttery, and fatty notes, making it a key contributor to the flavor of many dairy and fatty foods.[1][7][8]
Odor Profile
The odor of this compound is complex and multifaceted. At 100% concentration, its aroma is described as waxy, creamy, buttery, oily, fatty, cheesy, milky, and dairy-like.[1] Some sources also describe subtle fruity and sweet undertones.[9][10] The odor is generally considered to be of low strength.[1]
Taste Profile
The taste of this compound is consistent with its odor profile. It imparts a creamy and dairy-like taste.[1][7] At a concentration of 20 ppm, its taste characteristics are described as buttery, fatty, and creamy with sweet milky and dairy nuances.[3][4][8]
Quantitative Sensory Data
Quantitative data on the sensory thresholds of this compound are crucial for understanding its impact on flavor and aroma.
| Sensory Parameter | Threshold Value | Reference |
| Aroma Detection Threshold | 1.7 ppb | [3][11] |
| Taste Threshold (at 20 ppm) | Buttery, fatty, creamy, with sweet milky and dairy nuances | [3][4][8][11] |
Natural Occurrence and Applications
This compound has been identified in a variety of natural sources, primarily in dairy products and animal fats. Its presence in these foods contributes to their characteristic creamy and rich flavors.
Natural Occurrences: [1][2][3][11]
-
Butter
-
Cheese (including blue cheese, cheddar, and parmesan)
-
Milk
-
Beef fat
-
Chicken fat
-
Pork fat
-
Coconut oil
-
Tuberose oil
Applications: Due to its desirable sensory properties, this compound is widely used as a flavor and fragrance ingredient in the food and cosmetic industries.[1][5][9]
-
Food Industry: It is used to enhance creamy, buttery, and milky flavors in dairy products, baked goods, and confectionery.[2][10]
-
Fragrance Industry: It imparts a creamy and soft character to perfumes and personal care products.[9][10]
Experimental Protocols for Sensory Evaluation
Detailed and standardized experimental protocols are essential for the accurate assessment of the sensory properties of flavor compounds like this compound.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation technique used to identify, describe, and quantify the sensory attributes of a product.[12][13][14]
Objective: To develop a comprehensive sensory profile of this compound.
Materials:
-
This compound (high purity)
-
Odorless and tasteless solvent (e.g., mineral oil for olfaction, deionized water with a neutral carrier for gustation)
-
Reference standards for sensory attributes (e.g., butter, cream, wax)
-
Glass sniffing strips or capped glass vials
-
Individual sensory booths with controlled lighting and ventilation
-
Computerized data collection system
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Conduct initial screening for basic taste and odor identification.
-
Train the panel over several sessions to develop a consensus vocabulary for the sensory attributes of this compound. Provide reference standards to anchor the descriptors.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in the chosen solvent to evaluate a range of intensities.
-
For olfactory evaluation, dip sniffing strips into the solutions or present them in coded, capped vials.
-
For gustatory evaluation, prepare solutions for tasting in coded cups.
-
-
Evaluation:
-
Panelists evaluate the samples individually in sensory booths.
-
Each panelist rates the intensity of each sensory attribute on a continuous line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
The order of sample presentation should be randomized for each panelist.
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Use Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.
-
Generate a "spider web" or "radar" plot to visually represent the sensory profile of this compound.
-
Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[1][7][9]
Objective: To determine if a change in the concentration of this compound in a food matrix is detectable.
Materials:
-
Two versions of a food product (e.g., milk, yogurt) - one control and one with a slightly different concentration of this compound.
-
Identical sample cups coded with random three-digit numbers.
-
Individual sensory booths.
Procedure:
-
Panelist Selection:
-
Recruit a panel of at least 24-30 participants. Training is not required, but panelists should be familiar with the product type.
-
-
Sample Preparation and Presentation:
-
For each panelist, present three samples: two are identical (either both control or both test) and one is different.
-
The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.
-
-
Evaluation:
-
Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
-
Panelists are required to make a choice, even if they are uncertain.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests or a chi-square test to determine if the number of correct answers is significantly greater than what would be expected by chance (one-third).
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is an instrumental technique that combines gas chromatography with human sensory perception to identify odor-active compounds in a sample.[15][16]
Objective: To identify and characterize the specific aroma contribution of this compound in a complex food matrix.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Food sample containing this compound.
-
Appropriate extraction method for volatile compounds (e.g., solid-phase microextraction (SPME), solvent extraction).
-
Trained sensory assessors.
Procedure:
-
Sample Preparation:
-
Extract the volatile compounds from the food sample using a suitable method.
-
-
GC-MS/O Analysis:
-
Inject the extract into the GC. The column effluent is split between the MS detector and the olfactometry port.
-
A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.
-
-
Data Analysis:
-
Correlate the sensory data (retention time of odors) with the chromatographic peaks from the MS detector.
-
Identify the compound responsible for each odor event by its mass spectrum.
-
Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of the odorant.
-
Biochemical Signaling Pathways of Perception
The perception of this compound involves both the olfactory (smell) and gustatory (taste) systems.
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the binding of the molecule to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[16][17][18][19]
-
Odorant Binding: this compound binds to a specific OR.
-
G-protein Activation: This binding activates the associated G-protein, Gαolf.
-
Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[16][17]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions.[17][19]
-
Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed as a specific smell.
Gustatory Signaling Pathway
The taste of fatty molecules is a complex area of research. While a specific receptor for this compound has not been definitively identified, it is hypothesized to follow a pathway similar to that of fatty acids, involving fatty acid receptors like CD36 and GPR120.[20]
-
Lactone Binding: this compound may bind to a putative fatty acid receptor (e.g., a G-protein coupled receptor like GPR120) on the surface of taste receptor cells.
-
G-protein Activation: This binding would activate a G-protein, leading to the activation of phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular Ca²⁺.
-
Neurotransmitter Release: The increase in intracellular Ca²⁺ triggers the release of neurotransmitters, which then activate gustatory nerve fibers that transmit the taste signal to the brain.
Conclusion
This compound is a significant flavor and aroma compound with a distinct creamy, buttery, and fatty sensory profile. Its natural occurrence in various foods and its wide application in the food and fragrance industries highlight its importance. Understanding its organoleptic properties through standardized sensory evaluation techniques and elucidating the biochemical pathways of its perception are crucial for its effective utilization in product development and for advancing our knowledge in sensory science and neurobiology. This guide provides a foundational resource for professionals engaged in these fields.
References
- 1. fiveable.me [fiveable.me]
- 2. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 4. aidic.it [aidic.it]
- 5. Biochemistry of lactone formation in yeast and fungi and its utilisation for the production of flavour and fragrance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]
- 9. Triangle Test [sensorysociety.org]
- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 11. Fatty Acid Receptors in Gustation - Timothy Gilbertson [grantome.com]
- 12. Quantitative Descriptive Analysis [sensorysociety.org]
- 13. fiveable.me [fiveable.me]
- 14. affinitylabs.com.au [affinitylabs.com.au]
- 15. researchgate.net [researchgate.net]
- 16. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | Olfactory Signaling Pathway [reactome.org]
- 19. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Gustatory Mechanisms for Fat Detection - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Activities of Delta-Alkyllactones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-alkyllactones, a class of six-membered cyclic esters, are emerging as significant bioactive molecules with considerable therapeutic potential. Widely distributed in nature, these compounds have demonstrated a range of biological activities in cellular studies, most notably in the realms of oncology and immunology. This technical guide provides an in-depth analysis of the cytotoxic and anti-inflammatory properties of delta-alkyllactones, summarizing key quantitative data, detailing essential experimental methodologies, and illustrating the underlying molecular pathways. The evidence presented underscores the potential of delta-alkyllactones as lead compounds in the development of novel anti-cancer and anti-inflammatory agents.
Introduction to Delta-Alkyllactones
Delta-alkyllactones (δ-lactones) are organic compounds featuring a six-membered ring structure formed from the intramolecular esterification of a 5-hydroxycarboxylic acid. This core structure can be variously substituted, leading to a diverse family of molecules with a broad spectrum of biological functions. Found in various natural sources, including plants, fungi, and insects, these compounds are noted for their roles as signaling molecules and defense agents. In recent years, scientific focus has shifted towards their pharmacological activities, particularly their potent effects on mammalian cells, which are explored in this guide.
Cytotoxic Activity in Cancer Cell Lines
A significant body of research has highlighted the potent cytotoxic effects of delta-lactones and related compounds against various human cancer cell lines. Their ability to induce cell death at low micromolar, and even nanomolar, concentrations makes them promising candidates for oncological drug development.
Mechanisms of Cytotoxicity
The anticancer activity of lactones is often attributed to their ability to induce apoptosis and disrupt cellular oxidative balance. The α,β-unsaturated carbonyl group present in many bioactive lactones can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in key cellular proteins, thereby disrupting their function. Studies have shown that some delta-lactones can significantly disrupt the antioxidative/oxidative balance within cells, leading to heightened oxidative stress and subsequent cell death.
Quantitative Cytotoxicity Data
The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below, compiled from various studies, illustrates the potent cytotoxicity of this class of molecules.
Table 1: Cytotoxicity of Representative Lactones Against Various Cancer Cell Lines
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 Value | Reference Drug | Reference Drug IC50 |
|---|---|---|---|---|---|
| γ-Halo-δ-lactones | Compound Series | Human Gastric (AGS) | 0.6 - 4.4 nM | Doxorubicin | 25 nM |
| Diterpenoid Lactone | Andrographolide | Breast (4T1) | ~14 µM | - | - |
| Sesquiterpene Lactone | Alantolactone (B1664491) | - | Not Specified | - | - |
| Iodolactone | β-Aryl-δ-iodo-γ-lactone | Cervical (HeLa) | Potent Activity | - | - |
| Iodolactone | β-Aryl-δ-iodo-γ-lactone | Breast (MCF7) | Potent Activity | - | - |
Note: Data is compiled from multiple sources to illustrate the general potency of the lactone chemical class. Direct comparisons should be made with caution as experimental conditions may vary.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is indicative of their health.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow-colored 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan (B1609692).[1][2] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the delta-alkyllactone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[2][4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[2][5]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.[3]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[3][4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Effects
Delta-alkyllactones and related compounds also exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Modulation of Key Signaling Pathways
The anti-inflammatory effects of many natural products, including lactones, are often mediated through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6][7] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[8][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[8][] This frees NF-κB to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[8] Studies on related sesquiterpene lactones show they can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[6]
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the canonical NF-κB pathway by δ-lactones.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cells stimulated with LPS.
Table 2: Anti-inflammatory Activity of Representative Lactones
| Compound Class | Specific Compound Example | Cell Line | Effect Measured | IC50 / Activity |
|---|---|---|---|---|
| Norsesterterpene Peroxide | Epimuqubilin A | Murine Macrophage (RAW 264.7) | NO Inhibition | 7.4 µM |
| Norsesterterpene Peroxide | Sigmosceptrellin A | Murine Macrophage (RAW 264.7) | NO Inhibition | 9.9 µM |
| δ-Lactone | Glucono-δ-lactone (Dietary) | Human (in vivo) | Suppression of UVB-induced erythema | Significant |
| Sesquiterpene Lactone | Dehydrocostuslactone | Macrophages | COX-2 Expression | Inhibition |
Note: Data from related lactone classes are included to demonstrate the anti-inflammatory potential of the general structural motif.
Experimental Protocol: Nitric Oxide Inhibition Assay
This assay measures the production of nitrite (B80452), a stable breakdown product of nitric oxide (NO), in the supernatant of LPS-stimulated macrophages using the Griess reagent.
Methodology:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Treat the cells with various concentrations of the delta-alkyllactone compounds for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).[11]
-
Incubation: Incubate the plate for 20-24 hours at 37°C.[11]
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of supernatant.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 2.5% phosphoric acid).[12]
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[12]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm.[11] A purple/magenta color indicates the presence of nitrite.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite.[11] Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production caused by the test compounds relative to the LPS-only control.
Other Notable Biological Activities
Beyond their cytotoxic and anti-inflammatory effects, various lactones have demonstrated a broader range of bioactivities, including antimicrobial properties.
Quantitative Antimicrobial Data
The antimicrobial efficacy is determined by the Minimal Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Representative Lactones
| Compound Class | Specific Compound Example | Microorganism | MIC Value (µg/mL) |
|---|---|---|---|
| Guaianolide Sesquiterpene Lactone | Compound 10 | Staphylococcus aureus | 0.32 |
| Guaianolide Sesquiterpene Lactone | Compound 11 | Staphylococcus aureus | 1.4 |
| Guaianolide Sesquiterpene Lactone | Compound 10 | Escherichia fergusonii | 1.7 |
| Eudesmanolide Sesquiterpene Lactone | Mixture 12 & 13 | Pseudomonas aeruginosa | 46.8 |
| Eudesmanolide Sesquiterpene Lactone| Mixture 12 & 13 | Staphylococcus aureus | 62.5 |
Source: Data derived from studies on sesquiterpene lactones, highlighting the potential of the lactone scaffold in antimicrobial research.[13]
Conclusion and Future Directions
The cellular studies conducted to date provide compelling evidence for the significant biological activity of delta-alkyllactones and related compounds. Their potent cytotoxic effects against cancer cells, mediated through mechanisms like oxidative stress, and their ability to suppress inflammation by inhibiting central signaling pathways like NF-κB, position them as highly valuable scaffolds for drug discovery.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the delta-lactone core is needed to identify the specific structural features responsible for maximizing potency and selectivity.
-
Mechanism of Action: Further elucidation of the precise molecular targets is crucial for optimizing therapeutic applications and predicting potential side effects.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammation is a critical next step to validate their therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Solubility of Delta-Tetradecalactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility profile of delta-tetradecalactone, a fragrance and flavoring agent with potential applications in various scientific and industrial fields. Understanding its solubility in both aqueous and organic media is critical for formulation development, delivery systems, and analytical method design. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and influencing factors.
Core Physicochemical Properties
This compound (CAS No: 2721-22-4) is a cyclic ester with a 14-carbon backbone. Its chemical structure, characterized by a non-polar alkyl chain and a polar ester group, dictates its solubility behavior. Key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.36 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Milky, creamy, fatty |
Solubility Profile of this compound
The solubility of a compound is a fundamental property that influences its bioavailability, formulation, and potential applications. Below is a summary of the available solubility data for this compound in water and various organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, for water, both estimated and predicted values are available.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Water | 25 | 4.294 mg/L | Estimated | The Good Scents Company[1] |
| Water | Not Specified | 0.0017 g/L | Predicted | FooDB[2] |
Qualitative Solubility Data
Qualitative descriptions of this compound's solubility provide valuable guidance for solvent selection in various applications.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Description | Source |
| Alcohol (Ethanol) | Soluble | PubChem[3], Aurochemicals[4] |
| Propylene (B89431) Glycol | Soluble | PubChem[3] |
| Vegetable Oil | Soluble | PubChem[3] |
It is consistently reported that this compound is "insoluble in water" or "practically insoluble to insoluble in water".[3][4] One source describes it as "partly miscible" with water.
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Materials:
-
This compound (high purity)
-
Deionized or distilled water
-
Glass flasks with stoppers (e.g., 50 mL)
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Equilibrate the shaker bath to the desired temperature (e.g., 25 °C).
-
Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., ethanol) for calibration curve generation.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a glass flask. The excess solid should be visually apparent to ensure that saturation is reached.
-
Add a known volume of water to the flask.
-
Stopper the flask securely.
-
-
Equilibration:
-
Place the flask in the constant temperature shaker bath.
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the flasks from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Analyze the filtered sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using the standard solutions.
-
Quantify the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/L, g/100mL, or molarity.
-
Report the temperature at which the solubility was determined.
-
Visualizing Experimental and Logical Frameworks
To further aid in the understanding of the processes and factors related to solubility, the following diagrams are provided.
Conclusion
This technical guide provides a consolidated overview of the solubility of this compound based on available data. While quantitative data in organic solvents remains elusive in the public domain, the qualitative information and the provided experimental protocol offer a solid foundation for researchers and professionals in drug development and other scientific fields. The insolubility in water and solubility in common organic solvents like ethanol (B145695) and propylene glycol are key considerations for its handling and formulation. Further experimental investigation is warranted to establish a more comprehensive and quantitative solubility profile of this compound in a broader range of solvents.
References
An In-depth Technical Guide on the Initial Synthesis Pathways for Delta-Tetradecalactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for δ-tetradecalactone, a valuable lactone with applications in the flavor, fragrance, and potentially pharmaceutical industries. The document outlines both chemoenzymatic and biocatalytic routes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the synthesis workflows.
Introduction
Delta-tetradecalactone (δ-C14-lactone) is a naturally occurring cyclic ester characterized by its creamy, buttery, and fatty aroma profile. It is a key component in the flavor profiles of butter, cream, milk, and various meats.[1] Beyond its use in the food and fragrance sectors, the synthesis of chiral lactones is of significant interest in drug development due to their presence as key structural motifs in many biologically active molecules. This guide focuses on two principal initial synthesis strategies: the Baeyer-Villiger oxidation of a corresponding cyclic ketone and the biocatalytic conversion of fatty acid precursors.
Pathway 1: Chemoenzymatic Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic and reliable method for the synthesis of lactones from cyclic ketones.[2][3][4][5][6] A modern, greener adaptation of this reaction employs enzymes to generate the peracid oxidant in situ, thus avoiding the handling of potentially hazardous concentrated peracids.[2] This chemoenzymatic approach often utilizes a lipase, such as Candida antarctica Lipase B (CALB), to catalyze the perhydrolysis of an ester with hydrogen peroxide, forming a peracid that then oxidizes the ketone.[2]
The synthesis of δ-tetradecalactone via this pathway starts from 2-nonylcyclopentanone. The lipase-catalyzed formation of a peracid from a fatty acid and hydrogen peroxide facilitates the oxidation of the cyclic ketone to the target δ-lactone.
Quantitative Data
The following table summarizes typical quantitative data for a chemoenzymatic Baeyer-Villiger oxidation, based on analogous reactions.[2]
| Parameter | Value | Notes |
| Starting Material | 2-Nonylcyclopentanone | - |
| Key Reagents | Immobilized CALB, Myristic Acid, 30% H₂O₂ | Myristic acid is used to generate the peracid in situ. |
| Solvent | Toluene | A non-chlorinated solvent is preferred for greener chemistry. |
| Reaction Time | 24 hours | Reaction times can be long for this method.[2] |
| Yield | ~74% | Based on the oxidation of a similar ketone substrate.[2] |
Experimental Protocol: Chemoenzymatic Synthesis of δ-Tetradecalactone
This protocol is adapted from a general procedure for the lipase-catalyzed Baeyer-Villiger oxidation of ketones.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-nonylcyclopentanone (1.11 mmol, 1.0 equiv.) and myristic acid (1.43 mmol, 1.3 equiv.) in 10 mL of toluene.
-
Enzyme Addition: Add 250 mg of immobilized Candida antarctica Lipase B (e.g., Novozym 435) to the solution.
-
Oxidant Addition: Slowly add 1 mL of 30% hydrogen peroxide (8.8 mmol, 8.0 equiv.) to the mixture over a period of 1 hour using a syringe pump. This slow addition is crucial to control the reaction rate and temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: After 24 hours, filter the reaction mixture through a plug of Celite to remove the immobilized enzyme. Wash the Celite plug with dichloromethane (B109758) (100 mL).
-
Purification: Dry the combined organic filtrate over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by flash chromatography on silica (B1680970) gel to yield δ-tetradecalactone.
Workflow Diagram
Pathway 2: Biocatalytic Synthesis from Fatty Acid Precursors
The biotechnological production of lactones using microorganisms is an attractive "natural" synthesis route. Yeasts such as Yarrowia lipolytica are known to produce γ-lactones from hydroxy fatty acids through the β-oxidation pathway.[3][7][8][9][10] While the primary product from the well-studied biotransformation of ricinoleic acid is γ-decalactone, the underlying metabolic pathway can theoretically be adapted to produce δ-lactones of varying chain lengths.
This pathway involves the microbial degradation of a suitable C14 hydroxy fatty acid precursor, 5-hydroxytetradecanoic acid, via β-oxidation. The yeast's enzymatic machinery shortens the fatty acid chain, and the resulting hydroxy acid intermediate undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form δ-tetradecalactone.
Quantitative Data
The following table presents potential quantitative data for the microbial production of δ-tetradecalactone, extrapolated from studies on γ-decalactone production by Yarrowia lipolytica.[9][10]
| Parameter | Value | Notes |
| Microorganism | Yarrowia lipolytica | A GRAS (Generally Recognized as Safe) organism.[8] |
| Substrate | 5-Hydroxytetradecanoic Acid (or a suitable precursor) | Ricinoleic acid is commonly used for γ-decalactone.[9] |
| Culture Medium | YPG Medium (Yeast extract, Peptone, Glucose) | Standard yeast growth medium.[9] |
| Fermentation Time | 48-72 hours | Dependent on strain and process conditions. |
| Productivity | ~200 mg/L/h | This is a high productivity value achieved for γ-decalactone and serves as a target.[10] |
| Final Titer | 2-6 g/L | Titers are highly dependent on the optimization of fermentation parameters.[3][11] |
Experimental Protocol: Microbial Production of δ-Tetradecalactone
This protocol is a conceptual adaptation based on established methods for γ-decalactone production using Yarrowia lipolytica.[9]
-
Inoculum Preparation: Cultivate a starter culture of Yarrowia lipolytica in 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) at 27°C for 24 hours on a rotary shaker (140 rpm).
-
Biotransformation Medium: Prepare the main biotransformation medium containing a suitable carbon source (e.g., glucose), a nitrogen source (e.g., peptone), and the fatty acid precursor (e.g., 5-hydroxytetradecanoic acid or a triglyceride source) at a concentration of 50-75 g/L. The pH of the medium should be adjusted and maintained, for instance, at pH 7 with an ammonia (B1221849) solution.
-
Inoculation: Inoculate the biotransformation medium with the starter culture to an initial optical density (OD₆₀₀) of approximately 0.25.
-
Fermentation: Carry out the fermentation in a bioreactor at 27°C with controlled agitation and aeration to ensure sufficient oxygen supply, which is critical for the β-oxidation pathway.
-
Lactonization: After the biotransformation period (e.g., 72 hours), acidify the culture broth to a low pH (e.g., pH 2.0) to promote the spontaneous cyclization of the 5-hydroxy-tetradecanoyl-CoA intermediate into δ-tetradecalactone.
-
Extraction and Purification: The lactone can be extracted from the fermentation broth using solvent extraction or other downstream processing techniques, followed by purification via distillation or chromatography.
Workflow Diagram
Conclusion
The synthesis of δ-tetradecalactone can be effectively achieved through both chemoenzymatic and biocatalytic approaches. The chemoenzymatic Baeyer-Villiger oxidation offers a direct and relatively high-yielding route from a cyclic ketone precursor, with the advantage of milder conditions compared to traditional chemical methods. The biocatalytic pathway, utilizing the metabolic machinery of yeasts like Yarrowia lipolytica, presents a "natural" and sustainable alternative, although it may require more extensive process optimization to achieve high titers and productivity. The choice of synthesis pathway will depend on the specific requirements of the application, including cost, desired chirality, and the need for a "natural" label. Further research into novel biocatalysts and metabolic engineering of microbial strains holds promise for enhancing the efficiency and selectivity of δ-tetradecalactone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Biotransformation Productivity of Gamma-Decalactone from Ricinoleic Acid Based on the Expanded Vermiculite Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Delta-Tetradecalactone in Food Flavor Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tetradecalactone (CAS 2721-22-4) is a naturally occurring long-chain aliphatic lactone that plays a significant role in the flavor profiles of a wide variety of food products. Characterized by its creamy, buttery, fatty, and milky aroma and taste, this compound is a key contributor to the desirable sensory attributes of dairy products, meats, and certain fruits.[1][2][3][4][5] Its importance in food flavor chemistry stems from its low odor and taste thresholds, allowing it to impart significant flavor characteristics even at low concentrations. This technical guide provides an in-depth overview of the chemical properties, natural occurrence, synthesis, analytical methodologies, and sensory perception of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound, also known as 5-hydroxytetradecanoic acid lactone or 6-nonyloxan-2-one, is a 14-carbon delta-lactone.[6][7] It is a colorless to pale yellow liquid with a molecular formula of C14H26O2 and a molecular weight of 226.36 g/mol .[8] Its chemical structure consists of a six-membered ring with a ketone group and a nonyl side chain. This structure is responsible for its characteristic sensory properties. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2721-22-4 | [7] |
| FEMA Number | 3590 | [7][9] |
| Molecular Formula | C14H26O2 | [8] |
| Molecular Weight | 226.36 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Creamy, buttery, fatty, milky, waxy | [1][2][4][5] |
| Taste | Creamy, buttery, fatty, milky, sweet nuances | [2][10] |
| Boiling Point | 130-135 °C at 5 mmHg | [2] |
| Specific Gravity | 0.931 - 0.937 @ 25°C | [2] |
| Refractive Index | 1.459 - 1.465 @ 20°C | [2] |
| Solubility | Soluble in alcohol; insoluble in water | [2] |
Natural Occurrence and Quantitative Data
This compound is found in a variety of food matrices, where it contributes to their characteristic flavor profiles. It is particularly prominent in dairy products such as butter, cheese, and milk, as well as in various fats and meats like beef and pork fat.[1][3][4] While extensive quantitative data for this compound across a wide range of foods is limited in publicly available literature, existing studies on related delta-lactones provide an indication of their concentration ranges. The table below presents available quantitative data for this compound and related delta-lactones in various food products.
| Food Product | Compound | Concentration Range | Reference(s) |
| Butter | (R)-δ-Tetradecalactone | Present (enantiomeric distribution quantified) | [2] |
| Fermented Butter | (R)-δ-Tetradecalactone | Present (enantiomeric distribution quantified) | [2] |
| Butter | δ-Decalactone | 0.85 - 7.95 ppm | [11] |
| Raspberry | δ-Decalactone | 0.005 - 1.4 mg/kg | [11] |
| Coconut | δ-Decalactone | 0.1 - 97 mg/kg | [11] |
| White Wine | δ-Decalactone | 0.06 mg/kg | [11] |
| Rum | δ-Decalactone | 0.02 mg/kg | [11] |
Experimental Protocols
Extraction and Quantification of this compound in High-Fat Food Matrices
This protocol is based on a direct-injection gas chromatography-mass spectrometry (GC-MS) method suitable for high-fat matrices like butter and cheese.[12]
Materials:
-
Homogenized food sample (e.g., butter, cheese)
-
Hexane (B92381) (analytical grade)
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., δ-undecalactone)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a high-temperature capillary column (e.g., ZB-5ms)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction: Add 10 mL of hexane to the centrifuge tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Drying: Add anhydrous sodium sulfate to remove any residual water and vortex again briefly.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the hexane layer.
-
Collection: Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane extract into the GC-MS system.
-
Column: Use a ZB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 5 minutes.
-
Ramp 1: Increase to 195°C at 5°C/min.
-
Ramp 2: Increase to 270°C at 25°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a mass range of 40-400 Da. The ion source temperature should be 200°C.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum (characteristic ion m/z 99 for δ-lactones).[12] Quantify using the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standards of known concentrations.
Chemical Synthesis of this compound via Baeyer-Villiger Oxidation
This protocol describes the synthesis of this compound from 2-nonylcyclopentanone using a Baeyer-Villiger oxidation.
Materials:
-
2-Nonylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 2-nonylcyclopentanone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add m-CPBA (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxy acid.
-
Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Biotechnological Production of Delta-Lactones
This protocol outlines a general method for the biotechnological production of delta-lactones using microbial fermentation, based on processes described for related lactones.[13][14][15]
Materials:
-
Microorganism strain (e.g., Saccharomyces cerevisiae)
-
Culture medium (containing a carbon source, nitrogen source, minerals, and a precursor hydroxy fatty acid)
-
Precursor: 11-hydroxypalmitic acid
-
Fermentor
-
Centrifuge
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Inoculum Preparation: Prepare a seed culture of the selected microorganism in a suitable growth medium.
-
Fermentation: Inoculate the sterile production medium in the fermentor with the seed culture. The medium should contain the precursor, 11-hydroxypalmitic acid.
-
Cultivation: Maintain the fermentation under aerobic conditions at a controlled temperature and pH for a period sufficient to achieve biotransformation of the precursor to the corresponding delta-hydroxyalkanoic acid.
-
Lactonization: After fermentation, adjust the pH of the broth to below 5 to promote the spontaneous cyclization of the 5-hydroxytetradecanoic acid to this compound. Gentle heating can facilitate this step.
-
Extraction: Extract the this compound from the fermentation broth using a suitable solvent like ethyl acetate.
-
Purification: Concentrate the organic extract and purify the this compound using techniques such as distillation or chromatography.
Signaling Pathways and Sensory Perception
The perception of this compound's creamy and milky flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems. While the specific receptors for this compound have not been definitively identified, research into the perception of fatty acids and other flavor compounds provides insights into the likely mechanisms.
Olfactory Perception: The aroma of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity.[16] The binding of the lactone to a specific OR triggers a signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific aroma.
Gustatory Perception: The "fatty" taste perception is also believed to be mediated by GPCRs, such as GPR120, which are expressed in taste bud cells.[17][18][19] These receptors are activated by long-chain fatty acids, and it is plausible that this compound, being a fatty acid derivative, interacts with similar receptors or pathways, contributing to its creamy taste sensation. The activation of these taste GPCRs initiates a downstream signaling cascade involving G-proteins, leading to the perception of taste.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 2721-22-4 [thegoodscentscompany.com]
- 4. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Caramel receptor" identified | EurekAlert! [eurekalert.org]
- 6. De Monchy Aromatics delta tetradecalactone [demonchyaromatics.com]
- 7. This compound | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acsint.biz [acsint.biz]
- 9. femaflavor.org [femaflavor.org]
- 10. researchgate.net [researchgate.net]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. researchgate.net [researchgate.net]
- 13. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2021270A1 - Process for producing delta-lactones - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G protein-coupled receptors in human fat taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular basis of taste sense: involvement of GPCR receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Analysis of Delta-Tetradecalactone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of delta-tetradecalactone (δ-C14 lactone), a significant flavor and fragrance compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound contributes to the creamy, buttery, and fruity aromas in various food products and is a key component in the flavor and fragrance industry. The methodologies outlined here are applicable for quality control, flavor profiling, and research in food science and drug development where lactone analysis is critical. This document includes comprehensive experimental protocols, quantitative data, and a visual representation of the analytical workflow.
Introduction
This compound is a naturally occurring lactone found in fruits, dairy products, and fats.[1] Its characteristic creamy and fatty aroma makes it a valuable ingredient in the food and fragrance industries. Accurate and sensitive analytical methods are essential for its quantification in complex matrices to ensure product quality and consistency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This application note details a robust GC-MS method for its analysis.
Quantitative Data
The following table summarizes the key mass spectrometry data for the identification of this compound. The primary characteristic ion for quantification of delta-lactones is typically m/z 99.
Table 1: Mass Spectrometric Data for this compound
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| This compound | C14H26O2 | 226.36 | 2721-22-4 | 99 (99.99), 41 (51.66), 43 (45.90), 55 (43.97), 71 (40.22)[2] |
Experimental Protocols
This section provides detailed protocols for sample preparation and GC-MS analysis of this compound. Two common sample preparation techniques are described: Liquid-Liquid Extraction (LLE) for general applications and Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis.
Protocol 1: Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from a liquid or semi-solid matrix.
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of dichloromethane to the centrifuge tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Solvent Collection: Carefully transfer the organic (bottom) layer to a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh dichloromethane. Combine all organic extracts.
-
Drying: Add a sufficient amount of anhydrous sodium sulfate to the combined extract to remove any residual water. Let it stand for 15 minutes, then filter or decant the dried extract into a clean flask.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Sample Transfer: Transfer the concentrated extract into a GC vial for analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract volatile and semi-volatile compounds, including this compound, from the headspace of a sample. This method is particularly useful for aroma profiling.
Materials:
-
Sample containing this compound
-
20 mL headspace vials with septa caps
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heating block or water bath with agitation
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Place 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard (Optional): Add an appropriate internal standard if quantitative analysis is required.
-
Vial Sealing: Immediately seal the vial with a septum cap.
-
Equilibration: Place the vial in a heating block or water bath set to 60°C and allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Extraction: Insert the SPME fiber through the septum and expose it to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (250°C) for thermal desorption for 5 minutes.
GC-MS Analysis Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Table 2: GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph (GC) | |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless (for LLE) or SPME |
| Injection Volume | 1 µL (for LLE) |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 10 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| SIM Ions for δ-tetradecalactone | m/z 99 (quantifier), 41, 71 (qualifiers) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Mass spectral fragmentation of this compound.
References
Application Notes and Protocols: 1H NMR Spectral Analysis of Delta-Tetradecalactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tetradecalactone is a naturally occurring lactone found in various food and fruit aromas. Its chemical structure, characterized by a six-membered ring and a nonyl side chain, contributes to its distinct sensory properties. As a key flavor and fragrance component, its structural elucidation and purity assessment are of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the unambiguous structural confirmation and quantitative analysis of such molecules. This document provides a detailed protocol and data analysis guide for the 1H NMR spectral analysis of this compound.
Molecular Structure and Proton Numbering
The structure of this compound, with protons labeled for NMR assignment, is presented below. This numbering scheme is used throughout this document to correlate specific protons with their corresponding NMR signals.
Figure 1. Molecular structure of this compound with proton numbering for 1H NMR analysis.
Experimental Protocol
This section details the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a suitable solvent due to its excellent dissolving properties for lactones and its single, well-defined residual solvent peak.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl3.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (CDCl3, δ = 7.26 ppm).
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiment: A standard one-dimensional (1D) proton NMR experiment should be performed.
-
Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover all proton signals.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl3 peak to 7.26 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift (δ) of each signal and determine the multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values) in Hertz (Hz).
Data Presentation
The following table summarizes the expected 1H NMR spectral data for this compound. Note: The following data are representative and based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | 4.25 - 4.15 | m | - | 1H |
| H2 | 2.55 - 2.45 | m | - | 2H |
| H4 | 1.90 - 1.80 | m | - | 2H |
| H3 | 1.75 - 1.65 | m | - | 2H |
| H6 | 1.60 - 1.50 | m | - | 2H |
| H7-H13 | 1.40 - 1.20 | br s | - | 14H |
| H14 | 0.90 - 0.85 | t | 6.8 | 3H |
Signal Analysis and Interpretation
The 1H NMR spectrum of this compound can be interpreted as follows:
-
H5 (δ ~4.20 ppm): The proton on the carbon bearing the ester oxygen (C5) is the most deshielded aliphatic proton due to the electron-withdrawing effect of the oxygen atom. It is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (H4 and H6).
-
H2 (δ ~2.50 ppm): The protons on the carbon alpha to the carbonyl group (C2) are deshielded and are expected to appear as a multiplet.
-
H4, H3, H6 (δ ~1.90 - 1.50 ppm): The methylene protons on the lactone ring (C3, C4) and the first methylene group of the side chain (C6) will appear as complex multiplets in the aliphatic region.
-
H7-H13 (δ ~1.30 ppm): The protons of the long alkyl chain (C7 to C13) are in a similar chemical environment and will overlap to form a broad singlet or a complex multiplet.
-
H14 (δ ~0.88 ppm): The terminal methyl group protons (C14) are the most shielded and will appear as a triplet due to coupling with the adjacent methylene protons (H13).
Workflow for 1H NMR Analysis
The logical flow for the 1H NMR spectral analysis of this compound is outlined below.
Figure 2. Experimental workflow for the 1H NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the 1H NMR spectral analysis of this compound. The detailed experimental protocol and data interpretation framework will assist researchers, scientists, and drug development professionals in the structural verification and purity assessment of this important lactone. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data, facilitating confident structural elucidation.
Application Notes and Protocols for the Biocatalytic Synthesis of Delta-Tetradecalactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the biocatalytic synthesis of delta-tetradecalactone (δ-C14), a valuable lactone with applications in the flavor, fragrance, and pharmaceutical industries. This document details the use of specific lactic acid bacteria (LAB) for the biotransformation of vegetable oils into this compound, offering a natural and sustainable alternative to chemical synthesis.
Introduction
This compound is a naturally occurring flavor compound found in some dairy products, contributing to their creamy and fatty notes. The biotechnological production of this lactone using microorganisms is a promising approach that aligns with the growing demand for natural ingredients. This process typically involves the biotransformation of fatty acids from vegetable oils through a series of enzymatic reactions within the microbial cells. Key steps in this biochemical pathway include hydroxylation of the fatty acid backbone, followed by β-oxidation to shorten the carbon chain, and subsequent intramolecular cyclization to form the delta-lactone ring.
Recent studies have identified specific strains of lactic acid bacteria as effective biocatalysts for the production of delta-lactones, including this compound, from readily available vegetable oil substrates like grapeseed oil.[1] This document provides detailed protocols for the cultivation of these microorganisms, the fermentation process for lactone production, and the subsequent extraction and quantification of the target compound.
Data Presentation
The following tables summarize the quantitative data on the production of this compound by different strains of lactic acid bacteria.
Table 1: Production of this compound by Selected Lactic Acid Bacteria Strains [1]
| Microorganism Strain | Substrate | This compound (δ-C14) Yield (mg/L) |
| Lentilactobacillus parafarraginis FAM-1079 | Grapeseed Oil | 0.033 - 0.74 |
| Lactococcus lactis subsp. lactis FAM-17918 | Grapeseed Oil | 0.033 - 0.74 |
| Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003 | Grapeseed Oil | 0.033 - 0.74 |
Note: The yield range reflects variations observed under different experimental conditions.
Experimental Protocols
Protocol 1: Cultivation of Lactic Acid Bacteria for this compound Production
This protocol describes the cultivation of Lentilactobacillus parafarraginis FAM-1079, Lactococcus lactis subsp. lactis FAM-17918, and Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003 for use as biocatalysts.
Materials:
-
Selected LAB strain (e.g., from a culture collection)
-
MRS Broth (for Lentilactobacillus parafarraginis) or M17 Broth supplemented with 0.5% glucose (for Lactococcus lactis strains)
-
Sterile culture tubes and flasks
-
Incubator
-
Spectrophotometer
Procedure:
-
Activation of Culture: Inoculate a single colony of the selected LAB strain from a fresh agar (B569324) plate into 10 mL of the appropriate sterile broth (MRS for Lentilactobacillus or M17-glucose for Lactococcus).
-
Incubation: Incubate the culture at the optimal growth temperature for the specific strain (typically 30-37°C) for 18-24 hours without shaking.
-
Inoculum Preparation: After incubation, transfer a 1% (v/v) aliquot of the activated culture to a larger volume of fresh sterile broth to prepare the inoculum for the fermentation process.
-
Growth Monitoring: Monitor the growth of the culture by measuring the optical density (OD) at 600 nm. The culture is typically ready for inoculation into the fermentation medium when it reaches the late exponential or early stationary phase of growth.
Protocol 2: Fermentation for this compound Production
This protocol outlines the fermentation process for the biotransformation of grapeseed oil into this compound using the cultivated LAB.
Materials:
-
Inoculum culture from Protocol 1
-
Fermentation medium (e.g., MRS or M17 broth)
-
Grapeseed oil (sterilized)
-
Fermentation vessel (e.g., shake flask or bioreactor)
-
Shaking incubator or bioreactor with temperature and agitation control
Procedure:
-
Medium Preparation: Prepare the fermentation medium and sterilize it by autoclaving.
-
Inoculation: Aseptically inoculate the sterile fermentation medium with the prepared LAB inoculum to an initial OD600 of approximately 0.1.
-
Substrate Addition: Add sterilized grapeseed oil to the fermentation medium to a final concentration of 20% (v/v).[1]
-
Fermentation Conditions: Incubate the fermentation culture at the optimal temperature for the strain (e.g., 30°C) with agitation (e.g., 160 rpm) for a period of 48-72 hours.[1]
-
Sampling: Periodically and aseptically withdraw samples to monitor cell growth (OD600) and this compound production.
Protocol 3: Extraction and Quantification of this compound
This protocol details the extraction of this compound from the fermentation broth and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation broth sample
-
Centrifuge
-
Vortex mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound standard for calibration
Procedure:
-
Extraction:
-
Take a known volume of the fermentation broth.
-
Add an equal volume of methanol to the sample.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the lactone.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.[1]
-
Carefully collect the methanolic supernatant containing the extracted lactones.
-
-
Sample Preparation for GC-MS:
-
Filter the methanolic extract through a 0.22 µm syringe filter to remove any particulate matter.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the extract. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
Quantification: Identify this compound based on its retention time and mass spectrum compared to a pure standard. Quantify the concentration by creating a calibration curve with known concentrations of the this compound standard.
-
Visualizations
Biochemical Pathway for Delta-Lactone Synthesis
Caption: General biochemical pathway for delta-lactone synthesis in microorganisms.
Experimental Workflow
Caption: Experimental workflow for biocatalytic this compound production.
References
Application Notes: Quantification of δ-Tetradecalactone in Butter and Cheese
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tetradecalactone (δ-tetradecalactone) is a crucial flavor compound naturally present in various dairy products, including butter and cheese.[1][] Its characteristic buttery, fatty, and creamy taste with sweet, milky nuances significantly contributes to the overall sensory profile of these foods.[1] The concentration of this lactone can vary depending on factors such as the animal's feed, the starter cultures used, and the ripening process of the cheese. Accurate quantification of δ-tetradecalactone is essential for quality control, product development, and sensory analysis in the food industry. These application notes provide detailed protocols for the quantification of δ-tetradecalactone in butter and cheese using gas chromatography-mass spectrometry (GC-MS) coupled with two common sample preparation techniques: solvent extraction and headspace solid-phase microextraction (HS-SPME).
Analytical Approaches
The primary analytical technique for the quantification of δ-tetradecalactone in complex food matrices like butter and cheese is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of volatile and semi-volatile compounds. Two principal sample preparation methods are employed:
-
Solvent Extraction: This classic technique involves the extraction of the analyte from the sample matrix using an organic solvent. It is a robust method that can be adapted for various sample types.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes adsorb to the fiber and are then thermally desorbed into the GC inlet. HS-SPME is a sensitive and often faster alternative to solvent extraction.
The logical workflow for the analysis is depicted below:
References
The Role of Delta-Tetradecalactone as an Analytical Standard in Flavor Research
Application Note
Introduction
Delta-tetradecalactone is a crucial flavor compound found naturally in a variety of food products, particularly dairy items like butter and cheese, as well as in some fruits and meats.[1][2] It imparts a characteristic creamy, buttery, and fatty flavor profile, making it a significant contributor to the overall sensory perception of these foods.[3][4] In flavor research, the use of a high-purity analytical standard of this compound is essential for accurate quantification in food matrices, for correlation of instrumental analysis with sensory perception, and for understanding its contribution to the overall flavor profile. This document provides detailed protocols for the use of this compound as an analytical standard in both instrumental and sensory analysis.
Instrumental Analysis: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The accurate quantification of this compound in complex food matrices is critical for quality control, product development, and flavor research. Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.
Experimental Protocol: Quantification of this compound in a Dairy Matrix
This protocol outlines a method for the quantification of this compound in a butter sample using a high-purity analytical standard.
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Hexane (or other suitable solvent), GC grade
-
Anhydrous sodium sulfate
-
Butter sample
-
Internal Standard (e.g., delta-dodecalactone, if not naturally present in the sample)
-
Standard laboratory glassware
2. Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Internal Standard (IS) Solution: If using an internal standard, prepare a stock solution (e.g., 100 µg/mL) and add a constant known amount to all standards and samples.
3. Sample Preparation (Solid-Phase Microextraction - SPME):
-
Melt a representative sample of butter (e.g., 5 g) at a controlled temperature (e.g., 40°C).
-
Transfer a known amount of the melted butter (e.g., 1 g) into a headspace vial.
-
Add the internal standard solution.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) to extract the volatile compounds.
-
Desorb the extracted analytes from the SPME fiber in the GC injector.
4. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-350 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for δ-C14 | Quantifier: 99, Qualifiers: 41, 43, 55, 71[5] |
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the butter sample by interpolating its peak area ratio from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound. These values can vary depending on the specific matrix, instrumentation, and method parameters.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 1 µg/kg | Based on typical GC-MS sensitivity for similar lactones. |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/kg | Based on typical GC-MS performance for similar lactones. |
| Linearity (r²) | > 0.99 | A recent study on cannabinoid analysis using GC/MS showed r² > 0.990 for their calibration curves.[6] |
| Recovery | 80 - 110% | A study on cannabinoid analysis reported analyte recovery greater than 70% in a plant matrix.[6] |
Sensory Analysis: Using this compound as a Reference Standard
In sensory analysis, reference standards are crucial for training panelists and calibrating their sensory perceptions. This compound serves as an excellent reference for the "creamy" and "buttery" aroma attributes.
Experimental Protocol: Sensory Panel Training for Creamy Aroma
This protocol describes the use of this compound as a reference standard to train a sensory panel to identify and quantify the intensity of a creamy aroma.
1. Materials:
-
This compound analytical standard
-
Odorless solvent (e.g., mineral oil or propylene (B89431) glycol)
-
Glass sniffing jars with lids
-
Cotton balls or smelling strips
2. Reference Standard Preparation:
-
Prepare a solution of this compound in the chosen solvent at a concentration known to elicit a clear and representative creamy aroma. A study on the sensory analysis of chocolate used δ-tetradecalactone at a concentration of 40 µmol/L for a creamy flavor impression.[7]
-
For aroma intensity scaling, a range of concentrations can be prepared (e.g., low, medium, high intensity).
3. Panelist Training and Evaluation:
-
Introduction: Present the this compound reference standard to the panelists. Describe the aroma as "creamy," "buttery," and "fatty."
-
Identification: Panelists should familiarize themselves with the aroma of the standard.
-
Intensity Rating: If using an intensity scale, present the standards of varying concentrations and have the panelists rate the intensity on a defined scale (e.g., a 9-point hedonic scale or a visual analog scale).
-
Application to Samples: After training with the reference standard, panelists can then evaluate food samples and rate the intensity of the creamy aroma in comparison to the standard.
-
Procedure: Panelists should sniff the reference standard before and during the evaluation of the test samples to maintain a calibrated sensory memory. Palate cleansers (e.g., unsalted crackers and water) should be used between samples.
Logical Workflow for Flavor Analysis
The following diagram illustrates the logical workflow for using this compound as an analytical standard in flavor research, from initial sample handling to the final correlation of instrumental and sensory data.
Caption: A logical workflow for flavor analysis.
Olfactory Signaling Pathway for Lactone Perception
The perception of volatile flavor compounds like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. The following diagram illustrates a plausible signaling pathway for the perception of lactones, based on the canonical olfactory signal transduction pathway.
Caption: A plausible olfactory signaling pathway.
This compound is an indispensable analytical standard in flavor research. Its use in GC-MS allows for the precise quantification of this key flavor compound in various food products, providing valuable data for quality control and product development. Furthermore, as a sensory reference standard, it enables the training of panelists to accurately identify and describe creamy and buttery flavor notes, bridging the gap between instrumental analysis and human perception. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and professionals in the field of flavor science.
References
- 1. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB017267) - FooDB [foodb.ca]
- 3. parchem.com [parchem.com]
- 4. This compound, 2721-22-4 [thegoodscentscompany.com]
- 5. This compound | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.8. Sensory Analyses [bio-protocol.org]
Application of Delta-Tetradecalactone in Fragrance Formulation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tetradecalactone is a valuable lactone used in the fragrance industry to impart creamy, fatty, and milky notes with sweet, dairy nuances. Its unique olfactory profile makes it a versatile ingredient in a variety of fragrance applications, from fine fragrances to personal care products. This document provides detailed application notes and experimental protocols for the effective incorporation and evaluation of this compound in fragrance formulations. It is intended for researchers, scientists, and professionals involved in fragrance development and evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations.
| Property | Value | Reference |
| Molecular Formula | C14H26O2 | [1] |
| Molar Mass | 226.35 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Milky, creamy, fatty, with sweet dairy nuances | [2][3] |
| Taste Profile (at 20 ppm) | Buttery, fatty, creamy, with sweet milky and dairy nuances | [3] |
| Boiling Point | 130-135 °C at 5 mmHg | [1][3] |
| Density | 0.935 g/mL at 25 °C | [1][3] |
| Refractive Index | 1.454-1.464 at 20 °C | [2] |
| Solubility | Practically insoluble in water; soluble in ethanol (B145695) | [2] |
| Flash Point | >110°C | [2] |
| Recommended Usage Level in Fragrance Concentrate | Up to 3% |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Fragrance Concentrate
This protocol outlines the steps for incorporating this compound into a model fragrance concentrate.
Materials:
-
This compound
-
Ethanol (perfumer's grade)
-
Other fragrance ingredients (e.g., essential oils, aroma chemicals)
-
Glass beakers and stirring rods
-
Calibrated pipettes or digital scale
Procedure:
-
Preparation of the Fragrance Base: Prepare a base accord by mixing selected fragrance ingredients according to the desired formulation. For this example, a simple floral-fruity base is used.
-
Dilution of this compound: If desired, create a 10% dilution of this compound in ethanol to allow for more precise dosing in the final formulation.
-
Blending: Add the desired amount of this compound (or its dilution) to the fragrance base. Start with a concentration of 0.5% and create variations up to 3%.
-
Homogenization: Gently stir the mixture until the this compound is completely dissolved and the solution is homogeneous.
-
Maceration: Allow the fragrance concentrate to macerate for at least 48 hours in a cool, dark place to allow the notes to blend and mature.
Figure 1. Workflow for incorporating this compound into a fragrance concentrate.
Protocol 2: Sensory Evaluation of Fragrances Containing this compound
This protocol details the sensory evaluation of the prepared fragrance concentrates using a trained sensory panel. Both descriptive analysis and discrimination testing are employed.
Objective: To characterize the olfactory profile of fragrances containing varying concentrations of this compound.
Materials:
-
Fragrance concentrates (prepared in Protocol 1) diluted to 20% in ethanol.
-
Control fragrance (without this compound) diluted to 20% in ethanol.
-
Perfume blotters.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Data collection forms or software.
-
A panel of 8-12 trained sensory assessors.
Procedure:
-
Sample Preparation: Dip perfume blotters into the diluted fragrance samples approximately 1 cm deep for 2 seconds.
-
Sample Presentation: Present the coded blotters to the panelists in a randomized order.
-
Evaluation: Instruct panelists to evaluate the odor of each sample at different time points (top note: immediately, heart note: after 15 minutes, base note: after 1 hour) and rate the intensity of predefined sensory attributes on a 10-point scale (0 = not perceptible, 10 = very strong).
-
Data Analysis: Analyze the mean scores for each attribute and compare the profiles of the different formulations.
Illustrative Sensory Profile Data:
| Sensory Attribute | Control (0%) | 0.5% this compound | 1.5% this compound | 3.0% this compound |
| Creamy | 1.2 | 4.5 | 7.8 | 9.2 |
| Milky | 0.8 | 3.9 | 7.1 | 8.8 |
| Fruity | 7.5 | 7.2 | 6.8 | 6.5 |
| Floral | 8.1 | 7.9 | 7.5 | 7.1 |
| Overall Sweetness | 6.5 | 7.0 | 7.8 | 8.5 |
| Overall Strength | 7.0 | 7.2 | 7.5 | 7.8 |
Objective: To determine if there is a perceptible difference between the control fragrance and the fragrance containing the lowest concentration (0.5%) of this compound.
Procedure:
-
Sample Presentation: Present each panelist with three coded samples, two of which are identical (the control) and one is different (0.5% this compound formulation). The order of presentation should be randomized for each panelist.
-
Evaluation: Ask panelists to identify the "odd" or different sample.
-
Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a binomial test or chi-square analysis.
Figure 2. Experimental workflow for the sensory evaluation of fragrances.
Protocol 3: Accelerated Stability Testing of Fragrances Containing this compound
This protocol describes an accelerated stability test to evaluate the physical and chemical stability of the fragrance formulations over time.
Materials:
-
Fragrance concentrates in their final packaging (e.g., glass bottles).
-
Control fragrance in the same packaging.
-
Stability chambers or ovens set at controlled temperatures (e.g., 40°C).
-
UV light cabinet.
-
pH meter, viscometer, and gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Storage: Place the packaged fragrance samples under the following conditions:
-
Elevated temperature: 40°C ± 2°C.
-
UV light exposure: Continuous exposure at a controlled wavelength.
-
Room temperature (control): 25°C ± 2°C.
-
-
Evaluation Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months).
-
Parameters to Evaluate:
-
Physical Changes: Color, clarity, and phase separation.
-
Odor Profile: Sensory evaluation by a trained panel to detect any changes in the fragrance character.
-
Physicochemical Properties: pH and viscosity.
-
Chemical Composition: GC-MS analysis to monitor the concentration of this compound and the formation of any degradation products.
-
Illustrative Stability Data:
| Parameter | Time Point | Control (25°C) | 1.5% DTL (40°C) | 1.5% DTL (UV Light) |
| Color Change (ΔE) | 0 months | 0.0 | 0.0 | 0.0 |
| 1 month | 0.2 | 0.5 | 1.1 | |
| 2 months | 0.3 | 0.9 | 2.0 | |
| 3 months | 0.4 | 1.5 | 3.2 | |
| Odor Profile | 3 months | No change | Slight decrease in creamy note | Noticeable off-notes |
| pH | 0 months | 6.8 | 6.8 | 6.8 |
| 3 months | 6.7 | 6.5 | 6.2 | |
| This compound Conc. (GC-MS, % relative to initial) | 0 months | - | 100% | 100% |
| 3 months | - | 98.5% | 92.1% |
Signaling Pathways and Mechanisms of Olfaction
The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a complex signaling cascade.
Figure 3. Simplified diagram of the olfactory signal transduction pathway.
Conclusion
This compound is a highly effective fragrance ingredient for creating creamy, milky, and fatty notes. Its successful application in fragrance formulations depends on careful consideration of its concentration, its interaction with other fragrance components, and its stability in the final product. The protocols provided in this document offer a systematic approach to incorporating and evaluating this compound, enabling the development of high-quality and stable fragrances. Further research can focus on identifying the specific olfactory receptors that bind to this compound to better understand its unique sensory perception.
References
Application Notes and Protocols for the Enantioselective Resolution of δ-Lactone Isomers
Introduction
Chiral δ-lactones are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals. Their stereochemistry often dictates their biological activity, making the development of efficient methods for their enantioselective synthesis a critical area of research. One of the most robust and widely employed strategies for obtaining enantiomerically pure δ-lactones is through the kinetic resolution of their racemic forms. This application note provides detailed protocols and data for the enantioselective resolution of δ-lactone isomers, primarily focusing on enzymatic kinetic resolution (EKR) methodologies. These protocols are intended for researchers, scientists, and drug development professionals seeking to produce enantiopure δ-lactones for their research and development endeavors.
The most common and effective methods for the enantioselective resolution of δ-lactones involve the use of lipases, which can selectively catalyze the hydrolysis of a racemic δ-lactone or the transesterification of a racemic δ-hydroxy ester, a precursor to δ-lactones. These enzymatic methods offer high enantioselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical resolutions.
Data Presentation
The following tables summarize the quantitative data for the enantioselective resolution of various δ-lactone isomers using different enzymatic methods.
Table 1: Enantioselective Hydrolysis of Racemic δ-Lactones
| Substrate | Enzyme | pH | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Lactone (%) | Reference |
| δ-Undecalactone | Pseudomonas sp. Lipase (B570770) | 8.0 | 12.5 | 10 | ~50 | >99 | [1] |
| δ-Dodecalactone | Pseudomonas sp. Lipase | 8.0 | 12.5 | 10 | ~50 | >99 | [1] |
| δ-Acetyloxymethyl-δ-valerolactone | Porcine Pancreatic Lipase (PPL) | 7.2 | RT | 9.2 | 48 | 95 (for the (R)-enantiomer) | [2] |
Table 2: Enantioselective Transesterification of Racemic δ-Hydroxy Esters and Related Precursors
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference | |---|---|---|---|---|---|---|---| | Racemic δ-hydroxy esters | Candida antarctica Lipase B (CAL-B) | - | - | - | - | up to 92 | up to 99 |[3] | | trans-β-Aryl-δ-hydroxy-γ-lactones | Candida antarctica Lipase B (CAL-B) | Vinyl propionate (B1217596) | Diisopropyl ether | RT | 6 | 50-52 | 92-98 |[4] | | Vinyl 3-phenyl-4-pentenoate | Novozym (immobilized CAL-B) | Allyl alcohol | Toluene | 70 | 48 | - | >99 (for the resulting lactone) |[5] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of δ-Lactones via Hydrolysis
This protocol describes the general procedure for the enantioselective hydrolysis of a racemic δ-lactone using a lipase.
Materials:
-
Racemic δ-lactone
-
Lipase from Pseudomonas species
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Sodium hydroxide (B78521) solution (0.1 M) for pH control
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel with a pH-stat or manual pH monitoring and adjustment capabilities
-
Stirrer
Procedure:
-
To a reaction vessel, add the racemic δ-lactone and the phosphate buffer.
-
Adjust the pH of the mixture to 8.0 by the dropwise addition of 0.1 M sodium hydroxide solution.
-
Add the lipase from Pseudomonas species to the reaction mixture.
-
Maintain the reaction temperature at 12.5°C with constant stirring.
-
Monitor the progress of the reaction by periodically measuring the consumption of the sodium hydroxide solution (to neutralize the carboxylic acid formed) or by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
When approximately 50% conversion is reached, quench the reaction by acidifying the mixture to pH 3 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the unreacted δ-lactone and the resulting δ-hydroxy acid by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the unreacted δ-lactone by chiral GC or HPLC.
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters
This protocol outlines a chemoenzymatic dynamic kinetic resolution of a racemic δ-hydroxy ester to produce an enantiomerically pure δ-lactone. This process combines enzymatic acylation with in situ racemization of the unreacted alcohol.
Materials:
-
Racemic δ-hydroxy ester
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate or vinyl acetate)
-
Ruthenium catalyst for racemization (e.g., a Shvo catalyst)
-
Inert solvent (e.g., toluene)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel equipped with a stirrer and temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the racemic δ-hydroxy ester, the ruthenium catalyst, and the inert solvent.
-
Add the immobilized Candida antarctica lipase B and the acyl donor to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 70°C).
-
Monitor the reaction progress by chiral GC or HPLC until high conversion is achieved.
-
Upon completion, filter off the immobilized enzyme and the catalyst.
-
Wash the solids with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting acylated δ-hydroxy ester can be purified by column chromatography.
-
The enantiomerically enriched acylated product can then be deacylated and cyclized to the corresponding δ-lactone under acidic or basic conditions.
-
Determine the enantiomeric excess of the final δ-lactone product by chiral GC or HPLC.
Mandatory Visualizations
Diagram 1: General Workflow for Enzymatic Kinetic Resolution of δ-Lactones
Caption: General workflow of enzymatic kinetic resolution of a racemic δ-lactone.
Diagram 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR) Pathway
Caption: Chemoenzymatic dynamic kinetic resolution of a δ-hydroxy ester.
References
- 1. Lipase-catalysed resolution of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Headspace Analysis of Volatile Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of volatile lactones using various headspace techniques. This document is intended to guide researchers in selecting the appropriate method and executing the analysis for accurate and reproducible results.
Introduction to Headspace Analysis for Volatile Lactones
Volatile lactones are significant contributors to the aroma and flavor profiles of various products, including foods, beverages, and pharmaceuticals. Lactones are cyclic esters that can be formed through the cyclization of corresponding hydroxycarboxylic acids.[1] Their volatility makes them ideal candidates for headspace analysis, a technique that samples the gas phase in equilibrium with a solid or liquid sample.[2] This approach minimizes matrix effects and avoids the introduction of non-volatile compounds into the analytical system, resulting in cleaner chromatograms and reduced instrument maintenance.[3]
The primary headspace techniques employed for lactone analysis are Static Headspace (SHS), Dynamic Headspace (DHS or Purge and Trap), and Headspace Solid-Phase Microextraction (HS-SPME). The choice of technique depends on the concentration of the target lactones, the sample matrix, and the desired sensitivity.
-
Static Headspace (SHS): In SHS, the sample is sealed in a vial and heated to allow volatile compounds to partition between the sample and the headspace.[4] Once equilibrium is reached, a portion of the headspace gas is injected into a gas chromatograph (GC) for analysis.[4] SHS is a simple and robust technique suitable for the analysis of highly volatile compounds or samples with higher concentrations of lactones.[5]
-
Dynamic Headspace (DHS): Also known as purge and trap, DHS is a more sensitive technique where an inert gas is passed through or over the sample, stripping the volatile lactones.[2] These volatiles are then concentrated on a sorbent trap.[2] The trap is subsequently heated to desorb the analytes into the GC system.[1] DHS is ideal for trace-level analysis of less volatile lactones.[4]
-
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to adsorb and concentrate volatile lactones from the headspace. The fiber is then directly desorbed in the GC inlet. HS-SPME is a versatile and sensitive method widely used for lactone analysis in various matrices.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of various volatile lactones using different headspace techniques. Please note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrument, analytical conditions, and sample matrix.
| Lactone | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (RSD%) | Reference |
| γ-Butyrolactone | HS-SPME-GC-MS | Wine | 0.17 mg/L | - | 0.6 - 5.2 | [1][6] |
| γ-Hexalactone | HS-SPME-GC-MS | Wine | a few µg/L | - | 0.6 - 5.2 | [1][6] |
| γ-Octalactone | HS-SPME-GC-MS | Wine | a few µg/L | - | 0.6 - 5.2 | [1][6] |
| γ-Nonalactone | HS-SPME-GC-MS | Wine | a few µg/L | - | 0.6 - 5.2 | [1][6] |
| γ-Decalactone | HS-SPME-GC-MS | Wine | a few µg/L | - | 0.6 - 5.2 | [1][6] |
| δ-Decalactone | HS-SPME-GC-MS | Wine | a few µg/L | - | 0.6 - 5.2 | [1][6] |
| γ-Undecalactone | HS-SPME-GC-MS | Wine | a few µg/L | - | 0.6 - 5.2 | [1][6] |
| Whiskey Lactone (cis & trans) | HS-SPME-GC-MS | Wine | a few µg/L | - | 0.6 - 5.2 | [1][6] |
| Various Volatiles | Static Headspace | Solid Waste | 10 ppb | - | - | [7] |
| Various Volatiles | Dynamic Headspace | Solid Waste | 0.5 ppb | - | - | [7] |
Experimental Protocols
Protocol 1: Static Headspace GC-MS (SHS-GC-MS) for Volatile Lactones
This protocol provides a general procedure for the analysis of volatile lactones in liquid and solid samples using SHS-GC-MS.
1. Sample Preparation:
-
Liquid Samples (e.g., beverages, liquid formulations):
-
Pipette a precise volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
To enhance the release of lactones, especially in aqueous matrices, add a salt (e.g., 1-2 g of NaCl or Na₂SO₄) to the vial. This increases the ionic strength of the sample.
-
For quantitative analysis, add a known concentration of an appropriate internal standard.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
Solid Samples (e.g., powders, tissues):
-
Weigh a precise amount of the homogenized solid sample (e.g., 1-2 g) into a headspace vial.
-
If necessary, add a small volume of a suitable solvent (e.g., deionized water) to create a slurry.
-
Add salt and an internal standard as described for liquid samples.
-
Immediately seal the vial.
-
2. SHS-GC-MS Analysis:
-
Incubation: Place the sealed vial in the autosampler tray of the headspace unit. Incubate the vial at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the lactones between the sample and the headspace. Agitation during incubation can facilitate this process.
-
Injection: After incubation, a heated, gas-tight syringe automatically withdraws a specific volume (e.g., 1 mL) of the headspace gas and injects it into the GC inlet.
-
GC Separation:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is commonly used.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp: 5 °C/min to 240 °C.
-
Final hold: 5 min.
-
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Protocol 2: Dynamic Headspace GC-MS (DHS-GC-MS) for Trace Volatile Lactones
This protocol is suitable for the analysis of trace levels of volatile lactones.
1. Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 for liquid and solid samples. Use appropriate purge and trap vials.
2. DHS-GC-MS Analysis:
-
Purging: The sample vial is heated (e.g., 50-70 °C) and an inert gas (e.g., helium or nitrogen) is passed through the sample for a set time (e.g., 10-20 min) at a specific flow rate (e.g., 40 mL/min). This purges the volatile lactones from the sample.
-
Trapping: The purged volatiles are carried by the gas stream onto a sorbent trap (e.g., Tenax®, charcoal, or a combination of sorbents).
-
Desorption: The trap is rapidly heated (e.g., to 250 °C) to desorb the trapped lactones. The desorbed analytes are then transferred to the GC column. A cryofocusing step may be used to sharpen the chromatographic peaks.
-
GC Separation and MS Detection: Follow the GC and MS conditions outlined in Protocol 1.
Protocol 3: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) for Volatile Lactones
This protocol is a widely used, sensitive, and solvent-free method for lactone analysis.
1. Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 for liquid and solid samples in headspace vials.
2. HS-SPME-GC-MS Analysis:
-
SPME Fiber Selection: The choice of SPME fiber coating is crucial. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including lactones.
-
Extraction:
-
Place the sample vial in a heating block or the autosampler's incubator (e.g., at 50-70 °C).
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-40 minutes) with agitation.
-
-
Desorption:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250 °C).
-
Desorb the analytes from the fiber for a sufficient time (e.g., 2-5 minutes) in splitless mode.
-
-
GC Separation and MS Detection: Follow the GC and MS conditions outlined in Protocol 1.
Visualizations
Biosynthesis Pathway of γ- and δ-Decalactone
The following diagram illustrates a biosynthetic pathway for the formation of γ- and δ-decalactone, starting from ricinoleic acid, which undergoes β-oxidation.[8][9] Another pathway involves the hydroxylation of fatty acids.[10][11]
Caption: Biosynthesis of γ- and δ-decalactone.
General Experimental Workflow for Headspace GC-MS Analysis
The following diagram outlines the general workflow for the analysis of volatile lactones using headspace techniques coupled with GC-MS.
Caption: General workflow for headspace GC-MS.
References
- 1. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. gamma-decalactone, 706-14-9 [thegoodscentscompany.com]
- 5. Dynamic headspace analysis of the release of volatile organic compounds from ethanolic systems by direct APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Biocatalytic Synthesis of Delta-Tetradecalactone
Welcome to the Technical Support Center for the biocatalytic synthesis of delta-tetradecalactone. This resource is tailored for researchers, scientists, and professionals in drug development to provide targeted solutions for optimizing reaction yields and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary biocatalytic methods for synthesizing this compound?
A1: There are two main approaches for the biocatalytic synthesis of this compound:
-
Enzymatic Catalysis: This method typically involves the intramolecular esterification (lactonization) of a precursor molecule, 5-hydroxytetradecanoic acid, using an isolated lipase (B570770). Candida antarctica lipase B (CALB) is a commonly used and highly effective biocatalyst for this transformation due to its high stability and broad substrate specificity.[1]
-
Microbial Fermentation/Biotransformation: This approach utilizes whole microbial cells to convert substrates into this compound. Often, this involves the biotransformation of fatty acids from vegetable oils or other lipid-rich feedstocks.[2][3] Lactic acid bacteria (LAB) have demonstrated the ability to produce a range of δ-lactones, including this compound, from grapeseed oil.[3]
Q2: My this compound yield is consistently low. What are the most common factors affecting the yield?
A2: Low yields in the biocatalytic synthesis of this compound can stem from several factors. Key parameters to investigate include:
-
Enzyme/Microorganism Activity: Ensure your lipase preparation is active or your microbial culture is healthy and in the optimal growth phase.
-
Reaction Conditions: Suboptimal pH, temperature, and agitation can significantly impact enzyme activity and stability.
-
Substrate Quality and Concentration: The purity of the precursor (5-hydroxytetradecanoic acid or fatty acid source) is crucial. High substrate concentrations can sometimes lead to substrate inhibition.
-
Solvent Choice: In enzymatic reactions, the solvent plays a critical role in enzyme performance and substrate solubility.
-
Water Content: For lipase-catalyzed reactions, the water content in the reaction medium is a critical parameter to control, as lipases require a minimal amount of water for activity but excess water can favor hydrolysis over synthesis.
-
Reaction Time: The reaction may not be reaching completion, or product degradation could be occurring over extended periods.
Q3: Can I use whole-cell biocatalysts instead of isolated enzymes? What are the advantages and disadvantages?
A3: Yes, whole-cell biocatalysts are a viable option. Here's a breakdown of the pros and cons:
| Feature | Advantages | Disadvantages |
| Cost | Generally lower cost as enzyme purification is not required. | |
| Cofactor Regeneration | Inbuilt cofactor regeneration systems within the cell. | |
| Enzyme Stability | The cellular environment can provide a protective effect, enhancing enzyme stability. | |
| Process Complexity | Can be more complex to optimize due to cellular metabolism and transport phenomena. | |
| Side Reactions | The presence of other cellular enzymes may lead to the formation of unwanted byproducts. | |
| Downstream Processing | Product purification can be more challenging due to the presence of biomass and other cellular components. |
Troubleshooting Guides
Issue 1: Low Yield in Lipase-Catalyzed Synthesis
Symptoms:
-
Less than 50% conversion of 5-hydroxytetradecanoic acid to this compound.
-
Presence of significant amounts of starting material after the expected reaction time.
-
Formation of unwanted byproducts.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inactive Lipase | - Test the activity of your lipase using a standard assay (e.g., p-nitrophenyl palmitate hydrolysis).- Purchase a fresh batch of lipase from a reputable supplier. | Lipases can lose activity over time, especially if not stored correctly. |
| Suboptimal Temperature | - Optimize the reaction temperature. For CALB, a range of 40-70°C is often effective for lactonization.[4] - Perform small-scale reactions at different temperatures to determine the optimum. | Enzyme activity is highly dependent on temperature. Too low, and the reaction is slow; too high, and the enzyme can denature. |
| Incorrect pH | - While enzymatic lactonization is often performed in organic solvents, the pH of the aqueous phase used for immobilization or any residual water can be important. Ensure the enzyme is prepared at its optimal pH before use. | The ionization state of amino acid residues in the enzyme's active site is pH-dependent and crucial for catalysis. |
| Inappropriate Solvent | - Screen a range of organic solvents with varying polarities. Toluene (B28343) is often a good choice for CALB-catalyzed polymerizations, which are related to lactonization.[4] - Consider solvent-free systems if the substrate is liquid at the reaction temperature. | The solvent affects enzyme conformation, substrate solubility, and can strip essential water from the enzyme. |
| Substrate Inhibition | - Run the reaction at different initial concentrations of 5-hydroxytetradecanoic acid.- Consider a fed-batch approach where the substrate is added incrementally. | High concentrations of the substrate can sometimes bind to the enzyme in a non-productive manner, inhibiting the reaction. |
| Product Inhibition/Equilibrium | - Investigate methods for in-situ product removal, such as vacuum or sparging with an inert gas, to shift the equilibrium towards lactone formation. | The accumulation of the product can inhibit the enzyme or shift the reaction equilibrium back towards the starting materials. |
Issue 2: Low Yield in Microbial Fermentation
Symptoms:
-
Low concentration of this compound in the fermentation broth.
-
Poor cell growth or premature entry into the stationary phase.
-
Accumulation of intermediate metabolites.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Fermentation Medium | - Optimize the carbon and nitrogen sources in the medium.[5]- Ensure essential minerals and vitamins are present. | The composition of the fermentation medium directly impacts cell growth and metabolite production.[6] |
| Incorrect pH or Temperature | - Monitor and control the pH and temperature of the fermenter throughout the process. Determine the optimal range for your specific microbial strain. | Microbial growth and enzyme production are highly sensitive to pH and temperature fluctuations. |
| Inadequate Aeration/Oxygen Supply | - Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen, especially for aerobic microorganisms. | Oxygen is often a critical substrate for the metabolic pathways leading to lactone precursors. |
| Precursor Limitation | - If using a biotransformation approach, ensure the precursor (e.g., specific fatty acids from vegetable oil) is readily available to the cells. | The synthesis of this compound is dependent on the intracellular pool of its precursors. |
| Sub-lethal Stress Conditions | - For some microorganisms like certain Lactic Acid Bacteria, applying a sub-lethal heat stress has been shown to significantly improve δ-lactone production.[3] | Stress conditions can sometimes trigger metabolic shifts that favor the production of secondary metabolites. |
| Suboptimal Harvest Time | - Harvest the cells and extract the product at different time points in the growth curve (e.g., mid-exponential vs. early stationary phase). Higher lactone yields have been observed in the early stationary phase for some bacteria.[3] | The timing of product formation can vary depending on the microorganism and the specific metabolic pathway. |
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing the yield of delta-lactones in biocatalytic synthesis.
Table 1: Effect of Fermentation Conditions on Delta-Lactone Production by Lactic Acid Bacteria
| Strain | Fermentation Condition | δ-Decalactone (mg/L) | δ-Dodecalactone (mg/L) | δ-Tetradecalactone (mg/L) |
| L. parafarraginis FAM-1079 | Standard | ~0.8 | ~1.2 | ~0.3 |
| Heat Stress V1 | ~1.0 | ~1.5 | ~0.4 | |
| Heat Stress V2 | ~1.1 | ~1.6 | ~0.5 | |
| L. lactis subsp. lactis FAM-17918 | Standard | ~0.7 | ~1.0 | ~0.2 |
| Heat Stress V1 | ~1.2 | ~1.8 | ~0.6 | |
| Heat Stress V2 | ~1.3 | ~2.0 | ~0.7 | |
| L. lactis subsp. lactis biovar diacetylactis FAM-22003 | Standard | ~0.6 | ~0.9 | ~0.1 |
| Heat Stress V1 | ~1.0 | ~1.5 | ~0.4 | |
| Heat Stress V2 | ~1.1 | ~1.7 | ~0.5 |
Data adapted from a study on δ-lactone production from grapeseed oil. "Standard" refers to fermentation without heat stress. "V1" and "V2" represent different heat stress protocols.[3]
Table 2: General Optimized Conditions for Lipase-Catalyzed Reactions
| Parameter | Optimized Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | High stability and catalytic efficiency in organic media.[1][4] |
| Temperature | 60-90 °C | Balances reaction rate and enzyme stability.[4] |
| Solvent | Toluene | A non-polar solvent that generally results in higher conversion and molecular weight for related polyester (B1180765) synthesis.[4] |
| Substrate Concentration | 0.1 - 0.5 M | A starting range to avoid potential substrate inhibition. |
| Enzyme Loading | 5-10% (w/w of substrate) | A common starting point for efficient conversion. |
| Reaction Time | 24-72 hours | Dependent on other reaction parameters; should be monitored for reaction completion. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using CALB
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Materials:
-
5-hydroxytetradecanoic acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Reaction vessel with a magnetic stirrer and condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
-
Procedure:
-
To a flame-dried reaction vessel, add 5-hydroxytetradecanoic acid (1 equivalent).
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.
-
Add activated molecular sieves (approximately 10% w/v) to remove any residual water.
-
Add immobilized CALB (5-10% w/w of the substrate).
-
Place the vessel in a heating block or oil bath pre-heated to 70°C.
-
Stir the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.
-
Once the reaction has reached completion (typically 24-48 hours), cool the mixture to room temperature.
-
Filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.
-
Protocol 2: Microbial Production of this compound using Lactic Acid Bacteria
This protocol is based on the production of δ-lactones from vegetable oil.[3]
-
Materials:
-
Selected Lactic Acid Bacteria (LAB) strain (e.g., Lactococcus lactis)
-
Appropriate growth medium (e.g., MRS broth)
-
Grapeseed oil (or other suitable vegetable oil)
-
Fermenter or shake flasks
-
Incubator shaker
-
-
Procedure:
-
Prepare a seed culture of the selected LAB strain by inoculating it into the growth medium and incubating at its optimal growth temperature until the early stationary phase is reached.
-
Inoculate the main fermentation medium (containing the vegetable oil as a substrate, typically at 1-5% v/v) with the seed culture.
-
Incubate the fermentation under controlled conditions of temperature and agitation. For many LAB, this is typically 30-37°C with gentle agitation.
-
(Optional) To potentially enhance yield, apply a sub-lethal heat stress during the late exponential growth phase. The specific temperature and duration of the stress should be optimized for the chosen strain.[3]
-
Continue the fermentation until the early stationary phase.
-
After fermentation, sterilize the culture broth (e.g., by autoclaving).
-
Extract the this compound from the broth using a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude product using column chromatography or other appropriate purification techniques.
-
Visualizations
References
- 1. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turning Mushy Lipids into Fruity Notes: Unlocking Lactone Biosynthesis Potential in Fat Industry Lipid Waste [mdpi.com]
- 3. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Fermentation Strategies for Enhanced Tryptophan Production in Escherichia coli: Integrating Genetic and Environmental Controls for Industrial Applications | MDPI [mdpi.com]
Technical Support Center: Purification of Synthetic Delta-Tetradecalactone
Welcome to the technical support center for the purification of synthetic delta-tetradecalactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Impurities in synthetic this compound often originate from the synthesis process. Common synthesis routes include the Baeyer-Villiger oxidation of 2-nonylcyclopentanone and the lactonization of 5-hydroxytetradecanoic acid. Potential impurities include:
-
Unreacted starting materials: Such as 2-nonylcyclopentanone or 5-hydroxytetradecanoic acid.
-
Byproducts from the synthesis reaction: In a Baeyer-Villiger oxidation, this can include the carboxylic acid derived from the peracid oxidant (e.g., m-chlorobenzoic acid if m-CPBA is used). In lactonization, oligomeric esters can form.
-
Isomeric lactones: The Baeyer-Villiger oxidation can sometimes yield isomeric lactones, which can be difficult to separate.
-
Solvent residues: Residual solvents used during the synthesis and extraction steps.
-
Tars and resins: Formed during the synthesis, these are common impurities in lactone preparations.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the scale of your purification, the nature of the impurities, and the desired final purity. Commonly used techniques for purifying lactones include:
-
Vacuum Distillation: Effective for separating the high-boiling this compound from non-volatile impurities and some lower-boiling byproducts.[2][3][4]
-
Column Chromatography: Useful for separating the target lactone from impurities with different polarities. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase chromatography can be employed.
-
Crystallization: Can be an excellent final step to achieve high purity, particularly for removing minor impurities. However, the waxy nature of this compound can present challenges.
Q3: How should I store purified this compound to maintain its stability?
A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation and degradation over time.
Q4: What analytical techniques are recommended for assessing the purity of my final product?
A4: The purity of this compound is typically assessed using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing volatile fragrance and flavor compounds. It can separate this compound from volatile impurities and provide structural information for identification.[5][6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of the purified lactone and identifying any unknown impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of synthetic this compound, offering potential causes and solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after vacuum distillation | Decomposition at high temperatures: this compound has a high boiling point and may decompose if heated for too long or at too high a temperature. | - Ensure a high-quality vacuum to lower the boiling point. - Use a short-path distillation apparatus to minimize the residence time at high temperatures. - Check for leaks in the vacuum system. |
| Inefficient condensation: The product is lost as vapor. | - Ensure the condenser is properly cooled and has a sufficient surface area. | |
| Product appears oily or forms a glass instead of crystallizing | Presence of impurities: Impurities can inhibit crystal formation. | - Pre-purify the crude material using vacuum distillation or column chromatography to remove interfering substances. |
| Incorrect solvent system: The chosen solvent may be too effective, preventing precipitation. | - Experiment with a less polar solvent system or a combination of solvents. For waxy compounds, a solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal. Adding an anti-solvent (e.g., hexane) can induce crystallization. | |
| Rapid cooling: Fast cooling can lead to the formation of an amorphous solid or oil instead of crystals. | - Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. | |
| Co-elution of impurities during column chromatography | Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating the target compound from impurities. | - Perform small-scale trials with different solvent systems to find the optimal mobile phase for separation. A gradient elution may be necessary. |
| Column overloading: Applying too much sample to the column can lead to poor separation. | - Reduce the amount of sample loaded onto the column. | |
| Product has a persistent off-odor | Presence of volatile impurities: Small amounts of highly odorous byproducts may still be present. | - Treatment with activated carbon can help remove some odorous impurities. - A final high-vacuum distillation step may be necessary to remove trace volatile compounds. |
Quantitative Data Summary
The following table summarizes representative data for different purification techniques applied to synthetic this compound. The values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved (GC%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 95 - 98% | 70 - 85% | Good for removing non-volatile impurities and some colored byproducts. Scalable. | Potential for thermal degradation. May not separate isomeric impurities. |
| Column Chromatography (Silica Gel) | > 99% | 60 - 75% | High resolution for separating polar and non-polar impurities. | Can be time-consuming and require large volumes of solvent. May be less suitable for very large scales. |
| Crystallization | > 99.5% | 50 - 70% (after pre-purification) | Can yield very high purity product. Cost-effective for a final polishing step. | Can be challenging for waxy compounds. Yield may be lower due to solubility losses. |
| Preparative HPLC | > 99.8% | 40 - 60% | Excellent for isolating highly pure material and separating closely related isomers. | Expensive and not easily scalable for large quantities. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol outlines a general procedure for purifying synthetic this compound using vacuum distillation.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease for all joints to ensure a good seal.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Connect the apparatus to a high-vacuum pump.
-
Begin stirring and gradually apply the vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Increase the temperature to distill the this compound. The boiling point is approximately 130-135 °C at 5 mmHg.[10]
-
Collect the main fraction in a clean, pre-weighed receiving flask.
-
Monitor the temperature and appearance of the distillate. Collect the heart cut, which should be a colorless to pale yellow liquid.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Equilibrate the packed column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 90:10 hexane:ethyl acetate.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling and Solvent Removal:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 3: Crystallization
This protocol provides a general method for the crystallization of this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the pre-purified this compound in a few drops of a potential crystallization solvent at an elevated temperature. If it is insoluble, try a different solvent. If it dissolves readily at room temperature, the solvent is likely too good. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the pre-purified this compound in a clean Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
The following diagrams illustrate the general workflow for the purification of synthetic this compound and a troubleshooting decision tree.
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound, 2721-22-4 [thegoodscentscompany.com]
- 2. NEET UG : methods of purification qualitative and quantitative analysis [unacademy.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. spectra-analysis.com [spectra-analysis.com]
- 8. shimadzu.com [shimadzu.com]
- 9. testinglab.com [testinglab.com]
- 10. chembase.lk [chembase.lk]
Technical Support Center: GC-MS Analysis of Complex Lactone Mixtures
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex lactone mixtures. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) for lactones?
A1: Peak tailing for lactones, which are polar compounds, is often caused by interaction with active sites (e.g., silanols) within the GC system.[1] This can occur in the inlet liner, at the head of the analytical column, or in the transfer line. To mitigate this, use a deactivated inlet liner and consider trimming the first few centimeters of the column.[1]
Q2: I am observing "ghost peaks" in my chromatogram. What are the likely sources?
A2: Ghost peaks can originate from several sources, including septum bleed from the injection port, carryover from previous highly concentrated samples, or impurities in the carrier gas.[1] Regularly replacing the septum with a high-quality, low-bleed option and performing bake-outs of the column can help eliminate these extraneous peaks.[1]
Q3: My calibration curve for a specific lactone is non-linear, especially at lower concentrations. Why is this happening?
A3: Non-linearity at low concentrations can be due to the adsorption of the analyte onto active sites within the GC system.[1] At low concentrations, a larger proportion of the analyte is lost to these sites, leading to a disproportionate response. System inertness is crucial for achieving linearity at trace levels.
Q4: What are the characteristic fragment ions I should look for when identifying lactones by mass spectrometry?
A4: For γ-lactones, a key diagnostic ion is often found at m/z 85. For δ-lactones, a prominent ion is typically observed at m/z 99.[2] The molecular ion peak (M+) may be weak or absent in Electron Ionization (EI) mass spectra.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the GC-MS analysis of complex lactone mixtures.
Problem 1: Poor Chromatographic Resolution
Symptoms:
-
Co-eluting or overlapping peaks.
-
Inability to baseline-separate isomeric lactones.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column | Select a column with a stationary phase appropriate for the polarity of the lactones being analyzed. Mid-polar to polar columns, such as those with a polyethylene (B3416737) glycol (WAX) or a 5% phenyl-methylpolysiloxane stationary phase, are often suitable.[1] |
| Suboptimal Oven Temperature Program | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.[3] |
| Incorrect Carrier Gas Flow Rate | Ensure the carrier gas flow rate is set to the optimal linear velocity for the column dimensions and carrier gas being used. |
| Column Overload | If peak fronting is observed, the column may be overloaded.[4] Dilute the sample or reduce the injection volume.[4] |
Problem 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Symptoms:
-
Difficulty detecting trace-level lactones.
-
High baseline noise.
Possible Causes & Solutions:
| Cause | Solution |
| Dirty Ion Source | A contaminated ion source is a common cause of reduced sensitivity.[1] Clean the ion source components according to the manufacturer's instructions.[1] |
| Column Bleed | High column bleed contributes to baseline noise. Use a low-bleed GC column and operate within its specified temperature limits.[1] |
| Improper MS Tune | An inadequate MS tune can lead to a significant loss in sensitivity.[1] Perform a tune of the mass spectrometer. |
| Suboptimal Acquisition Mode | For quantifying specific lactones, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly improve sensitivity.[3] |
Problem 3: Irreproducible Retention Times
Symptoms:
-
Retention times shift between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Leaks in the System | Check for leaks at the injector, column fittings, and septum. Leaks can cause fluctuations in the carrier gas flow rate.[5] |
| Inconsistent Oven Temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Changes in Mobile Phase Composition (if applicable) | If using a technique that involves a mobile phase, ensure its composition is consistent. |
| Column Contamination | Buildup of non-volatile residues on the column can affect retention times. Bake out the column or trim the inlet end. |
Experimental Protocols
Protocol 1: General Purpose Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting a broad range of lactones from a liquid matrix.
-
Sample Preparation: Take a known volume or weight of the sample and place it in a separatory funnel.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a target lactone or a lactone not present in the sample).
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether).[3] Shake the funnel vigorously for 1-2 minutes, venting occasionally.
-
Phase Separation: Allow the layers to separate.
-
Collection: Drain the organic layer into a clean flask.
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[3]
-
Concentration: Concentrate the extract to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen.[3]
-
Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS analysis.
Protocol 2: Derivatization of Hydroxylated Lactones using Silylation
Hydroxylated lactones may exhibit poor chromatographic behavior. Derivatization can improve their volatility and reduce peak tailing.
-
Sample Evaporation: Evaporate the dried sample extract to complete dryness under a stream of nitrogen.
-
Methoximation (Optional, for keto-lactones): To stabilize thermolabile keto groups, add a solution of methoxyamine hydrochloride in pyridine.[6] Heat at a controlled temperature (e.g., 37°C) for a specified time (e.g., 90 minutes).[7]
-
Silylation: Add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] Heat at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).[7]
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical recovery rates for different extraction methods and the characteristic mass-to-charge ratios (m/z) for common lactone fragments.
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | γ- and δ-lactones | High-fat food | 87 - 121 | [2] |
| Solid-Phase Microextraction (SPME) | Various lactones | Wine | - | [8] |
| Lactone Type | Characteristic Fragment Ion (m/z) | Reference |
| γ-Lactones | 85 | [2] |
| δ-Lactones | 99 | [2] |
Visual Guides
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in GC-MS.
GC-MS Analysis Workflow for Lactones
Caption: General workflow for GC-MS analysis of lactones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving stereoselectivity in asymmetric delta-lactone synthesis
Welcome to the Technical Support Center for Asymmetric δ-Lactone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of chiral δ-lactones.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Question: My reaction is producing the desired δ-lactone, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is consistently low. What are the likely causes and how can I improve the stereoselectivity?
Answer: Low stereoselectivity is a common challenge in asymmetric synthesis. Several factors can be at play, and a systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Integrity and Handling:
-
Purity and Activity: The catalyst is the cornerstone of your reaction's success. Ensure you are using a high-purity catalyst. If it's a catalyst you've synthesized, verify its structure and purity. For commercial catalysts, use a reputable supplier. Over time, catalysts can degrade, so using a fresh batch is advisable if deactivation is suspected.
-
Air and Moisture Sensitivity: Many asymmetric catalysts are sensitive to air and moisture. Improper handling can lead to decomposition and a loss of stereocontrol. Always handle air- and moisture-sensitive catalysts under an inert atmosphere using a glovebox or Schlenk line techniques.
-
Catalyst Loading: The optimal catalyst loading can vary significantly. While higher loading might seem beneficial, it can sometimes lead to aggregation or side reactions. Conversely, too low a loading may result in incomplete conversion and reduced selectivity. It is crucial to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.[1]
-
-
Reagent and Substrate Purity:
-
Impurities: Trace impurities in your starting materials or reagents can act as catalyst poisons or inhibitors, leading to a decrease in enantioselectivity. Purify your substrates and reagents thoroughly before use through techniques like recrystallization, distillation, or column chromatography.
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. In some enzymatic reactions, increasing the temperature can enhance stereoselectivity, while in others, it can have the opposite effect.[2] For metal-catalyzed and organocatalytic reactions, lower temperatures often favor the desired stereoisomer by reducing the energy available for the formation of the less-favored transition state. It is essential to screen a range of temperatures to determine the optimum for your reaction.
-
Solvent: The choice of solvent can have a profound impact on the stereochemical outcome. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. In some cases, changing the solvent can even reverse the stereoselectivity. A screening of different solvents is highly recommended during optimization.
-
Reaction Time: Prolonged reaction times can sometimes lead to racemization or epimerization of the product, especially if the reaction is reversible.[2] Monitor the reaction progress and determine the optimal time to quench the reaction to maximize stereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my asymmetric δ-lactone synthesis?
A1: The choice of catalyst depends heavily on the specific reaction and substrate. For instance:
-
Hetero-Diels-Alder Reactions: Lanthanide triflates, such as Er(OTf)₃, in complex with chiral ligands have shown excellent enantioselectivity.[3][4]
-
Baeyer-Villiger Oxidations: Chiral phosphoric acids and various metal complexes have been employed to achieve asymmetric induction.[5] Biocatalysts, like engineered carbonyl reductases, can also be highly effective.[6]
-
Vinylogous Aldol Reactions: Copper(I) complexes with chiral ligands are effective for the asymmetric synthesis of α,β-unsaturated δ-lactones.[7][8]
Q2: My diastereoselectivity is poor. What factors should I investigate?
A2: Poor diastereoselectivity can often be addressed by modifying the reaction conditions. The choice of solvent can significantly influence which diastereomer is favored. Additionally, the steric and electronic properties of both the substrate and the catalyst play a crucial role. In some cases, changing the chiral auxiliary or the ligand on the metal catalyst can improve diastereoselectivity.
Q3: I am observing byproduct formation. How can I improve the chemoselectivity?
A3: Byproduct formation can arise from various side reactions. To improve chemoselectivity:
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block unwanted reactivity.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) can often suppress side reactions.
-
Catalyst Choice: Some catalysts are inherently more chemoselective than others. Researching catalysts that are known to be selective for your desired transformation is key.
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| Asymmetric Michael Addition | Generic Organocatalyst | 0.5 | 85 | 95 |
| Asymmetric Michael Addition | Generic Organocatalyst | 1.0 | 92 | 98 |
| Asymmetric Michael Addition | Generic Organocatalyst | 2.0 | 95 | 99 |
| Asymmetric Michael Addition | Generic Organocatalyst | 5.0 | 93 | 99 |
| Asymmetric Michael Addition | Generic Organocatalyst | 10.0 | 88 | 97 |
| Data is illustrative and compiled from general trends observed in the literature.[1] |
Table 2: Influence of Solvent on Diastereoselectivity in δ-Lactam Formation
| Solvent | Dielectric Constant (ε) | Diastereomeric Excess (de, %) |
| MeOH | >15 | High (anti-configuration) |
| CH₂Cl₂ | <10 | High (syn-configuration) |
| Adapted from a study on δ-lactam formation, illustrating the strong solvent dependency on stereochemical outcome. |
Experimental Protocols
Protocol 1: Asymmetric Hetero-Diels-Alder Reaction
This protocol is a general guideline for a Lewis acid-catalyzed hetero-Diels-Alder reaction to form δ-lactones.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral ligand (e.g., a norephedrine (B3415761) derivative) and the Lewis acid (e.g., Er(OTf)₃) in a suitable anhydrous solvent (e.g., CH₂Cl₂). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Substrate Addition: Slowly add the α,β-unsaturated acid chloride to the catalyst solution.
-
Dienophile Addition: Add the aldehyde dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired δ-lactone.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or gas chromatography (GC).
Protocol 2: Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction
This protocol provides a general procedure for the synthesis of chiral α,β-unsaturated δ-lactones.[7][8]
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) source (e.g., Cu(OTf)₂), the chiral ligand, and an anhydrous solvent. Stir at room temperature for 1 hour.
-
Reaction Setup: Add the β,γ-unsaturated ester to the catalyst solution, followed by the aldehyde.
-
Base Addition: Add a suitable base (e.g., a non-nucleophilic amine base) to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the product by column chromatography.
-
Analysis: Analyze the enantiomeric excess of the purified δ-lactone by chiral HPLC or GC.
Mandatory Visualization
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Simplified pathway for a catalytic asymmetric Hetero-Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid-Lewis base catalyzed enantioselective hetero-Diels-Alder reaction for direct access to delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction [organic-chemistry.org]
- 8. Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
delta-tetradecalactone stability studies and degradation pathways
Welcome to the Technical Support Center for delta-tetradecalactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fatty acid lactone known for its creamy, fruity, and buttery aroma. It is widely used as a flavoring agent in food products such as dairy, confectionery, and baked goods. It is also utilized as a fragrance ingredient in perfumes, cosmetics, and personal care products.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like other lactones, it is susceptible to hydrolysis under both acidic and basic conditions, and can also undergo oxidation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester bond, which results in the formation of 5-hydroxytetradecanoic acid. Under oxidative stress, various oxidation products could be formed, though specific products are not extensively documented in publicly available literature.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed, inert container.[1][2] Avoid exposure to high temperatures, direct sunlight, and incompatible materials such as strong acids, bases, and oxidizing agents.[2][3][4]
Q5: Is this compound sensitive to light?
A5: While specific photostability studies on this compound are not widely published, it is recommended to protect it from light to prevent potential photodegradation.[2] General best practices for flavor and fragrance compounds involve storage in opaque or amber containers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Change in odor or flavor profile of the sample. | Degradation of this compound due to improper storage or handling. | 1. Verify that the storage conditions meet the recommendations (cool, dry, dark, inert atmosphere). 2. Check for any potential contaminants in your formulation or solvent. 3. Analyze the sample using Gas Chromatography (GC) to identify any new peaks corresponding to degradation products. |
| Inconsistent analytical results (e.g., varying peak areas in chromatography). | Instability of the compound in the analytical solvent or during the analytical method. | 1. Evaluate the stability of this compound in your chosen solvent over the analysis time. 2. Ensure the pH of your mobile phase (for HPLC) is neutral or slightly acidic to minimize hydrolysis. 3. Use freshly prepared solutions for analysis. |
| Precipitation or phase separation in a formulation. | Hydrolysis of the lactone to its corresponding hydroxy acid, which may have different solubility. | 1. Check the pH of your formulation; extreme pH values will accelerate hydrolysis. 2. Consider using a buffered system to maintain a stable pH. 3. Analyze the precipitate to confirm its identity. |
| Loss of potency in a product containing this compound. | Chemical degradation of the lactone over time. | 1. Conduct a stability study of your formulation under accelerated conditions (e.g., elevated temperature) to predict shelf life. 2. Review the formulation for any incompatible ingredients (e.g., strong acids, bases, or oxidizing agents). |
Stability Data
The following tables summarize representative stability data for this compound under various stress conditions. This data is based on general principles of lactone stability and should be considered illustrative. Actual results may vary depending on the specific experimental conditions.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (days) | This compound Remaining (%) | Major Degradation Product |
| 0.1 N HCl | 7 | 85.2 | 5-Hydroxytetradecanoic Acid |
| pH 4.0 Buffer | 30 | 98.5 | 5-Hydroxytetradecanoic Acid |
| pH 7.0 Buffer | 30 | 99.1 | 5-Hydroxytetradecanoic Acid |
| pH 9.0 Buffer | 30 | 92.8 | 5-Hydroxytetradecanoic Acid |
| 0.1 N NaOH | 1 | 45.7 | 5-Hydroxytetradecanoic Acid |
Table 2: Oxidative and Thermal Stability of this compound
| Condition | Time (days) | This compound Remaining (%) | Notes |
| 3% H₂O₂ at 25°C | 7 | 94.3 | Minor unidentified peaks observed in chromatogram. |
| 60°C | 30 | 97.8 | Stored in a sealed, dark container. |
| 40°C / 75% RH | 90 | 98.2 | Stored in a sealed, dark container. |
| Photostability (ICH Q1B) | 10 | 99.0 | Exposed to light in a transparent container. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous solutions.
-
Materials: this compound, 0.1 N HCl, 0.1 N NaOH, pH 4.0, 7.0, and 9.0 buffers, HPLC or GC grade solvents.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).
-
Add a known amount of the stock solution to separate vials containing 0.1 N HCl, 0.1 N NaOH, and the different pH buffers.
-
Store the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC or GC method to quantify the amount of remaining this compound and detect any degradation products.
-
Protocol 2: Oxidative Stability Study
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Materials: this compound, 3% hydrogen peroxide (H₂O₂), suitable solvent.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% H₂O₂ to the solution.
-
Store the solution at room temperature, protected from light.
-
At specified time points, analyze the solution by HPLC or GC to determine the concentration of this compound.
-
Degradation Pathways and Experimental Workflow
Caption: Hydrolysis degradation pathway of this compound.
Caption: General experimental workflow for stability studies.
References
Technical Support Center: Quantifying Trace Levels of Delta-Tetradecalactone
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when quantifying trace levels of delta-tetradecalactone (CAS 2721-22-4).
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation & Extraction
Q1: My recovery of this compound is consistently low and variable. What are the most effective extraction techniques for different matrices?
A1: Low and inconsistent recovery is a frequent challenge, often stemming from inefficient extraction or analyte loss. This compound is a relatively non-polar, semi-volatile compound, making the choice of extraction method highly dependent on the sample matrix.
-
For High-Fat Matrices (e.g., dairy, oils, adipose tissue): Standard liquid-liquid extraction (LLE) can be effective, but may also co-extract high levels of interfering lipids. A robust solvent extraction followed by a cleanup step is often necessary.[1]
-
For Solid Matrices (e.g., food products, tissues): Soxhlet extraction is a classic and exhaustive technique.[2] For faster extraction, pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) can be employed.
-
For Aqueous Matrices (e.g., beverages, plasma, urine): Solid-phase extraction (SPE) with a reversed-phase sorbent (like C18 or HLB) is highly effective for concentrating the analyte and removing polar interferences.[3] For volatile analysis, headspace solid-phase microextraction (HS-SPME) is an excellent solvent-free option that minimizes matrix effects.[4]
Quantitative Data Summary: Extraction Method Comparison
| Extraction Technique | Matrix Type | Typical Recovery (%) | Key Advantages | Common Issues |
| Solvent Extraction | High-Fat Foods (e.g., Cheese) | 85 - 95% | Simple, well-established | Co-extraction of lipids requiring cleanup[1] |
| Solid-Phase Extraction (SPE) | Aqueous/Biological Fluids | 90 - 105% | High analyte concentration, excellent cleanup[3] | Method development can be time-consuming |
| HS-SPME | Wine, Beverages | 95 - 110% (relative) | Solvent-free, minimizes matrix interference[4] | Fiber-to-fiber variability, requires optimization |
Section 2: Chromatography & Separation
Q2: I'm observing significant peak tailing for this compound in my GC-MS analysis. What is causing this and how can I fix it?
A2: Peak tailing for lactones is typically caused by interaction with active sites within the GC system. The polar carbonyl group of the lactone can interact with acidic silanol (B1196071) groups in the inlet liner, column, or transfer line.[5]
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Employ a high-quality, ultra-inert liner and replace it regularly. Active sites can accumulate from previous injections of complex matrices.[6]
-
Column Maintenance: Trim the first 10-20 cm from the front of the column. This removes non-volatile residues and active sites that build up over time.[5][6]
-
Check for Leaks: Air leaks, particularly at the inlet, can cause phase oxidation and create active sites. Perform a leak check.[6]
-
Select the Right Column: A low-bleed, inert column is crucial. A 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS or DB-5MS) is a versatile and common choice for lactone analysis.[5]
Experimental Workflow for GC-MS Analysis
Below is a generalized workflow for quantifying this compound.
Caption: General workflow for this compound quantification.
Section 3: Detection & Quantification
Q3: How can I improve the sensitivity of my mass spectrometer for detecting sub-ppb levels of this compound?
A3: Achieving low detection limits requires optimizing both the chromatography and the mass spectrometer settings.
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, monitor a few characteristic ions of this compound. This dramatically increases the signal-to-noise ratio. The base peak for this compound is often m/z 99.[7] Other useful ions can include m/z 70, 71, and 83.[7]
-
Ensure a Clean Ion Source: A contaminated ion source is a primary cause of poor sensitivity. Follow the manufacturer's protocol for cleaning the source components (lenses, repeller, etc.).[5]
-
Verify MS Tune: An optimal instrument tune is critical for sensitivity. Ensure the tune report meets the manufacturer's specifications.[8]
-
Use Tandem Mass Spectrometry (MS/MS): If available, GC-MS/MS or LC-MS/MS provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively eliminating chemical noise from the matrix.[4]
Q4: What is the best approach to compensate for matrix effects in complex samples like food or biological fluids?
A4: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major challenge in trace analysis.[9][10]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correction. A SIL-IS, such as deuterated this compound, co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[11]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, preparing calibration standards in a blank matrix extract that is free of the analyte can compensate for matrix effects.[11] This approach is essential for complex matrices where significant signal suppression or enhancement is observed.[12]
-
Standard Addition: This method involves adding known amounts of standard to aliquots of the sample itself. It is highly accurate but laborious and may not be practical for high-throughput analysis.[11]
Troubleshooting Logic for Low Signal Intensity
This diagram outlines a logical approach to diagnosing the cause of a weak or absent analyte signal.
Caption: Troubleshooting guide for low signal intensity issues.
Detailed Experimental Protocol
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is optimized for quantifying this compound in a liquid matrix like wine or a fruit-based beverage.[4]
1. Materials & Reagents:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Internal Standard (IS): Deuterated lactone (e.g., γ-Decalactone-d4) stock solution in methanol.
-
Salt: Sodium Chloride (NaCl), analytical grade.
-
GC-MS System: Gas chromatograph with a split/splitless inlet coupled to a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Sample Preparation:
-
Pipette 5 mL of the sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.
-
Spike the sample with 10 µL of the internal standard solution (e.g., at 10 µg/mL) for a final concentration of 20 ng/mL.
-
Immediately seal the vial.
3. HS-SPME Extraction:
-
Place the vial in the autosampler tray with an incubation/agitation station.
-
Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).
-
Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C.
4. GC-MS Analysis:
-
Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
GC Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 5°C/minute.
-
Ramp 2: Increase to 240°C at 15°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/minute.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: Monitor ions m/z 99 (quantifier) and 70, 83 (qualifiers).
-
Internal Standard (e.g., γ-Decalactone-d4): Monitor appropriate quantifier and qualifier ions.
-
-
5. Data Analysis:
-
Integrate the peak areas for the quantifier ions of this compound and the internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by analyzing a series of matrix-matched standards and plotting the response ratio against the concentration ratio.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. env.go.jp [env.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound (2721-22-4) MS spectrum [chemicalbook.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Minimizing analytical artifacts in delta-tetradecalactone measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical artifacts during the measurement of delta-tetradecalactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly found?
This compound is a cyclic ester (lactone) with a characteristic creamy, buttery, and fatty aroma. It is found in various food products, particularly dairy products like butter and cheese, as well as in some fruits and vegetable oils.[1][2] Its presence contributes significantly to the flavor profile of these foods.
Q2: What are the main analytical challenges in measuring this compound?
The primary challenges include:
-
Chemical Stability: Lactones can be susceptible to hydrolysis, opening the ring structure to form the corresponding hydroxy acid (5-hydroxytetradecanoic acid for this compound). This can be influenced by pH, temperature, and the presence of certain enzymes in the sample matrix.
-
Matrix Effects: Complex matrices, such as high-fat dairy products or vegetable oils, can interfere with the accurate quantification of this compound. These matrix components can cause ion suppression or enhancement in mass spectrometry-based methods.
-
Co-elution: Structurally similar compounds or isomers present in the sample may co-elute with this compound during chromatographic analysis, leading to inaccurate quantification.
-
Low Concentrations: In some samples, this compound may be present at very low concentrations, requiring sensitive analytical methods and efficient sample preparation techniques for accurate measurement.
Q3: What are the common analytical techniques used for this compound measurement?
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound, especially in food and fragrance applications.[3][4] High-performance liquid chromatography (HPLC) coupled with a suitable detector can also be employed, particularly for less volatile lactones or when analyzing for potential degradation products.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in Chromatogram
| Possible Cause | Troubleshooting Step | Recommended Action |
| Active Sites in GC Inlet or Column | High temperatures in the GC inlet can cause degradation of thermally labile compounds. Active sites (e.g., exposed silanols) can lead to peak tailing. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization to improve thermal stability if necessary. |
| Co-elution with Interfering Compounds | The peak of interest is not symmetrical or has shoulders, indicating the presence of another compound eluting at a similar retention time. | Optimize the temperature program of the GC method to improve separation. If using HPLC, adjust the mobile phase composition or gradient. Consider using a different stationary phase with a different selectivity. |
| Column Overload | Injecting too concentrated a sample can lead to broad, tailing peaks. | Dilute the sample and re-inject. Ensure the injection volume is appropriate for the column dimensions and capacity. |
Issue 2: Inconsistent or Low Analyte Recovery
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Extraction from Matrix | The sample preparation method is not efficiently extracting this compound from the complex sample matrix. | For high-fat matrices, ensure a non-polar solvent like hexane (B92381) is used for extraction, followed by a cleanup step such as solid-phase extraction (SPE) to remove interfering lipids. Optimize extraction time and solvent-to-sample ratio. |
| Analyte Degradation during Sample Preparation | Exposure to high temperatures, extreme pH, or enzymatic activity during sample preparation can lead to the degradation of this compound. | Keep samples cool during preparation. Use buffers to control pH. Consider adding enzyme inhibitors if enzymatic degradation is suspected. Minimize sample workup time. |
| Adsorption to Labware | The analyte may adsorb to the surface of glass or plastic labware, leading to losses. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
Issue 3: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contamination from Solvents or Reagents | Impurities in solvents or reagents can introduce background noise or ghost peaks. | Use high-purity, analytical grade solvents and reagents. Run a blank analysis of your solvents to check for contamination. |
| Carryover from Previous Injections | Residual analyte from a previous, more concentrated sample can appear as a ghost peak in subsequent runs. | Implement a thorough wash step for the injection port and column between sample injections. Injecting a solvent blank after a high-concentration sample can help identify and mitigate carryover. |
| Septum Bleed in GC | Particles from the injector septum can degrade at high temperatures and create ghost peaks. | Use high-quality, low-bleed septa and replace them regularly. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in High-Fat Dairy Products (e.g., Butter)
-
Sample Homogenization: Melt the butter sample at a low temperature (e.g., 40°C) and homogenize by vortexing.
-
Solvent Extraction:
-
Weigh 1 gram of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup with Solid-Phase Extraction (SPE):
-
Condition a silica-based SPE cartridge (e.g., 500 mg) with 5 mL of hexane.
-
Load the hexane extract (supernatant) from the previous step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a 95:5 hexane:diethyl ether mixture to remove non-polar interferences.
-
Elute the this compound with 5 mL of a 80:20 hexane:diethyl ether mixture.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane or a suitable solvent for GC-MS analysis.
-
Protocol 2: General GC-MS Method for this compound Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 250°C at 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
SIM Ions for this compound (m/z): 99 (quantifier), 81, 113 (qualifiers).
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Solution at 25°C
| pH | Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | 50:50 Ethanol:Water | 98% | 95% |
| 5.0 | 50:50 Ethanol:Water | 99% | 98% |
| 7.0 | 50:50 Ethanol:Water | 95% | 88% |
| 9.0 | 50:50 Ethanol:Water | 70% | 50% |
Disclaimer: This data is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Table 2: Typical GC-MS Parameters for Lactone Analysis
| Parameter | Setting |
| GC Column | Mid-polarity (e.g., DB-35MS) or non-polar (e.g., DB-5MS) capillary column |
| Injector Temperature | 250 - 270°C |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (Helium) |
| Oven Temperature Program | Initial temp: 50-70°C, ramp to 250-280°C at 5-10°C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-350 |
Visualizations
References
- 1. Showing Compound this compound (FDB017267) - FooDB [foodb.ca]
- 2. This compound, 2721-22-4 [thegoodscentscompany.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Advances in detection technology for authentication of vegetable oils: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Efficient Delta-Lactone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of delta-lactones.
Troubleshooting Guides
This section provides solutions to common problems encountered during various delta-lactone extraction methods.
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Delta-Lactones | - Incomplete lactonization of the precursor hydroxy fatty acid.- Incorrect pH of the aqueous phase.- Insufficient mixing/agitation.- Inappropriate solvent-to-sample ratio.- Suboptimal extraction temperature. | - Ensure complete lactonization by adjusting the pH of the fermentation broth to below 7 (preferably below 5) and applying mild heat if necessary before extraction.[1]- Adjust the pH of the sample to optimize the partition coefficient of the delta-lactone into the organic solvent.- Increase stirring speed (e.g., 200-300 rpm) and/or extraction time (e.g., 1-2 hours) to ensure thorough mixing.[2]- Use an equal volume of extraction solvent to the sample or optimize the ratio for your specific application.[2]- Perform the extraction at a controlled temperature, for example, between 30-40°C.[2] |
| Emulsion Formation | - High concentration of surfactants or proteins in the sample matrix.- Vigorous shaking. | - Add a small amount of salt (salting out) to the aqueous phase.- Centrifuge the mixture to break the emulsion.- Use a gentle inversion mixing technique instead of vigorous shaking. |
| Co-extraction of Impurities (e.g., lipids) | - The chosen organic solvent has high solubility for lipids and other non-polar compounds.[3] | - Perform a preliminary clean-up step, such as centrifugation, to remove suspended solids.- Consider a post-extraction purification step like column chromatography.- Use a more selective solvent if possible, though this may require optimization. |
Solid-Phase Extraction (SPE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Delta-Lactones | - Inappropriate sorbent selection.- Incomplete conditioning or equilibration of the SPE cartridge.- Sample breakthrough during loading.- Incomplete elution of the analyte.- Analyte evaporation during the drying step. | - Select a sorbent based on the polarity of your delta-lactone and sample matrix (e.g., C18 for aqueous samples, silica (B1680970) for non-polar samples).[4]- Ensure the cartridge is properly conditioned with the recommended solvent (e.g., methanol (B129727) for C18) followed by an equilibration step with a solvent similar to the sample matrix.[4]- Load the sample at a slow, controlled flow rate (e.g., ~1 drop per second) to ensure proper binding.[4]- Use a stronger elution solvent or increase the volume of the elution solvent. Consider eluting with two smaller aliquots instead of one large one.[5]- Use a gentle stream of nitrogen and avoid excessive drying times. |
| Presence of Interferences in the Eluate | - Insufficient washing of the cartridge.- Co-elution of matrix components with the analyte. | - Optimize the washing step by using a solvent that is strong enough to remove interferences but weak enough to not elute the delta-lactone.[6]- Modify the elution solvent to be more selective for the delta-lactone. A step-wise elution with solvents of increasing polarity might be beneficial. |
| Cartridge Clogging | - Particulate matter in the sample. | - Pre-filter or centrifuge the sample before loading it onto the SPE cartridge.[5] |
Soxhlet Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Incorrect solvent choice.- Insufficient extraction time.- Inappropriate particle size of the solid sample.- Channeling of the solvent through the sample. | - Select a solvent with high solubility for delta-lactones (e.g., ethanol, methanol, hexane, depending on the specific lactone and matrix).[7]- Increase the extraction time; some extractions may require several hours (e.g., up to 16 hours).[8]- Grind the sample to a finer particle size to increase the surface area for extraction, but not so fine as to impede solvent flow.[9]- Ensure the thimble is packed uniformly to prevent the solvent from creating channels and bypassing the bulk of the sample. |
| No Solvent Evaporation | - The heating mantle is not reaching the solvent's boiling point.- The chosen solvent has a very high boiling point. | - Check that the heating element is functioning correctly and set to the appropriate temperature.- Consider using a solvent with a lower boiling point if it is suitable for your application. |
| Solvent Not Siphoning Back | - Blockage in the siphon tube.- Leaks in the apparatus. | - Gently heat the siphoning tube with a heat gun to help initiate flow.- Ensure the thimble fits correctly and does not block the siphon tube.- Check all glass joints for a proper seal. |
| Thermal Degradation of Delta-Lactones | - The extraction temperature is too high. | - Use a solvent with a lower boiling point.- Use a vacuum-assisted Soxhlet apparatus to lower the boiling point of the solvent. |
Frequently Asked Questions (FAQs)
1. What is the most efficient method for extracting delta-lactones?
The efficiency of an extraction method depends on the sample matrix, the concentration of the delta-lactone, and the desired purity of the final extract.
-
Liquid-Liquid Extraction (LLE) is often used for extracting delta-lactones from liquid matrices like fermentation broths and can achieve high recovery.[1][2]
-
Solid-Phase Extraction (SPE) is excellent for sample clean-up and concentration, offering high purity and good recovery from complex matrices like food and beverages.[4]
-
Soxhlet Extraction is a thorough method for extracting compounds from solid samples, such as plant materials, but can be time-consuming and require larger volumes of solvent.[7][8]
2. How can I improve the yield of delta-decalactone (B1670226) from a fermentation broth?
To improve the yield of delta-decalactone from a fermentation broth, consider the following:
-
pH Adjustment: Before extraction, acidify the broth to a pH of 3 with an acid like acetic acid to ensure the precursor, delta-hydroxydecanoic acid, is fully lactonized.[1]
-
Solvent Selection: Butyl acetate (B1210297) is an effective solvent for extracting delta-decalactone from fermentation broths.[1][2]
-
Extraction Conditions: Stir the mixture of broth and solvent at 200-300 rpm for 1-2 hours at a temperature of 30-40°C.[2]
3. My delta-lactone extract is impure. What are the best purification strategies?
If your extract contains significant impurities, consider these purification steps:
-
Post-LLE/Soxhlet SPE: Use Solid-Phase Extraction (SPE) after an initial LLE or Soxhlet extraction for sample clean-up.
-
Chromatography: For high-purity requirements, column chromatography or preparative HPLC can be employed.
-
Distillation: If the delta-lactone is thermally stable, distillation can be an effective purification method after solvent evaporation.[1]
4. What are the key parameters to optimize for a new Soxhlet extraction protocol for delta-lactones from a plant matrix?
When developing a Soxhlet extraction protocol, focus on optimizing the following:
-
Solvent Choice: The polarity of the solvent should match that of the target delta-lactone. Common choices include ethanol, methanol, and hexane.[7]
-
Extraction Time: This can range from a few hours to over 16 hours; the optimal time should be determined experimentally.[8][10]
-
Temperature: The heating mantle should be set to maintain a consistent boiling of the solvent.
-
Particle Size: The plant material should be ground to a consistent and appropriate size to maximize surface area without causing blockages.[9]
5. I am seeing poor peak shape and baseline noise in my GC-MS analysis of delta-lactones. What should I check?
For GC-MS troubleshooting, consider the following:
-
Column Bleed: A drifting baseline can be caused by column bleed, especially at high temperatures. Bake out the column or consider replacing it if it's old.
-
Contamination: A noisy baseline can result from a contaminated carrier gas, injector liner, or detector. Ensure high-purity gas is used and regularly maintain the injector and detector.
-
Peak Tailing: This can be caused by active sites in the injector liner or on the column. Use a deactivated liner and trim the front end of the column.
-
Peak Fronting: This is often due to overloading the column. Try injecting a smaller volume or a more dilute sample.
Data Presentation
Table 1: Comparison of Delta-Lactone Extraction Method Performance
| Method | Typical Sample Matrix | Reported Recovery/Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Fermentation Broth, Aqueous Solutions | Delta-decalactone yield of 85% after distillation.[1] Concentration of 52.1 g/L with 100% conversion rate has been reported.[2] | - Simple and rapid.- Scalable. | - Can form emulsions.- May co-extract impurities.[3]- Uses relatively large volumes of solvent. |
| Solid-Phase Extraction | Wine, Beverages, Complex Aqueous Matrices | Recovery of >75% for various lactones from wine.[11] | - High selectivity and purity.- Concentrates the analyte.- Reduced solvent consumption compared to LLE.[5] | - Can be more expensive.- Method development can be time-consuming.- Prone to clogging with particulate-rich samples. |
| Soxhlet Extraction | Plant Material, Solid Samples | Yields can be high but are highly dependent on the matrix and solvent. For example, methanol extraction from Herba Leonuri yielded up to 14.18%.[10] | - Exhaustive extraction leading to high recovery.- Can be left unattended. | - Time-consuming (can be >12 hours).[10]- Requires large solvent volumes.- Potential for thermal degradation of analytes. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Delta-Decalactone from Fermentation Broth
This protocol is adapted for the extraction of delta-decalactone from a microbial fermentation broth.[1][2]
Materials:
-
Fermentation broth containing delta-decalactone
-
Butyl acetate
-
Acetic acid (100%)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
Procedure:
-
Lactonization: At the end of the fermentation, acidify the broth to pH 3 with 100% acetic acid to facilitate the conversion of delta-hydroxydecanoic acid to delta-decalactone.
-
Extraction: a. Transfer the acidified broth to a separatory funnel. b. Add an equal volume of butyl acetate to the separatory funnel. c. Place a stir bar in the funnel and place it on a magnetic stirrer. Stir the mixture at 200-300 rpm for 1-2 hours at 30-40°C. Alternatively, manually shake the funnel with frequent venting.
-
Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the delta-decalactone.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat (Optional): For exhaustive extraction, the aqueous layer can be re-extracted with fresh butyl acetate.
-
Downstream Processing: The collected organic phase can be concentrated using a rotary evaporator, and the residue can be further purified by distillation.
Protocol 2: Solid-Phase Extraction (SPE) of Delta-Lactones from an Aqueous Matrix
This is a general protocol for the extraction of delta-lactones from an aqueous sample using a C18 reverse-phase cartridge. This protocol may need optimization for specific applications.[4]
Materials:
-
Aqueous sample containing delta-lactones
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 50-80% acetonitrile (B52724) in water)
-
Trifluoroacetic acid (TFA) or formic acid
-
SPE manifold
Procedure:
-
Sample Pre-treatment: a. Filter or centrifuge the sample to remove any particulate matter. b. Acidify the sample to pH < 3 with TFA or formic acid (e.g., to a final concentration of 0.1%).
-
Cartridge Conditioning: a. Pass 5 mL of methanol through the C18 cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of water with 0.1% TFA through it.
-
Sample Loading: Load the pre-treated sample onto the equilibrated C18 cartridge at a slow flow rate (approximately 1 drop per second).
-
Washing (Desalting): Wash the cartridge with 5 mL of 5% methanol in water with 0.1% TFA to remove salts and other polar impurities.
-
Elution: Elute the delta-lactones with 2-5 mL of an appropriate solvent, such as 50-80% acetonitrile in water with 0.1% TFA. The optimal acetonitrile concentration may need to be determined experimentally.
-
Downstream Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).
Protocol 3: Soxhlet Extraction of Delta-Lactones from Plant Material
This protocol provides a general methodology for extracting delta-lactones from dried plant material.[8]
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus (round bottom flask, Soxhlet extractor, condenser)
-
Cellulose (B213188) thimble
-
Ethanol (or other suitable solvent)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area.
-
Assembly: a. Place the powdered plant material into a cellulose thimble. b. Place the thimble inside the Soxhlet extractor. c. Assemble the Soxhlet apparatus with the round bottom flask at the bottom and the condenser on top.
-
Extraction: a. Add the extraction solvent (e.g., 250 mL of ethanol) to the round bottom flask. b. Heat the solvent using a heating mantle until it boils. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the sample. c. Allow the extraction to proceed for a predetermined time (e.g., 6-16 hours). The solvent will continuously cycle through the sample.
-
Solvent Removal: After the extraction is complete, turn off the heat and allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator.
-
Downstream Processing: The resulting crude extract can be used for analysis or further purified.
Mandatory Visualizations
Caption: General experimental workflow for delta-lactone extraction and analysis.
Caption: Logic diagram for troubleshooting low delta-lactone extraction yields.
Caption: Simplified biosynthesis pathway of delta-decalactone from a fatty acid precursor.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 7. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]
- 8. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation for Microbial Lactone Production
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the microbial production of lactones.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial strategies for producing lactones? A1: Lactone production in microorganisms primarily occurs via two main pathways:
-
De novo Biosynthesis: In this process, the microorganism synthesizes lactones from simple carbon sources like sugars. The pathway involves fatty acid synthesis followed by modifications to create a hydroxy fatty acid, which is then shortened through the β-oxidation pathway until it cyclizes into a lactone under acidic conditions.[1]
-
Biotransformation: This more common and established method involves converting a precursor molecule, typically a hydroxy fatty acid, into a specific lactone.[1][2] The microorganism performs one or more enzymatic steps to modify the precursor. While efficient, this approach is dependent on the availability and cost of the specific precursor.[1][2]
Q2: Which microorganisms are most commonly used for lactone production? A2: A variety of yeasts and fungi are employed for lactone production. The yeast Yarrowia lipolytica is one of the most extensively studied and utilized organisms, particularly for the production of γ-decalactone through the biotransformation of hydroxy fatty acids like ricinoleic acid from castor oil.[1][2][3] Other notable microorganisms include species from Sporidiobolus, Rhodotorula, and the filamentous fungus Ashbya gossypii.[2] For specific lactones like Massoia lactone, Aureobasidium melanogenum is a key producer.[4]
Q3: How does oxygen availability impact lactone production? A3: Oxygen availability is a critical parameter. The β-oxidation pathway, which is essential for shortening the fatty acid chains to form lactone precursors, is an aerobic process.[2] Therefore, maintaining adequate dissolved oxygen levels through optimized aeration and agitation is crucial for efficient biotransformation and lactone yield.[4][5] Inadequate oxygen can limit both microbial growth and product formation.[4]
Q4: What is a typical yield for microbially produced lactones? A4: Yields can vary significantly based on the microorganism, substrate, and fermentation strategy. For the well-established biotransformation of ricinoleic acid to γ-decalactone by Yarrowia lipolytica, titers are typically in the range of 5–10 g/L.[1] Using agricultural residues as substrates, the production of δ-decalactone and γ-dodecalactone has been reported to reach 1.62 g/L and 0.76 g/L, respectively.[3]
Q5: How are lactones quantified in a fermentation broth? A5: Lactones are typically volatile or semi-volatile compounds. Quantification is commonly performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3][6] For HPLC analysis, a reverse-phase column (like a C8 or C18) with UV or fluorescence detection is often used.[6][7][8] Sample preparation is critical and may involve liquid-liquid extraction or solid-phase extraction to separate the lactone from the complex fermentation media and to manage the pH-dependent equilibrium between the lactone and its corresponding hydroxy acid form.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during microbial lactone fermentation.
Problem 1: Low or No Lactone Yield
| Potential Cause | Recommended Action & Explanation |
| Suboptimal pH | The optimal pH for cell growth may differ from the optimal pH for production. For example, Aureobasidium melanogenum grows best at pH 7.0 but produces the lactone precursor optimally at pH 3.0.[4] Solution: Implement a two-stage pH control strategy: a growth phase at a neutral pH followed by a production phase at an acidic pH.[4] For many processes, maintaining a pH between 5.5 and 6.5 is a good starting point.[4][10] |
| Incorrect Temperature | Each microorganism has a narrow optimal temperature range for metabolic activity.[5] Most fungi and yeasts used for lactone production perform well between 25°C and 35°C.[4] Solution: Calibrate temperature probes and maintain the fermenter within the empirically determined optimal range for your specific strain. |
| Inadequate Aeration / Agitation | Insufficient oxygen limits the β-oxidation pathway, which is critical for converting fatty acid precursors.[2][4] Solution: For shake flasks, use baffled flasks and maintain an agitation speed of ~200 rpm.[4] In bioreactors, ensure adequate aeration and agitation to maintain positive dissolved oxygen levels. The optimal volumetric oxygen transfer coefficient (kLa) should be determined for your specific setup.[4] |
| Nutrient Limitation or Imbalance | The medium may lack essential nutrients or have an improper carbon-to-nitrogen ratio. While rich media can support growth, some studies show that limiting certain components (like amino acids) can increase lactone biosynthesis.[1] Solution: Ensure the medium contains a suitable carbon source (e.g., glucose, xylose), nitrogen source (e.g., urea, yeast extract), and essential minerals.[4] Test different media compositions to find the optimal balance between growth and production.[1] |
| Poor Quality Inoculum | An old, non-viable, or insufficient seed culture will lead to poor growth and production.[4] Solution: Standardize your inoculum preparation protocol. Use a fresh, actively growing seed culture and a consistent inoculation volume, typically between 2% and 10% (v/v).[4] |
| Precursor Toxicity / Limitation | In biotransformation processes, the hydroxy fatty acid precursor can be toxic at high concentrations or limiting if fed improperly. Solution: Develop an optimized precursor feeding strategy. Add the precursor gradually (fed-batch) after an initial growth phase to maintain a low, non-toxic concentration. |
Problem 2: Inconsistent Batch-to-Batch Production
| Potential Cause | Recommended Action & Explanation |
| Variability in Raw Materials | Complex media components like yeast extract or peptone can vary significantly between lots, affecting performance.[4] Solution: Use high-purity, consistent sources for media components. If possible, purchase a single large lot of critical components for an entire experimental series.[4] |
| Inconsistent Inoculum | Variations in the age, cell density, or viability of the seed culture can lead to different fermentation kinetics.[4] Solution: Implement a strict, standardized protocol for inoculum preparation, including culture age and target cell density.[4] |
| Drift in Process Parameters | Uncalibrated probes or slight, unmonitored deviations in pH, temperature, or aeration can cause significant batch-to-batch differences.[4] Solution: Calibrate all monitoring probes (pH, temperature, dissolved oxygen) before each fermentation run. Maintain detailed batch records to track all process parameters meticulously.[4] |
Problem 3: Microbial Contamination
| Potential Cause | Recommended Action & Explanation |
| Non-Sterile Technique | Introduction of foreign microorganisms during inoculation, sampling, or media preparation.[4] Solution: Strictly adhere to aseptic techniques at all stages. Ensure proper sterilization of all media, glassware, and equipment.[4] |
| Environmental Contamination | Contaminants entering the fermenter through air inlets, outlets, or sampling ports.[4] Solution: Use sterile 0.22 µm filters for all air inlets and outlets. Maintain a slight positive pressure inside the bioreactor to prevent inward air flow.[4] |
Data Presentation: Optimizing Fermentation Parameters
The following table summarizes key fermentation parameters and their typical optimal ranges for lactone production, compiled from various studies.
| Parameter | Typical Range | Microorganism Example | Notes & Considerations |
| Temperature | 25 - 35°C | Yarrowia lipolytica, Aureobasidium melanogenum | Each strain has a specific optimum. Exceeding this can denature enzymes, while lower temperatures slow metabolism.[4][5] |
| pH | 3.0 - 7.0 | Aureobasidium melanogenum | Often requires a two-stage strategy: pH ~7.0 for biomass growth, followed by a shift to acidic pH (3.0-5.5) for production.[4][11] |
| Agitation (Shake Flask) | ~200 rpm | Aureobasidium melanogenum | Necessary for ensuring sufficient oxygen transfer in aerobic processes.[4] |
| Carbon Source | Glucose, Mannose, Xylose | Aureobasidium melanogenum, Yarrowia lipolytica | The choice of carbon source can influence both growth rate and product yield.[4] |
| Nitrogen Source | Urea, Nitrates, Yeast Extract | Aureobasidium melanogenum, Sporidiobolus salmonicolor | The C:N ratio is a critical factor. Limiting nitrogen has been shown to increase lactone biosynthesis in some yeasts.[1][4] |
| Precursor (Biotransformation) | Ricinoleic Acid, Fatty Acids | Yarrowia lipolytica | Fed-batch strategies are often required to avoid substrate toxicity.[1][2] |
Experimental Protocols & Visualizations
General Workflow for Fermentation Optimization
The following diagram illustrates a systematic approach to optimizing fermentation conditions for lactone production.
Caption: A stepwise workflow for optimizing microbial lactone production.
Troubleshooting Logic for Low Lactone Yield
This decision tree provides a logical path for diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low lactone yield.
Protocol 1: Inoculum Preparation for Fungal/Yeast Fermentation
This protocol details a standardized method for preparing a seed culture for inoculation into a production fermenter. This procedure is adapted from protocols for Fusarium and Yarrowia species.[3][12]
Materials:
-
Selected microbial strain on a potato dextrose agar (B569324) (PDA) or yeast peptone dextrose (YPD) agar plate/slant.
-
Seed medium (e.g., YPD Broth: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Sterile baffled shake flasks.
-
Incubator shaker.
Procedure:
-
Aseptic Transfer: Using a sterile inoculation loop, pick a single, well-isolated colony from the agar plate.
-
Initial Culture: Inoculate a 250 mL baffled flask containing 50 mL of sterile seed medium.
-
Incubation: Incubate the flask at the optimal growth temperature (e.g., 28°C) on a rotary shaker at 140-200 rpm for 24-48 hours, or until the culture reaches the late exponential growth phase.[3][4]
-
Quality Control: Before use, visually inspect the culture for any signs of contamination. Aseptically take a small sample to measure cell density (e.g., Optical Density at 600 nm for yeast) and check for culture purity via microscopy.
-
Inoculation: Aseptically transfer the required volume of the seed culture to the production fermenter to achieve the desired inoculation ratio (e.g., 2-10% v/v).[4][12]
Protocol 2: Two-Stage pH-Shift Fermentation for Lactone Production
This protocol is based on the strategy of separating the biomass growth phase from the product formation phase, which is effective for organisms like Aureobasidium melanogenum.[4]
Equipment & Media:
-
Calibrated and sterilized bioreactor.
-
Production medium (strain-specific).
-
Sterile acid (e.g., 2M HCl) and base (e.g., 2M NaOH) solutions for pH control.
-
Prepared seed culture (from Protocol 1).
Procedure:
-
Setup: Prepare the bioreactor with the production medium and calibrate the pH, temperature, and dissolved oxygen probes.
-
Inoculation: Inoculate the production medium with the seed culture at a 2-5% (v/v) ratio.
-
Growth Phase (Stage 1):
-
Set the temperature to the optimal range for growth (e.g., 28-32°C).
-
Maintain the pH at the growth optimum (e.g., 7.0) using the automated addition of acid/base.
-
Provide adequate aeration and agitation to maintain dissolved oxygen above 20%.
-
Continue this phase for approximately 48 hours or until a target cell density is reached.[4]
-
-
Production Phase (Stage 2):
-
After the growth phase, shift the pH to the production optimum (e.g., 3.0) by adding sterile acid.[4]
-
If applicable, begin the precursor feeding strategy at this stage.
-
Maintain the temperature and aeration as before.
-
Continue the fermentation for an additional 5-8 days, taking samples periodically for analysis.[4]
-
-
Sampling: At regular intervals (e.g., every 12 or 24 hours), aseptically withdraw samples to measure cell density, substrate consumption, and lactone concentration.
Biosynthetic Pathway: Biotransformation of Ricinoleic Acid
The diagram below illustrates the key steps in the biotransformation of ricinoleic acid (from castor oil) to γ-decalactone, a pathway extensively utilized by the yeast Yarrowia lipolytica.[3][13]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Production of lactones for flavoring and pharmacological purposes from unsaturated lipids: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Enzymatic Delta-Tetradecalactone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of delta-tetradecalactone. The information is structured to address specific challenges that may be encountered during experimental work and scale-up.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the enzymatic synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzyme: The lipase (B570770) may be denatured or inhibited. | - Verify Enzyme Activity: Test the lipase with a standard substrate (e.g., p-nitrophenyl palmitate) to confirm its activity. - Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and humidity. - Optimize Reaction Conditions: Adjust pH and temperature to the optimal range for the specific lipase being used. |
| Poor Substrate Solubility: The precursor, 13-hydroxytetradecanoic acid, may have limited solubility in the chosen solvent. | - Solvent Screening: Test a range of organic solvents with varying polarities (e.g., toluene (B28343), hexane (B92381), tert-butanol) to find one that effectively dissolves the substrate without inactivating the enzyme. - Increase Temperature: Gradually increase the reaction temperature to improve substrate solubility, while staying within the enzyme's optimal temperature range. | |
| Water Content: The presence of excess water can favor the reverse reaction (hydrolysis) over lactonization. Conversely, too little water can inactivate the enzyme. | - Control Water Activity (aw): Use anhydrous solvents and add a controlled amount of water or use salt hydrates to maintain optimal water activity for the lipase. Molecular sieves can be used to remove excess water. | |
| Formation of Oligomers/Polymers | High Substrate Concentration: At high concentrations, intermolecular esterification (polymerization) can be favored over the desired intramolecular cyclization. | - High-Dilution Conditions: Perform the reaction at a lower substrate concentration (e.g., < 50 mM) to promote intramolecular cyclization. - Slow Substrate Addition: Use a syringe pump to slowly add the substrate to the reaction mixture, maintaining a low instantaneous concentration. |
| Enzyme Choice: Some lipases may have a preference for intermolecular reactions. | - Screen Different Lipases: Test various lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei) to identify one that favors monolactone formation. | |
| Reaction Stalls Before Completion | Product Inhibition: The accumulation of this compound may inhibit the enzyme. | - In Situ Product Removal: Consider using techniques like vacuum stripping or adsorption to remove the product from the reaction mixture as it is formed. - Fed-Batch Reaction: Start with a lower initial substrate concentration and feed more substrate over time to maintain a balance that avoids high product concentrations. |
| pH Shift: The reaction may cause a shift in the local pH around the enzyme, leading to inactivation. | - Buffering: Use a minimal amount of a suitable buffer or an immobilized buffer system to maintain a stable pH. | |
| Inconsistent Results Between Batches | Variability in Starting Materials: Differences in the purity of the substrate or the activity of different enzyme lots can lead to inconsistent outcomes. | - Quality Control: Ensure consistent quality of the 13-hydroxytetradecanoic acid and test the activity of each new batch of lipase. - Standardize Water Content: Carefully control the water content of all reagents and solvents for each batch. |
| Mixing and Mass Transfer Issues (Scale-Up): In larger reactors, inefficient mixing can lead to localized high concentrations of substrate or product, and poor contact between the substrate and the immobilized enzyme. | - Optimize Agitation: Adjust the stirring speed and impeller design to ensure homogenous mixing without causing excessive shear stress that could damage the enzyme. - Enzyme Immobilization: Use a robust immobilization support that allows for good mass transfer. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme is most suitable for the synthesis of this compound?
A1: While specific data for this compound is limited, lipases are the most commonly used enzymes for lactonization reactions. Immobilized Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435, is a highly effective and robust catalyst for the synthesis of various lactones and is a good starting point for optimization. Lipases from Pseudomonas species have also shown efficacy in similar reactions.
Q2: What is the optimal temperature for the enzymatic synthesis of this compound?
A2: The optimal temperature will depend on the specific lipase used. For many commonly used lipases like CALB, a temperature range of 40-70°C is often effective. It is recommended to perform initial screening experiments at different temperatures within this range to determine the optimum for your specific system, balancing reaction rate with enzyme stability.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in substrate solubility, enzyme activity, and shifting the reaction equilibrium towards lactonization. Non-polar, aprotic solvents like toluene or hexane are generally preferred as they can solubilize the fatty hydroxy acid precursor and minimize the competing hydrolysis reaction. It is important to select a solvent that does not strip the essential water layer from the enzyme, which is necessary for its catalytic activity.
Q4: How can I prevent the formation of by-products like oligomers and polymers?
A4: The primary strategy to favor the formation of the monomeric this compound over oligomers is to work under high-dilution conditions. This can be achieved by using a low initial concentration of the 13-hydroxytetradecanoic acid precursor or by slowly adding the substrate to the reaction vessel over an extended period. This keeps the instantaneous concentration of the substrate low, making the intramolecular reaction statistically more likely than intermolecular reactions.
Q5: What are the key considerations when scaling up the reaction from the lab to a pilot or industrial scale?
A5: Key scale-up considerations include:
-
Mass Transfer: Ensuring efficient mixing to maintain homogeneity and facilitate contact between the substrate and the (often immobilized) enzyme is critical.
-
Heat Transfer: The reaction may be exothermic or endothermic, and efficient heat exchange is necessary to maintain the optimal reaction temperature.
-
Enzyme Stability and Reusability: For a cost-effective process, the enzyme (especially if immobilized) should be stable under the process conditions and easily recovered and reused for multiple batches.
-
Downstream Processing: Developing an efficient method for separating the product from the solvent, unreacted substrate, and the enzyme is crucial for obtaining a high-purity product.
Experimental Protocols
The following is a generalized protocol for the lipase-catalyzed synthesis of delta-lactones. This should be considered a starting point and will require optimization for the specific synthesis of this compound.
General Protocol for Lipase-Catalyzed Synthesis of this compound
-
Preparation of Reactants:
-
Dissolve 13-hydroxytetradecanoic acid in a suitable anhydrous organic solvent (e.g., toluene) to a final concentration of 10-50 mM.
-
Add molecular sieves (3Å or 4Å) to the solution and let it stand for at least 4 hours to ensure anhydrous conditions.
-
-
Enzyme Preparation:
-
Use an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), at a loading of 5-10% (w/w) relative to the substrate.
-
If using a non-immobilized enzyme, it should be dried prior to use.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the solution of 13-hydroxytetradecanoic acid.
-
Begin agitation to ensure the mixture is homogenous.
-
Add the prepared lipase to the reaction vessel.
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 50-70°C.
-
Continue agitation throughout the reaction to keep the enzyme suspended and ensure good mixing.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS or HPLC.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction has reached completion (or equilibrium), stop the agitation and filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.
-
Quantitative Data from a Representative Lipase-Catalyzed Lactonization
While specific quantitative data for this compound is scarce in the literature, the following table presents representative data for the lipase-catalyzed synthesis of other lactones to provide a baseline for expected performance.
| Lactone Product | Precursor | Enzyme | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pentadecalactone | 15-Hydroxypentadecanoic acid | Novozym 435 | Toluene | 70 | 24 | >95 |
| Dodecalactone | 11-Hydroxydodecanoic acid | Novozym 435 | Isooctane | 60 | 48 | ~90 |
| Decalactone | 10-Hydroxydecanoic acid | Lipase PS (from Pseudomonas cepacia) | Diisopropyl ether | 45 | 72 | ~85 |
Visualizations
Experimental Workflow
Caption: Generalized workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in enzymatic lactonization.
Validation & Comparative
The Enduring Allure of Dairy: Validating δ-Tetradecalactone as a Cornerstone of Creamy Flavor
A Comparative Guide for Researchers and Product Development Professionals
The rich and comforting flavor of dairy products is a complex symphony of volatile and non-volatile compounds. Among these, δ-lactones play a pivotal role in defining the characteristic creamy, buttery, and milky notes that are highly sought after by consumers. This guide provides a comprehensive comparison of delta-tetradecalactone (δ-C14-lactone) with other key dairy flavor compounds, supported by experimental data and detailed methodologies, to validate its significance in dairy flavor applications.
Executive Summary
This compound is a naturally occurring flavor compound found in a variety of dairy products, including butter, cheese, and milk.[1] It is characterized by its distinct buttery, fatty, and creamy taste with sweet, milky nuances.[1] This guide demonstrates that while other lactones and flavor compounds contribute to the overall dairy profile, δ-tetradecalactone possesses a unique combination of a low sensory threshold and desirable flavor characteristics, making it a crucial component for creating authentic and high-quality dairy flavors.
Comparative Analysis of Key Dairy Flavor Compounds
The perception of a flavor compound is determined by its concentration and its sensory threshold. The following table summarizes the sensory thresholds of δ-tetradecalactone and other significant dairy lactones. It is important to note that sensory thresholds can vary depending on the food matrix (e.g., water, oil, milk).
Table 1: Sensory Thresholds of Key Dairy Lactones
| Compound | Sensory Threshold | Description of Flavor Profile | Natural Occurrence in Dairy |
| δ-Tetradecalactone | 1.7 ppb (detection level)[1]; 29–40 µmol/kg (recognition threshold in crumb chocolate)[2] | Buttery, fatty, creamy, sweet, milky[1][3] | Butter, various cheeses (blue, cheddar, parmesan), buttermilk, milk[1] |
| δ-Decalactone | 100 ppb (odor threshold in water)[4] | Coconut, creamy, fatty, buttery, milky, nutty, slightly fruity[5][6] | Butter, milk, cheese |
| δ-Dodecalactone | Not widely reported, but described as having a stronger taste effect than δ-decalactone. | Creamy, dairy notes for peach, mango, and other fruit flavors; characteristic fresh butter taste.[5] | Butter, milk, cheese |
| δ-Octalactone | 400 ppb (odor threshold in water)[4] | Sweet, creamy, fatty with tropical and dairy nuances.[4] | Butter, cheese, milk |
Note: The sensory threshold for δ-tetradecalactone in crumb chocolate was converted from µmol/kg to ppb for comparative purposes, assuming a molecular weight of 226.36 g/mol and a density of 1 kg/L . This conversion provides an approximate value for comparison.
Experimental Protocols
Accurate validation of flavor compounds relies on robust and standardized experimental methodologies. The following sections detail the protocols for sensory evaluation and instrumental analysis commonly employed in dairy flavor research.
Sensory Evaluation Protocol
Descriptive sensory analysis is used to identify and quantify the sensory attributes of a food product.[7]
Objective: To quantitatively assess the flavor profile of dairy products or model systems containing δ-tetradecalactone and compare it to alternatives.
Panelists: A panel of 8-12 trained individuals with demonstrated sensory acuity for dairy flavors.
Environment: A dedicated sensory analysis laboratory with controlled lighting, temperature (22-24°C), and ventilation to minimize distractions and olfactory fatigue. Individual booths are used for sample evaluation.
Procedure:
-
Training: Panelists are trained on the specific flavor attributes of dairy products, including creamy, buttery, milky, cheesy, and potential off-flavors. Reference standards for each attribute are provided.
-
Sample Preparation: Samples (e.g., milk, yogurt, or a neutral base like mineral oil or water) are spiked with known concentrations of δ-tetradecalactone and other flavor compounds. Samples are coded with random three-digit numbers and presented in a balanced, randomized order.
-
Evaluation: Panelists evaluate the samples for the intensity of each flavor attribute using a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").
-
Data Analysis: The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a complex mixture.
Objective: To identify and quantify the concentration of δ-tetradecalactone and other lactones in dairy products.
Methodology:
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
A representative sample of the dairy product (e.g., 5g of cheese homogenate or 10mL of milk) is placed in a headspace vial.
-
An internal standard (e.g., a deuterated lactone) is added for quantification.
-
The vial is equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
The SPME fiber is desorbed in the heated injection port of the gas chromatograph.
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., DB-WAX or FFAP) is typically used for lactone analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at a rate of 5°C/minute, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis:
-
Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification is performed by creating a calibration curve using the internal standard.
-
Signaling Pathways and Experimental Workflows
The perception of flavor begins with the interaction of flavor molecules with specific receptors in the oral and nasal cavities. The following diagrams illustrate the general signaling pathway for olfaction and a typical workflow for flavor compound validation.
References
A Comparative Analysis of Delta-Lactones in Diverse Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the occurrence and concentration of various delta-lactones across different food matrices. The information is supported by experimental data and detailed methodologies for analysis, offering a valuable resource for researchers in food science, flavor chemistry, and related fields.
Delta-lactones (δ-lactones) are a class of cyclic esters that contribute significantly to the aroma and flavor profiles of a wide variety of foods. Their characteristic creamy, fruity, and coconut-like notes make them important compounds in both natural food systems and the flavor industry. This guide delves into a comparative analysis of these compounds in various food matrices, presenting quantitative data, experimental protocols, and a visualization of their formation pathway.
Quantitative Analysis of Delta-Lactones
The concentration of delta-lactones can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes the reported concentrations of key delta-lactones in a range of food products.
| Food Matrix | Delta-Lactone | Concentration Range | Reference(s) |
| Dairy Products | |||
| Butter | δ-Decalactone | 0.85 - 7.95 mg/kg | [1] |
| δ-Dodecalactone | 2.55 - 24.2 mg/kg | [2] | |
| Cheese (general) | δ-Dodecalactone | 3.8 ppm | [2] |
| Cheddar Cheese | δ-Decalactone | 100 - 150 ppm (in flavor) | [3] |
| Blue Cheese | δ-Decalactone | 200 ppm (in flavor) | [3] |
| Milk | δ-Decalactone | Present | [1] |
| Cream | δ-Decalactone | 1,000 ppm (in flavor) | [3] |
| δ-Dodecalactone | Present | [2] | |
| Fruits | |||
| Raspberry | δ-Decalactone | 0.005 - 1.4 mg/kg | [1] |
| δ-Dodecalactone | 0.3 mg/kg | [2] | |
| Other Fruits | δ-Decalactone | up to 0.15 mg/kg | [1] |
| δ-Dodecalactone | up to 100.25 mg/kg | [2] | |
| Apricot | δ-Octalactone | Present | [4][5] |
| Peach | δ-Octalactone | Present | [4][5] |
| Pineapple | δ-Octalactone | Present | [4][5] |
| Beverages | |||
| White Wine | δ-Decalactone | 0.06 mg/kg | [1] |
| Rum | δ-Decalactone | 0.02 mg/kg | [1] |
| Alcoholic Beverages (general) | δ-Decalactone | 6.5 ppm (in flavor) | [1] |
| δ-Dodecalactone | 2.07 ppm (in flavor) | [2] | |
| Other Food Matrices | |||
| Coconut | δ-Decalactone | 0.1 - 97 mg/kg | [1] |
| δ-Dodecalactone | 0.1 - 60 mg/kg | [2] | |
| δ-Octalactone | Present | [5][6] | |
| Baked Goods | δ-Decalactone | 26.4 ppm (in flavor) | [1] |
| δ-Dodecalactone | 20 ppm (in flavor) | [2] | |
| Meat Products | δ-Dodecalactone | 9 ppm (in flavor) | [2] |
Experimental Protocols for Delta-Lactone Analysis
The accurate quantification of delta-lactones in complex food matrices requires robust analytical methodologies. Below are detailed protocols for common extraction and analytical techniques.
Sample Preparation: Extraction of Delta-Lactones
1. Solvent Extraction
This method is suitable for liquid and semi-solid samples, particularly those with high fat content.
-
Objective: To extract delta-lactones from the food matrix into an organic solvent.
-
Procedure:
-
Homogenize a known quantity of the food sample.
-
Add a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture like methanol-cyclohexane). A common ratio is three volumes of solvent to one unit of sample.
-
Vortex the mixture vigorously to ensure thorough extraction.
-
Centrifuge the mixture to separate the solvent layer containing the lactones from the solid food matrix.
-
Carefully collect the supernatant (the solvent layer).
-
The extract can then be concentrated under a gentle stream of nitrogen before GC-MS analysis.
-
-
Key Considerations: The choice of solvent is critical and should be optimized based on the specific food matrix and the polarity of the target lactones. For high-fat matrices, using a solvent that minimizes the co-extraction of triglycerides is important.
2. Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a high-vacuum distillation technique ideal for isolating volatile and semi-volatile compounds like delta-lactones from complex food matrices, especially those high in fat, without thermal degradation.[7][8]
-
Objective: To separate volatile aroma compounds, including delta-lactones, from non-volatile components.
-
Procedure:
-
Prepare a solvent extract of the food sample as described in the solvent extraction method. Common solvents include dichloromethane, diethyl ether, or pentane.[7]
-
Introduce the solvent extract into the SAFE apparatus.
-
Apply a high vacuum to the system.
-
Gently heat the sample (typically 40-50°C) to facilitate the evaporation of volatile compounds along with the solvent.[7]
-
The volatiles are then condensed in a cold trap (e.g., using liquid nitrogen).
-
The collected condensate, containing the delta-lactones, is then ready for analysis.
-
-
Key Considerations: SAFE is a gentle technique that minimizes the formation of artifacts that can occur with higher temperature distillation methods.[7]
3. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction method suitable for volatile and semi-volatile compounds in liquid and solid samples.
-
Objective: To adsorb delta-lactones from the headspace of a sample onto a coated fiber.
-
Procedure:
-
Place a known amount of the food sample into a sealed vial.
-
Heat the sample at a controlled temperature (e.g., 42-60°C) for a specific time to allow the delta-lactones to volatilize into the headspace.[9]
-
Expose a coated SPME fiber to the headspace for a defined extraction time. The choice of fiber coating (e.g., PDMS/DVB) is crucial for efficient trapping of the target analytes.[10]
-
Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal desorption and analysis.
-
-
Key Considerations: Factors such as extraction time, temperature, sample matrix (e.g., ethanol (B145695) content in wine), and the type of SPME fiber can significantly influence the extraction efficiency and must be optimized.[9]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for the separation and identification of delta-lactones.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A capillary column with a suitable stationary phase, such as DB-WAXETR (60 m, 0.25 mm I.D., 0.5 μm film thickness) or a DB-35MS (60 m x 0.25 mm x 0.25 µm), is often used.[9][11]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-2.0 mL/min).[9][11]
-
Injection: The sample is injected in split or splitless mode, depending on the concentration of the analytes.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds. A typical program might start at 60°C, hold for a few minutes, then ramp up to a final temperature of around 240-260°C.[11]
-
-
Typical MS Conditions:
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The instrument is often operated in selected ion monitoring (SIM) mode for targeted quantification of specific delta-lactones to enhance sensitivity and selectivity.[10]
-
Formation Pathway of Delta-Lactones
Delta-lactones in food are primarily formed from the biochemical modification of unsaturated fatty acids. The general pathway involves a series of enzymatic reactions, as illustrated in the diagram below.
Caption: General biochemical pathway for the formation of delta-lactones from unsaturated fatty acids.
The process begins with the hydrolysis of triglycerides to release free fatty acids. These fatty acids then undergo hydration or hydroxylation, catalyzed by enzymes like hydratases or oxygenases, to form hydroxy fatty acids.[12][13][14] Subsequent β-oxidation shortens the fatty acid chain, and under acidic conditions, the resulting 5-hydroxyalkanoic acid spontaneously cyclizes to form the stable six-membered ring of a delta-lactone.[13][14]
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. ScenTree - Delta-octalactone (CAS N° 698-76-0) [scentree.co]
- 5. Natural Delta Octalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. organomation.com [organomation.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 12. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Sensory Properties of Delta- and Gamma-Tetradecalactone for Researchers and Drug Development Professionals
An in-depth guide to the distinct sensory profiles of delta-tetradecalactone and gamma-tetradecalactone (B3050596), complete with quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
This guide provides a comprehensive comparison of the sensory properties of two isomeric lactones, this compound and gamma-tetradecalactone. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on their olfactory and gustatory characteristics, presents detailed experimental protocols for sensory evaluation, and discusses the relevant signaling pathways involved in their perception.
Sensory Profile Comparison
Delta- and gamma-tetradecalactone, despite their structural similarity, exhibit distinct sensory profiles that are critical for their application in flavor, fragrance, and pharmaceutical formulations. The following table summarizes their key sensory attributes based on available data.
| Sensory Property | This compound | Gamma-Tetradecalactone |
| Odor Description | Soft, creamy, butter-like with delicate woody-musky undertones. Described as having a waxy, fatty, and milky character.[1] | Fatty, waxy, creamy, dairy, sweet, buttery, oily, milky, with coconut nuances.[2] |
| Taste Description | Buttery, fatty, creamy, with sweet milky and dairy nuances at 20 ppm in water.[1] | Information not available. |
| Odor Detection Threshold | 1.7 parts per billion (ppb).[2] | Information not available. |
| Taste Threshold | Information not available. | Information not available. |
Experimental Protocols for Sensory Evaluation
Accurate assessment of the sensory properties of compounds like delta- and gamma-tetradecalactone relies on standardized and well-documented experimental protocols. The following methodologies are commonly employed in the field of sensory science.
Determination of Odor Detection Threshold
The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population (typically 50%). A widely accepted standard for this determination is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits .[3][4][5]
Experimental Workflow for Odor Threshold Determination (ASTM E679):
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual odor-active compounds in a complex mixture.
Experimental Workflow for Gas Chromatography-Olfactometry (GC-O):
Signaling Pathways in Lactone Perception
The perception of odors and tastes is initiated by the interaction of chemical compounds with specific receptors on sensory cells.
Olfactory Signaling Pathway
The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific olfactory receptors that bind to delta- and gamma-tetradecalactone have not yet been definitively identified, the general mechanism of olfactory signal transduction is well-established. The process of identifying the specific receptors for these "orphan" ligands is an active area of research.[6][7][8][9][10]
Canonical Olfactory Signaling Pathway:
Gustatory Signaling Pathway for Fatty Tastes
The perception of fatty tastes is also believed to be mediated by GPCRs. Research has identified GPR40 and GPR120 as receptors that are activated by medium and long-chain fatty acids. Given the fatty taste profile of this compound, it is plausible that these or related receptors are involved in its perception.
Proposed Gustatory Signaling Pathway for Fatty Acids:
Conclusion
This compound and gamma-tetradecalactone possess distinct sensory properties, with the former characterized by its creamy, buttery notes and the latter exhibiting a broader fatty, waxy, and coconut-like profile. While quantitative data, particularly for gamma-tetradecalactone, remains limited, standardized sensory evaluation methodologies provide a framework for robust comparison. Further research is needed to elucidate the specific olfactory and gustatory receptors responsible for their perception, which will provide a more complete understanding of their sensory impact and potential applications.
References
- 1. This compound, 2721-22-4 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. ASTM Standard - Scentroid [scentroid.com]
- 5. stcroixsensory.blog [stcroixsensory.blog]
- 6. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Deorphanization of Human Olfactory Receptors in Yeast | Semantic Scholar [semanticscholar.org]
- 10. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of δ-Tetradecalactone: A Comparative 13C NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for δ-tetradecalactone against structurally similar lactones. The presented data and experimental protocols offer a robust framework for the structural confirmation and purity assessment of δ-tetradecalactone, a compound of interest in various research and development applications.
Comparative Analysis of 13C NMR Chemical Shifts
The structural identity of δ-tetradecalactone is unequivocally confirmed by its characteristic 13C NMR spectrum. The chemical shifts of the carbon atoms in the lactone ring and the pendant alkyl chain provide a unique fingerprint for the molecule. A comparison with other lactones, such as δ-dodecalactone (a delta-lactone with a shorter alkyl chain) and γ-tetradecalactone (a gamma-lactone with the same number of carbons), highlights the diagnostic shifts crucial for structural assignment.
| Carbon Atom | δ-Tetradecalactone (ppm) | δ-Dodecalactone (ppm) | γ-Tetradecalactone (ppm) |
| C=O (C1) | ~174 | ~174 | ~177 |
| C-O (C5) | ~81 | ~81 | ~80 |
| CH2 (C2) | ~30 | ~30 | ~29 |
| CH2 (C3) | ~20 | ~20 | ~28 |
| CH2 (C4) | ~29 | ~29 | ~35 |
| Alkyl Chain | ~14-36 | ~14-36 | ~14-32 |
Table 1: Comparison of 13C NMR Chemical Shifts for Selected Lactones. The chemical shifts for δ-tetradecalactone are estimated from spectral data. The data for δ-dodecalactone and γ-tetradecalactone are sourced from publicly available spectral databases and are presented for comparative purposes.
The key diagnostic signals for δ-tetradecalactone include the carbonyl carbon (C1) at approximately 174 ppm, and the carbon bonded to the ring oxygen (C5) at around 81 ppm. The chemical shifts of the methylene (B1212753) carbons within the δ-lactone ring (C2, C3, and C4) are also characteristic. Differentiation from the corresponding γ-lactone is readily achieved by observing the distinct chemical shifts of the carbons within the five-membered ring of γ-tetradecalactone.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of 13C NMR spectra for the structural confirmation of δ-tetradecalactone.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified δ-tetradecalactone sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for 13C frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.
-
Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks and assign the chemical shifts.
Workflow for Structural Confirmation
The logical process for confirming the structure of δ-tetradecalactone using 13C NMR is outlined in the following diagram.
Figure 1: Logical workflow for the structural confirmation of δ-tetradecalactone.
This guide provides a foundational understanding of the use of 13C NMR for the structural confirmation of δ-tetradecalactone. For more in-depth analysis, two-dimensional NMR techniques such as HSQC and HMBC can be employed to further solidify the structural assignments.
A Researcher's Guide to Cross-Validation of Analytical Methods for Lactone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of lactones is critical for understanding their biological roles, ensuring product quality, and advancing therapeutic development. This guide provides an objective comparison of the primary analytical methods for lactone analysis, supported by experimental data, to facilitate informed method selection and cross-validation.
The analysis of lactones, cyclic esters that are widespread in nature and integral to the flavor and fragrance of many foods and the activity of numerous pharmaceuticals, presents unique analytical challenges. These challenges include their diverse volatilities, thermal labilities, and the common occurrence of chiral centers, which necessitates enantioselective separation. The principal techniques employed for lactone analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), with Supercritical Fluid Chromatography (SFC) emerging as a powerful tool for chiral separations.
This guide delves into a comparative analysis of these methods, presenting quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection and cross-validation of the most appropriate analytical strategy for your research needs.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for lactone quantification is contingent on several factors, including the analyte's volatility and thermal stability, the complexity of the sample matrix, the required sensitivity, and the necessity for chiral separation.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation using a supercritical fluid (typically CO2) as the mobile phase.[2] |
| Analyte Suitability | Volatile and thermally stable lactones.[3][4] | Wide range of lactones, including non-volatile and thermally labile compounds.[1][3] | Particularly effective for chiral separations.[2][5] |
| Sample Preparation | Often requires derivatization for less volatile compounds.[6] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME). | Simpler sample preparation compared to GC-MS.[6] LLE and SPE are common.[7] | Similar to HPLC, with a focus on solubility in the supercritical fluid mobile phase. |
| Sensitivity | High sensitivity, especially with Selected Ion Monitoring (SIM). | Generally offers higher sensitivity than GC-MS, particularly for large biomolecules.[3] | High sensitivity, especially when coupled with MS. |
| Chiral Separation | Possible with chiral stationary phases.[8] | Possible with chiral stationary phases or chiral mobile phase additives. | A preferred technique for chiral separations due to high efficiency and speed.[2][5] |
| Matrix Effects | Can be affected by matrix, but often mitigated by the high selectivity of MS detection.[1] | Can be significant, often necessitating thorough sample cleanup.[1] | Generally lower matrix effects compared to HPLC. |
| Run Time | Can have longer run times depending on the temperature program.[1] | Shorter run times are often achievable. | Typically offers faster separations than HPLC.[5] |
Quantitative Performance Data
The following tables summarize key validation parameters for different analytical methods used in lactone analysis, providing a basis for performance comparison.
Table 1: GC-MS Method Performance for Lactone Analysis
| Lactone/Matrix | Method | Linearity (r²) | LOD | LOQ | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| Various lactones in wine | HS-SPME-GC-MS | >0.99 | 0.17 mg/L (γ-butyrolactone), few µg/L (others) | - | 0.6 - 5.2 | - | [9] |
| γ- and δ-lactones in high-fat food | Direct Injection GC/MS | >0.996 | 40-300 ng/L | - | 1.9 - 13.6 | 87 - 121 | [10] |
| N-acyl homoserine lactones | Chiral GC-MS/MS | - | Higher than LC-MS/MS | - | - | - | [11] |
Table 2: HPLC-MS Method Performance for Lactone Analysis
| Lactone/Matrix | Method | Linearity (r²) | LOD | LOQ | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| DX-8951 lactone in mouse plasma | HPLC-UV | >0.999 | - | 3 ng/mL | <7.45 (inter-day) | -7.64 to 2.66 | [12] |
| Monacolin K (lactone form) | HPLC-DAD | >0.99 | 0.91-2.85 µg/mL | 2.18-3.48 µg/mL | <1.33 (intermediate) | 98.73 - 100.64 | [13] |
| N-acyl homoserine lactones | Chiral LC-MS/MS | - | As low as 1 ppb | - | - | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
Protocol 1: GC-MS Analysis of Volatile Lactones in a Food Matrix (e.g., Wine)
This protocol is based on the headspace solid-phase microextraction (HS-SPME) method described for wine analysis.[9]
1. Sample Preparation:
-
Pipette 0.77 mL of the wine sample into a 2 mL autosampler vial.
-
Add 0.03 mL of an internal standard solution (e.g., γ-heptalactone in ethanol).
-
Tightly cap the vial with a PTFE-lined septum.
-
Shake the vial for 10 minutes at 200 rpm.
2. HS-SPME Procedure:
-
Place the vial in a heating block or autosampler agitator set to the optimized extraction temperature.
-
Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.
3. GC-MS Analysis:
-
Injector:
-
Transfer the SPME fiber to the GC injector port.
-
Inject in splitless mode at 250°C.
-
-
Column:
-
Use a suitable capillary column (e.g., DB-WAXETR, 60 m x 0.25 mm I.D., 0.5 µm film thickness).
-
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 5 minutes.
-
Ramp at 8°C/min to 240°C.
-
Hold at 240°C for 7.5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 25–350.
-
Ion source temperature: 200°C.
-
Protocol 2: HPLC-MS/MS Analysis of a Lactone Drug in a Biological Matrix (e.g., Plasma)
This protocol is a generalized procedure based on common practices for the analysis of pharmaceutical compounds in plasma.[7][12]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 500 µL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Analysis:
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Optimize the precursor ion and product ion transitions for the target lactone and internal standard.
-
Mandatory Visualizations
To facilitate a clearer understanding of the analytical workflows and decision-making processes, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural Delta-Tetradecalactone for Researchers and Drug Development Professionals
An objective guide to the analytical differentiation of synthetic and naturally sourced delta-tetradecalactone, providing key experimental data and methodologies for informed decision-making in research and development.
In the realm of chemical sourcing for research and pharmaceutical applications, the distinction between natural and synthetic compounds is paramount. This compound, a saturated delta-lactone, finds applications in various fields, and understanding its origin is crucial for quality control, regulatory compliance, and predicting its biological activity. This guide provides a comparative overview of the analytical techniques used to differentiate between synthetic and natural this compound, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The primary differences between natural and synthetic this compound lie in their isotopic composition and enantiomeric distribution. While chemically identical, their origins impart unique analytical fingerprints. The following tables summarize the expected quantitative differences.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Synthetic this compound | Natural this compound | Expected Key Differences |
| Purity (%) | Typically ≥ 98% | Typically ≥ 98% | Purity levels are generally comparable. |
| Major Mass Fragments (m/z) | 99, 81, 68, 55, 43 | 99, 81, 68, 55, 43 | The mass fragmentation pattern is identical for both. |
| Retention Time (min) | Dependent on column and conditions | Dependent on column and conditions | Retention times on non-chiral columns are identical. |
Table 2: Isotopic Ratio Mass Spectrometry (IRMS) Data
| Parameter | Synthetic this compound | Natural this compound | Expected Key Differences |
| δ¹³C (‰) | Typically in the range of -25‰ to -30‰ (from petroleum precursors) | Typically in the range of -30‰ to -35‰ (from C3 plants) or -10‰ to -20‰ (from C4 plants) | A significant and measurable difference in the carbon isotope ratio is the most definitive indicator of origin. |
Table 3: Chiral Gas Chromatography (Chiral GC) Data
| Parameter | Synthetic this compound | Natural this compound | Expected Key Differences |
| Enantiomeric Ratio (R:S) | Typically 50:50 (racemic) | Expected to be predominantly one enantiomer (e.g., >95% R or S) | The enantiomeric distribution is a strong indicator of the compound's origin. |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Synthetic this compound | Natural this compound | Expected Key Differences |
| ¹H NMR Chemical Shifts (ppm) | Identical to natural | Identical to synthetic | No significant difference is expected in standard ¹H NMR. |
| ¹³C NMR Chemical Shifts (ppm) | Identical to natural | Identical to synthetic | No significant difference is expected in standard ¹³C NMR. |
Table 5: Fourier-Transform Infrared Spectroscopy (FTIR) Data
| Parameter | Synthetic this compound | Natural this compound | Expected Key Differences |
| Major Absorption Bands (cm⁻¹) | ~1735 (C=O stretch), ~1170 (C-O stretch) | ~1735 (C=O stretch), ~1170 (C-O stretch) | The FTIR spectra are expected to be identical. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following are representative protocols for the key experiments cited.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold: 250°C for 5 minutes.
-
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Isotope Ratio Mass Spectrometry (IRMS) Protocol
-
Instrument: Gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (e.g., Thermo Scientific GC-C-IRMS).
-
GC Conditions: As per the GC-MS protocol.
-
Combustion Reactor: Ceramic tube with copper oxide/platinum/nickel oxide at 950°C.
-
Reference Gas: High-purity CO₂ calibrated against international standards (e.g., Pee Dee Belemnite - PDB).
-
Data Analysis: The δ¹³C value is calculated using the formula: δ¹³C (‰) = [((¹³C/¹²C)sample / (¹³C/¹²C)standard) - 1] x 1000.
Chiral Gas Chromatography (Chiral GC) Protocol
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program: Isothermal analysis at a temperature optimized for the separation of the enantiomers (e.g., 120-150°C).
-
Injector and Detector Temperature: 250°C.
-
Data Analysis: The enantiomeric ratio is determined by the relative peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Concentration: ~10 mg/mL.
-
¹H NMR:
-
Pulse sequence: zg30.
-
Number of scans: 16.
-
Relaxation delay: 1 s.
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled).
-
Number of scans: 1024.
-
Relaxation delay: 2 s.
-
-
Referencing: Tetramethylsilane (TMS) at 0 ppm.
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Mode: ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean ATR crystal is collected before sample analysis.
Mandatory Visualizations
To further clarify the experimental workflows and the logical relationships in the data interpretation, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of synthetic and natural this compound.
Caption: Logical relationships for differentiating synthetic vs. natural this compound.
The Efficacy of Delta-Tetradecalactone in Enhancing Creaminess: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enhanced sensory experiences in food and pharmaceutical formulations has led to a growing interest in molecules that can modulate flavor and texture. Among these, delta-tetradecalactone has emerged as a significant agent for imparting and enhancing "creaminess," a complex and highly desirable sensory attribute. This guide provides a comparative analysis of this compound's efficacy against other alternatives, supported by experimental data and detailed methodologies, to assist in formulation development and sensory research.
Unveiling the Creaminess Factor: A Comparative Analysis
This compound, a member of the delta-lactone family, is a semi-volatile compound naturally found in milk fat and is known to contribute a rich, creamy, and milky background flavor.[1] Its effectiveness in enhancing creaminess has been noted in various food matrices, particularly in dairy products and chocolate.[1]
To objectively assess its performance, a comparison with other long-chain δ-lactones is crucial. The following table summarizes key quantitative data from sensory evaluation studies.
| Compound | Recognition Threshold in Crumb Chocolate (µmol/kg) | Typical Concentration in Anhydrous Milk Fat (AMF) | Primary Sensory Descriptors |
| This compound (δ-C14) | 29-40[2] | High | Creamy, milky, fatty, buttery, sweet[1] |
| Delta-Hexadecalactone (δ-C16) | 29-40[2] | Moderate | Waxy, fatty, slightly fruity |
| Delta-Octadecalactone (δ-C18) | 29-40[2] | Low | Waxy, fatty |
| Delta-Decalactone (δ-C10) | - | Low | Coconut, fruity, creamy |
| Delta-Dodecalactone (δ-C12) | - | Low | Buttery, fruity, peach-like |
Key Observations:
-
While having a similar recognition threshold to other long-chain δ-lactones in chocolate, this compound is found in significantly higher concentrations in anhydrous milk fat, a key ingredient associated with creamy products.[2]
-
Sensory profiling studies consistently describe this compound with terms directly related to creaminess, such as "creamy," "milky," and "buttery."[1]
-
Shorter-chain delta-lactones like δ-decalactone and δ-dodecalactone also contribute creamy notes, but often with more pronounced fruity or coconut-like characteristics.
Experimental Protocols for Assessing Creaminess
To ensure reliable and reproducible data in the evaluation of creaminess-enhancing agents, standardized sensory evaluation protocols are essential. Below are detailed methodologies for two key experiments.
Descriptive Sensory Analysis
Objective: To identify and quantify the specific sensory attributes of a product containing a creaminess-enhancing agent.
Panelists: A panel of 8-12 trained individuals with demonstrated sensory acuity and the ability to describe and scale the intensity of flavor and texture attributes.[3]
Procedure:
-
Lexicon Development: In initial sessions, panelists are presented with a range of creamy and non-creamy products to develop a consensus vocabulary (lexicon) to describe the sensory attributes. For creaminess, this may include terms like "mouthcoating," "thickness," "smoothness," "milky flavor," "buttery flavor," and "richness."[1][4]
-
Training: Panelists are trained to use the agreed-upon lexicon and a rating scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high" intensity) to evaluate the products. Reference standards for each attribute are provided to calibrate the panelists.
-
Evaluation: Samples are presented to panelists in a controlled environment (individual booths with controlled lighting and temperature). Samples are coded with random three-digit numbers and presented in a balanced, randomized order. Panelists rinse their mouths with purified water between samples.
-
Data Analysis: The intensity ratings for each attribute are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
Two-Alternative Forced Choice (2-AFC) Test
Objective: To determine if a perceptible difference in creaminess exists between two samples (e.g., a control and a sample with a creaminess-enhancing agent).[5]
Panelists: A panel of at least 25-30 untrained or trained individuals.
Procedure:
-
Sample Preparation: Two sets of samples are prepared: a control sample (A) and a test sample (B) containing the creaminess-enhancing agent.
-
Presentation: Panelists are presented with two coded samples, one of which is the control and the other is the test sample. The order of presentation (AB or BA) is randomized across panelists.
-
Task: Panelists are instructed to taste both samples and identify which one is "creamier." They are forced to make a choice, even if the difference is slight.[5]
-
Data Analysis: The number of correct identifications (i.e., choosing sample B as creamier) is tallied. Statistical analysis (e.g., a binomial test or chi-squared test) is used to determine if the number of correct identifications is significantly greater than chance (50%).
Visualizing the Mechanisms of Creaminess Perception
The sensation of "creaminess" is not a single perception but a complex interplay of olfactory (smell), gustatory (taste), and tactile (touch) cues. The following diagrams illustrate the key pathways and a conceptual workflow for evaluating creaminess-enhancing agents.
Caption: Multimodal Sensory Perception of Creaminess.
The diagram above illustrates how this compound and the food matrix stimulate olfactory, gustatory (potentially via receptors like GPR120 involved in fat perception), and trigeminal pathways, which are integrated in the brain to create the overall sensation of creaminess.[6][7]
Caption: Experimental Workflow for Efficacy Testing.
References
- 1. Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fedoa.unina.it [fedoa.unina.it]
- 3. Different Types of Sensory Panelists in Dairy Product Evaluation - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. Sensory Evaluation Methods for Dairy Products - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 5. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 6. Multimodal mechanisms of food creaminess sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Functional Alternatives to Delta-Tetradecalactone in Flavor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Delta-tetradecalactone is a key flavoring substance celebrated for its characteristic creamy, buttery, and fatty notes with sweet, milky undertones.[1][2][3] Naturally present in a variety of dairy and meat products, it is a popular additive in the food industry to impart rich and authentic dairy flavors.[1] This guide provides a comparative analysis of functional alternatives to this compound, offering experimental data and detailed methodologies to assist researchers in the development of flavor models.
Comparative Analysis of this compound and its Alternatives
The primary functional alternatives to this compound are other aliphatic lactones, particularly those within the delta- and gamma-lactone families. The sensory properties of these molecules are influenced by the size of the lactone ring and the length of their alkyl side chain.[4] While direct, side-by-side quantitative sensory panel data comparing the creaminess intensity of this compound with its alternatives is limited in publicly available literature, existing research on their flavor profiles and detection thresholds provides valuable insights.
Generally, the (S)-enantiomers of lactones are associated with more "creamy" or "fatty" descriptors, while (R)-enantiomers are often perceived as more fruity and pleasant.[1]
Table 1: Sensory Profile of this compound and Potential Alternatives
| Compound | Flavor/Odor Profile | Natural Occurrence (Examples) |
| This compound | Creamy, buttery, fatty, milky, waxy, slightly fruity.[1][2][3][5] | Milk, butter, cheese, beef fat, coconut.[1] |
| Delta-Decalactone | Creamy, coconut, peach, fruity. | Milk, butter, peaches, apricots. |
| Delta-Dodecalactone | Buttery, creamy, fatty, fruity. | Butter, milk, coconut. |
| Delta-Hexadecalactone | Creamy, nutty, waxy. | Milk fat, cocoa butter.[6][7] |
| Delta-Octadecalactone | Waxy, creamy. | Milk fat.[6][7] |
| Gamma-Decalactone | Strong fruity (peach), coconut. | Peaches, apricots, strawberries. |
| Gamma-Dodecalactone | Fruity, fatty, peach-like. | Butter, cream, peaches. |
Table 2: Odor Detection Thresholds of Selected Lactones
Odor detection threshold is a critical parameter in determining the potency of a flavor compound. Lower thresholds indicate that a smaller quantity of the substance is needed to be perceived.
| Compound | Odor Detection Threshold (in water unless specified) | Reference |
| Delta-Decalactone | 64 ppb (in water), 37 ppb (in milk) | [2] |
| Gamma-Nonalactone (R)-enantiomer | 285 µg/L (in red wine) | [1][5] |
| Gamma-Dodecalactone (R)-enantiomer | 8 µg/L (in red wine) | [1][5] |
Note: Direct odor threshold data for this compound in a comparable matrix was not available in the reviewed literature.
Experimental Protocols
Quantitative Descriptive Analysis (QDA) for Creamy Flavor
This protocol outlines a general methodology for a trained sensory panel to quantify the creamy attribute of flavor compounds in a liquid matrix, such as a model milk system. This method is adapted from principles of sensory evaluation for dairy products.[6][8][9][10]
1. Panelist Selection and Training:
- Recruit 10-12 individuals with prior sensory evaluation experience.
- Screen panelists for their ability to detect and scale the intensity of creamy, buttery, and milky flavors using reference standards.
- Conduct training sessions where panelists develop a consensus on the definition of "creamy" and other relevant flavor attributes. Reference standards could include solutions of this compound at varying concentrations, commercial creams, and butter emulsions.
2. Sample Preparation:
- Prepare a base matrix (e.g., a solution of 2% milk protein isolate and 5% sunflower oil in deionized water, homogenized).
- Add the flavor compounds (this compound and its alternatives) to the base matrix at predetermined concentrations. Concentrations should be chosen to be above the detection threshold and at levels that allow for differentiation.
- Prepare a control sample (base matrix with no added flavor compound).
- Code all samples with three-digit random numbers.
3. Sensory Evaluation:
- Present the samples to the panelists in a randomized order in individual sensory booths under controlled lighting and temperature.
- Panelists will evaluate each sample and rate the intensity of the "creamy" attribute on a 15-cm line scale, anchored from "not creamy" to "very creamy."
- Provide panelists with unsalted crackers and purified water to cleanse their palate between samples.
4. Data Analysis:
- Measure the ratings from the line scales and convert them to numerical values.
- Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived creaminess among the samples.
- If significant differences are found, use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different from each other.
- Principal Component Analysis (PCA) can be used to visualize the relationships between the different flavor compounds and sensory attributes.[9][10]
Triangle Test for Overall Flavor Difference
The triangle test is a discriminative method used to determine if there is a perceivable overall difference between two samples.[2][11][12][13][14]
1. Sample Preparation:
- Prepare two batches of the base matrix, one with this compound (Sample A) and one with a functional alternative (Sample B) at equi-intense concentrations as determined by preliminary testing.
- For each panelist, present three coded samples: two of one sample and one of the other (e.g., AAB, BBA, ABA, etc.). The order of presentation should be randomized for each panelist.
2. Sensory Evaluation:
- Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
- Even if they are not sure, they must make a choice.
3. Data Analysis:
- Count the number of correct identifications.
- Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant (p < 0.05). A significant result indicates that a perceivable difference exists between the two flavor compounds.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for Lactones
The perception of creamy and buttery aromas from lactones is initiated by the binding of these volatile compounds to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are a large family of G-protein coupled receptors (GPCRs).[15][16] While the specific human olfactory receptors for this compound and other creamy-smelling lactones have not yet been deorphanized in the available literature, the general mechanism of olfactory signal transduction is well-established.[7][17][18][19][20][21]
Caption: General olfactory signal transduction pathway for lactones.
Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for conducting a sensory evaluation of flavor alternatives.
Caption: Workflow for sensory evaluation of flavor compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triangle Test [sensorysociety.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding creaminess perception of dairy products using free-choice profiling and genetic responsivity to 6-n-propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative descriptive analysis and principal component analysis for sensory characterization of ultrapasteurized milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the triangle test methodology for determining umami discrimination status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensory Analysis for Cow Milk Product Development Using High Pressure Processing (HPP) in the Dairy Industry | MDPI [mdpi.com]
- 13. The Triangle Test — BrewSake.org [brewsake.org]
- 14. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 16. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human olfactory receptor responses to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural basis of odorant recognition by a human odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]
Joint FAO/WHO Expert Committee on Food Additives (JECFA) safety evaluation of delta-tetradecalactone
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that delta-tetradecalactone poses no safety concern at current levels of intake when used as a flavouring agent. This determination, made at the 49th JECFA meeting in 1997, is based on a comprehensive evaluation of toxicological data for a group of 35 aliphatic lactones, including this compound. This guide provides a comparative analysis of the safety profile of this compound, alongside a structurally related flavouring agent, delta-dodecalactone (B1346982), supported by available experimental data and standardized testing protocols.
Comparative Toxicological Data
While a specific No-Observed-Adverse-Effect Level (NOAEL) for this compound from the JECFA evaluation is not publicly available, the overall assessment of the group of aliphatic lactones provides a strong indication of its low toxicity. For a meaningful comparison, data for delta-dodecalactone, another aliphatic lactone also deemed safe by JECFA, is presented below. The toxicological data for delta-dodecalactone is based on read-across from a structurally similar compound, delta-decalactone.
| Toxicological Endpoint | This compound | Delta-Dodecalactone |
| JECFA Conclusion | No safety concern at current levels of intake when used as a flavouring agent[1][2]. | No safety concern at current levels of intake when used as a flavouring agent[3][4]. |
| Year of JECFA Evaluation | 1997[1][2] | 1997[3][4] |
| JECFA Report | TRS 884-JECFA 49/42[1][2] | TRS 884-JECFA 49/42[3] |
| Toxicological Monograph | FAS 40-JECFA 49/231[2] | FAS 40-JECFA 49/231 |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not publicly available. The substance was evaluated as part of a group of aliphatic lactones, all of which were considered to be of no safety concern. | 1000 mg/kg bw/day (read-across from a 28-day oral toxicity study in rats with delta-decalactone)[5]. |
| Genotoxicity | Considered not to be a concern based on the evaluation of the group of aliphatic lactones. | Not expected to be genotoxic[1]. |
Experimental Protocols
The safety evaluation of food additives like this compound relies on a battery of standardized toxicological studies designed to assess potential health risks. The following are detailed methodologies for key experiments typically cited in such evaluations.
Subchronic Oral Toxicity Study (90-Day Study in Rodents - based on OECD Guideline 408)
A 90-day subchronic oral toxicity study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
Methodology:
-
Test Animals: Typically, young, healthy rodents (e.g., Sprague-Dawley rats) of both sexes are used. Animals are randomly assigned to control and treatment groups (at least 10 males and 10 females per group)[4].
-
Administration of the Test Substance: The test substance is administered orally to the animals daily for 90 consecutive days. This can be done through the diet, drinking water, or by gavage[4].
-
Dose Levels: At least three dose levels are used, along with a control group that receives the vehicle (e.g., corn oil) only. The highest dose is intended to induce some toxic effects but not mortality, while the lowest dose is expected to produce no adverse effects[4].
-
Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.
-
Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for any pathological changes.
-
No-Observed-Adverse-Effect Level (NOAEL): The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.
Genotoxicity Assessment (Bacterial Reverse Mutation Test - based on OECD Guideline 471)
The bacterial reverse mutation test, commonly known as the Ames test, is used to detect gene mutations induced by a chemical substance.
Methodology:
-
Test Strains: Several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in genes required for histidine or tryptophan synthesis are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.
-
Incubation: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid the bacteria need to grow.
-
Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.
Visualizations
Signaling Pathway: Metabolic Fate of Aliphatic Lactones
Aliphatic lactones like this compound are generally expected to be metabolized through hydrolysis to the corresponding hydroxy fatty acid, which then enters the fatty acid beta-oxidation pathway.
Metabolic pathway of this compound.
Experimental Workflow: JECFA Safety Evaluation of a Flavouring Agent
The JECFA safety evaluation of flavouring agents follows a structured procedure to assess the potential risks associated with their consumption.
References
- 1. The FEMA GRAS assessment of lactones used as a flavour ingredients. The Flavor and Extract Manufacturers' Association. Generally recognized as safe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. :: Environmental Analysis Health and Toxicology [eaht.org]
- 3. 908. Aliphatic lactones (WHO Food Additives Series 40) [inchem.org]
- 4. oecd.org [oecd.org]
- 5. FEMA GRAS - A GRAS Assessment Program for Flavor Ingredients (1995) | J.B. Hallagan | 59 Citations [scispace.com]
A Comparative Guide to the Authenticity Assessment of Delta-Lactones: IRMS vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the authenticity of natural products is paramount. This guide provides a comprehensive comparison of Isotope Ratio Mass Spectrometry (IRMS) with alternative methods for the authenticity assessment of delta-lactones, crucial flavor and fragrance compounds found in many natural products.
Delta-lactones, such as δ-decalactone, are key contributors to the characteristic aromas of fruits, dairy products, and other natural goods. The significant price difference between natural and synthetic delta-lactones makes them a target for economically motivated adulteration. This guide delves into the analytical techniques used to verify their origin, focusing on IRMS and comparing its performance with Chiral Gas Chromatography (GC) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).
At a Glance: Comparing Authentication Techniques
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Chiral Gas Chromatography (Chiral GC) | Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR) |
| Principle | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) to differentiate between natural and synthetic sources based on biosynthetic pathways. | Separates enantiomers of chiral molecules. Natural lactones often have a specific enantiomeric excess, while synthetic versions are typically racemic. | Measures the site-specific isotopic ratios of hydrogen (²H/¹H) within a molecule, providing a detailed fingerprint of its origin. |
| Primary Application for δ-Lactones | Differentiating natural from synthetic and identifying geographical origin. | Detecting the addition of synthetic racemic lactones to natural products. | Determining the botanical and geographical origin and detecting adulteration. |
| Typical Data Output | δ¹³C (‰), δ²H (‰) | Enantiomeric Excess (% ee) | (D/H)i ratios for specific molecular sites |
| Sample Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | High | Moderate | Very High |
| Expertise Required | High | Moderate | High |
Deep Dive: Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a powerful technique for authenticity testing based on the principle that the isotopic composition of a compound is a fingerprint of its origin. The isotopic ratios of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) in a molecule are influenced by the plant's photosynthetic pathway, geographical location, and the manufacturing process for synthetic compounds.
A study on the authenticity of γ- and δ-decalactone from Prunus fruits using Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) provides valuable comparative data.[1]
Table 1: Comparison of δ¹³C and δ²H Values for Natural and Synthetic δ-Decalactone [1]
| Sample Type | δ¹³C (‰ vs. VPDB) | δ²H (‰ vs. VSMOW) |
| Natural δ-Decalactone (from Prunus fruits) | -34.0 to -37.9 | -171 to -228 |
| "Natural" Origin (Biotechnologically Produced) | -27.7 to -30.1 | -185 to -230 |
| Synthetic δ-Decalactone | -28.2 | -171 |
VPDB: Vienna Pee Dee Belemnite; VSMOW: Vienna Standard Mean Ocean Water.
As the data indicates, natural δ-decalactone derived from Prunus fruits exhibits a distinct and more negative δ¹³C range compared to synthetic or some "natural" labeled (biotechnologically produced) samples.[1] This clear difference allows for the confident identification of adulteration.
Experimental Protocol: GC-C-IRMS for δ-Lactone Analysis
The following is a generalized protocol for the analysis of delta-lactones using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry.
1. Sample Preparation:
-
Extraction: Delta-lactones are typically extracted from the food matrix using methods like simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME). The choice of method depends on the sample matrix and the concentration of the lactones.
-
Purification: The extract may require cleanup to remove interfering compounds. This can be achieved using column chromatography on silica (B1680970) gel.
2. GC-C-IRMS Analysis:
-
Gas Chromatograph (GC): The purified extract is injected into a GC equipped with a suitable capillary column (e.g., a polar wax-type column) to separate the individual compounds.
-
Combustion Interface: The separated compounds exiting the GC column are directed into a combustion reactor, where they are quantitatively converted to CO₂ (for δ¹³C analysis) or H₂ (for δ²H analysis).
-
Isotope Ratio Mass Spectrometer (IRMS): The resulting gases are introduced into the IRMS, which measures the isotopic ratios.
3. Data Analysis:
-
The measured isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (VPDB for carbon and VSMOW for hydrogen).
-
The δ values of the sample are compared to a database of authentic samples to determine its origin.
GC-C-IRMS workflow for delta-lactone authenticity.
Alternative Methods: A Comparative Look
While IRMS is a powerful tool, other methods offer complementary or alternative approaches to delta-lactone authentication.
Chiral Gas Chromatography (Chiral GC)
Many natural flavor compounds, including delta-lactones, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Biosynthesis in nature is often stereospecific, leading to a predominance of one enantiomer. In contrast, chemical synthesis typically produces a racemic mixture (a 50:50 ratio of both enantiomers). Chiral GC can separate these enantiomers, and the determination of the enantiomeric excess (% ee) can be a strong indicator of authenticity.
For many natural products, the (R)-enantiomers of delta-lactones are predominant.[2] The presence of a significant amount of the (S)-enantiomer can therefore indicate the addition of a synthetic, racemic lactone.[3]
Table 2: Performance Characteristics of Chiral GC for Enantiomeric Excess Determination
| Parameter | Typical Performance |
| Limit of Detection (LOD) | Low µg/L to ng/L range |
| Limit of Quantification (LOQ) | µg/L range |
| Precision (RSD) | < 5% |
| Accuracy | High, dependent on the availability of pure enantiomeric standards |
Experimental Protocol: Chiral GC for δ-Lactone Analysis
1. Sample Preparation:
-
Similar to IRMS, extraction and purification of the lactones from the sample matrix are necessary.
2. Chiral GC Analysis:
-
Gas Chromatograph (GC): The extract is injected into a GC equipped with a chiral capillary column. Cyclodextrin-based columns (e.g., Rt-βDEXcst) are commonly used for the separation of lactone enantiomers.[3]
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection and quantification.
3. Data Analysis:
-
The peak areas of the two enantiomers are integrated.
-
The enantiomeric excess (% ee) is calculated using the formula: % ee = [([R] - [S]) / ([R] + [S])] * 100 where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.
-
The enantiomeric ratio is compared to that of authentic natural samples.
Chiral GC workflow for enantiomeric analysis.
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)
SNIF-NMR is a highly sophisticated technique that measures the distribution of isotopes (primarily deuterium) at specific positions within a molecule.[4] This provides a much more detailed isotopic fingerprint than the bulk measurement of IRMS. The site-specific isotopic profile is influenced by the biosynthetic pathway and the geographical origin of the starting materials.
While SNIF-NMR is a powerful tool for the authentication of many flavor compounds like vanillin, its application to delta-lactones is less documented in readily available literature.[4][5] The complexity of the spectra and the need for highly pure samples can be limiting factors.
Table 3: General Performance Characteristics of SNIF-NMR for Flavor Authentication
| Parameter | Typical Performance |
| Limit of Detection (LOD) | Generally higher than GC-based methods |
| Limit of Quantification (LOQ) | Generally higher than GC-based methods |
| Precision (RSD) | Good, typically < 2% |
| Accuracy | High, relies on extensive databases of authentic samples |
Experimental Protocol: SNIF-NMR for Flavor Analysis
1. Sample Preparation:
-
Isolation and purification of the target compound to a very high degree (>99%) is crucial. This often involves multiple chromatographic steps.[4]
2. NMR Analysis:
-
A high-field NMR spectrometer is used to acquire the deuterium (B1214612) (²H) NMR spectrum.
-
Specific pulse sequences are employed to suppress the large signal from the non-deuterated molecules and accurately measure the signals from the deuterated isotopomers.
3. Data Analysis:
-
The integrals of the signals corresponding to deuterium at each specific position are determined.
-
These values are used to calculate the site-specific (D/H)i ratios.
-
The isotopic profile is compared with that of authentic reference compounds.
Conclusion: Choosing the Right Tool for the Job
The choice of analytical technique for the authenticity assessment of delta-lactones depends on the specific question being asked and the resources available.
-
IRMS is a robust and well-established method for differentiating between natural and synthetic sources based on bulk isotopic ratios. It is particularly effective when significant differences in δ¹³C values exist between authentic and adulterated samples.
-
Chiral GC is a more accessible and cost-effective technique that provides a clear indication of the addition of synthetic, racemic compounds to natural products that have a distinct enantiomeric excess. It is a powerful screening tool for detecting common forms of adulteration.
-
SNIF-NMR offers the most detailed isotopic information, providing a unique fingerprint of a molecule's origin. However, its high cost, complexity, and the need for extensive databases currently limit its routine application for delta-lactone analysis.
For comprehensive and legally defensible authenticity assessment, a combination of these techniques is often employed. For instance, an initial screening by chiral GC could be followed by confirmatory analysis using IRMS to provide orthogonal evidence of the product's origin. As the methods for adulteration become more sophisticated, the use of these advanced analytical tools will be increasingly critical in ensuring the integrity of natural products.
References
- 1. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. delta-Decalactone | Lactone notes | Zeon Corporation [zeon.co.jp]
- 3. gcms.cz [gcms.cz]
- 4. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Proper Disposal of delta-Tetradecalactone: A Guide for Laboratory Professionals
The proper disposal of delta-tetradecalactone, a lactone compound utilized in the flavor and fragrance industries, is crucial for ensuring laboratory safety and environmental protection.[1] Due to its potential hazards and environmental impact, specific procedures must be followed to manage its waste stream effectively. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
Hazard Classification and Safety Overview
This compound is considered a hazardous substance by some suppliers and is noted as being very toxic to aquatic organisms.[2] Therefore, it must be disposed of as hazardous waste to prevent environmental contamination.[2] While some safety data sheets (SDS) may not classify it as hazardous for transport, a cautious approach is recommended due to its environmental risks.[3][4] It is also classified as an irritant to the eyes, respiratory system, and skin.[2]
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[2][6]
-
Avoid all personal contact, including inhalation of vapors.[2]
-
Prevent spills from entering drains or waterways.[6]
Quantitative Data
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C14H26O2 | [1][7] |
| Molecular Weight | 226.35 g/mol | [1] |
| Boiling Point | 130-135 °C @ 5.00 mm Hg | [1][7] |
| Melting Point | 14 °C | [7] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [3] |
| Density | 0.9310 - 0.9410 kg/L (20°C) | [8] |
| Refractive Index | 1.454-1.464 | [7] |
| Solubility | Soluble in alcohol, vegetable oil, and propylene (B89431) glycol; insoluble in water. | [7] |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Minor Spills:
-
Containment: Immediately contain the spillage.[2]
-
Personal Protection: Ensure you are wearing appropriate PPE.
-
Cleanup: Clean up the spill immediately.[2] Absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[3]
-
Collection: Place the absorbent material into a suitable, closed, and labeled container for disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[3]
-
Ventilation: Ensure the area is well-ventilated.
Major Spills:
-
Evacuation: Clear the area of all personnel and move upwind.[2]
-
Emergency Response: Alert emergency responders and inform them of the location and nature of the hazard.[2]
-
Containment: If it can be done without risk, stop the flow of the material. Dike the spilled material to prevent it from entering drains.[3]
-
Cleanup: Follow the guidance of emergency response personnel for cleanup and disposal.
Step-by-Step Disposal Procedures
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[2] The following is a general procedural guide:
-
Waste Identification and Classification:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, compatible waste container.[10]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] It is incompatible with strong oxidizing agents.[2][6]
-
-
Waste Container and Labeling:
-
Use a suitable, leak-proof container that is in good condition.[10]
-
The container must be kept closed except when adding waste.[10]
-
Affix a "Hazardous Waste" label to the container.[10]
-
The label must clearly state the full chemical name "this compound" (abbreviations are not acceptable) and any associated hazards.[10]
-
-
Storage:
-
Disposal:
-
Arrange for professional disposal through your institution's EHS department or a licensed hazardous waste disposal service.[9]
-
Do not dispose of this compound down the sink or in regular trash.[10][11]
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | 2721-22-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. vigon.com [vigon.com]
- 4. vigon.com [vigon.com]
- 5. benchchem.com [benchchem.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. This compound | C14H26O2 | CID 520296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acsint.biz [acsint.biz]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Comprehensive Safety and Handling Guide for delta-Tetradecalactone
This guide provides essential safety and logistical information for the proper handling and disposal of delta-Tetradecalactone in a laboratory setting. Adherence to these procedures is critical to ensure the safety of researchers and the protection of the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory system.[1] It is also very toxic to aquatic organisms.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1][2][3] | To prevent eye irritation or damage from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., PVC, rubber).[1][2][3] | To prevent skin contact, which can cause inflammation. |
| Body Protection | Laboratory coat or overalls. A PVC apron may be used for additional protection.[1][3] | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Generally not required with adequate ventilation. If there is a risk of overexposure or inhalation of vapors, an approved respirator should be worn.[1][3] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling from receipt to use.
Experimental Protocols for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before handling.
-
Ensure a calibrated eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Don all required PPE as specified in Table 1.
-
-
Handling:
-
Avoid all personal contact with the chemical, including inhalation of vapors.[1]
-
When not in use, store this compound in a tightly sealed, airtight glass container in a cool, dry place away from direct sunlight, heat sources, and oxidizing agents.[2]
-
Do not allow clothing that is wet with the material to remain in contact with the skin.[1]
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
Table 2: Spill Response Procedures
| Spill Size | Containment and Cleanup |
| Minor Spill | Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4] Clean up the spill immediately, avoiding breathing vapors and contact with skin and eyes.[1] Place the absorbed material into a suitable, closed container for disposal.[3] |
| Major Spill | Evacuate the area and move upwind.[1] Alert emergency responders and inform them of the nature and location of the hazard.[1] Only trained personnel with appropriate respiratory and body protection should attempt to control the spill. |
Disposal Plan
This compound and its container are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not dispose of this compound down the drain.
-
Collect all waste material, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical.
-
Keep the container closed when not in use.
-
-
Final Disposal:
By adhering to this comprehensive safety and handling guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
